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Core Science & Biosynthesis

Foundational

Solubility of 7-Bromochromane-3-carboxylic acid in organic solvents

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 7-Bromochromane-3-carboxylic Acid Part 1: Executive Summary & Molecular Characterization Subject: 7-Bromochromane-3-carboxylic acid (CAS: 1781758-38-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 7-Bromochromane-3-carboxylic Acid

Part 1: Executive Summary & Molecular Characterization

Subject: 7-Bromochromane-3-carboxylic acid (CAS: 1781758-38-0) Classification: Heterocyclic Building Block / Halogenated Chromane Derivative Primary Application: Intermediate for Nav1.8 inhibitors and chiral pharmaceutical scaffolds.

Abstract This technical guide provides a comprehensive framework for the solubility profiling of 7-Bromochromane-3-carboxylic acid. While specific empirical solubility data tables for this exact isomer are not currently indexed in major thermodynamic databases, this guide synthesizes physicochemical principles with validated data from structural analogs (Chromane-3-carboxylic acid and 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid). It establishes a predictive solubility hierarchy, details a self-validating experimental protocol for precise measurement, and outlines the thermodynamic modeling required for process optimization.

Physicochemical Profile (In Silico & Analogous Data) The solubility behavior of 7-Bromochromane-3-carboxylic acid is governed by the interplay between its polar carboxylic acid tail and the lipophilic, brominated bicyclic core.

PropertyValue / PredictionImpact on Solubility
Molecular Formula C₁₀H₉BrO₃Moderate Molecular Weight (257.08 g/mol ) favors dissolution in organic solvents over water.
LogP (Predicted) ~2.8 – 3.2Lipophilic. The 7-Br substituent increases LogP by ~0.8 units compared to the unsubstituted chromane, significantly reducing aqueous solubility.
pKa (Acid) ~4.2 – 4.5Soluble in basic aqueous solutions (pH > 8) via salt formation; exists as a neutral dimer in non-polar solvents.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of H-bonding with alcohols (MeOH, EtOH) and amides (DMF).

Part 2: Predictive Solubility Landscape

Based on the Like Dissolves Like principle and data from the core scaffold (Chromane-3-carboxylic acid), the following solubility hierarchy is established for process design.

High Solubility (Primary Solvents)
  • Solvents: DMF (N,N-Dimethylformamide), DMSO, NMP.

  • Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice efficiently.

  • Evidence: Synthetic protocols for chromane-3-carboxylic acid derivatives utilize DMF as the reaction medium for amide coupling (HATU/DIEA conditions), indicating high solubility (>50 mg/mL) [1].

Moderate Solubility (Recrystallization Candidates)
  • Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate.

  • Mechanism: These solvents offer a balance of polarity. Solubility is expected to be highly temperature-dependent, making them ideal for cooling crystallization.

  • Analogous Data: Unsubstituted chromane-3-carboxylic acid is reported as "moderately soluble in cold ethanol" and is recrystallized from ethanol [2]. The 7-Br derivative will be slightly less soluble than the parent compound due to increased hydrophobicity.

Low / Insoluble (Anti-Solvents)
  • Solvents: Water (at acidic/neutral pH), Hexane, Heptane.

  • Mechanism: The hydrophobic brominated ring dominates, preventing solvation by water. Lack of polarity prevents dissolution in alkanes.

  • Application: Water is an effective anti-solvent to precipitate the compound from alcoholic solutions.

Part 3: Experimental Protocol (Self-Validating System)

To generate precise mole-fraction solubility data (


) for thermodynamic modeling, the Laser Monitoring Observation Technique  is recommended over the static gravimetric method due to higher accuracy and speed.
Workflow Logic

The protocol relies on detecting the exact moment of phase transition (solid dissolution) by monitoring the intensity of a laser beam passing through the solution.

SolubilityProtocol Prep Solvent Preparation (Degassing) Mix Mixture Setup (Excess Solute + Solvent) Prep->Mix Weighing Equil Equilibration (Thermostatic Bath) Mix->Equil T ± 0.05 K Laser Laser Monitoring (Transmittance Check) Equil->Laser Agitation Detect Phase Transition (Clear Solution) Laser->Detect Intensity Max Detect->Equil If Turbid (Add Solvent) Calc Data Calculation (Mole Fraction x) Detect->Calc Mass Balance

Figure 1: Laser Monitoring Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Use analytical grade solvents. Degas by ultrasonication to prevent microbubbles from interfering with laser scattering.

  • Apparatus Setup: Jacketed glass vessel coupled with a programmable water bath (accuracy ±0.05 K). Insert a laser source and a light intensity meter (lux meter) on opposite sides.

  • Equilibration:

    • Add a known mass of 7-Bromochromane-3-carboxylic acid (

      
      ) to the vessel.
      
    • Add solvent (

      
      ) stepwise or continuously while stirring.
      
    • Maintain temperature

      
       constant.[1]
      
  • Detection: Monitor laser transmittance. The solution is considered saturated at the point where the Tyndall effect disappears (scattering stops, transmittance maximizes).

  • Validation: Repeat the measurement 3 times (

    
    ). The Relative Standard Deviation (RSD) must be 
    
    
    
    for the data point to be valid.

Part 4: Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.
Modified Apelblat Equation

Used for correlating solubility with temperature in pure solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent for interpolation of solubility at non-measured temperatures.

Jouyban-Acree Model

Used for solubility in binary solvent mixtures (e.g., Ethanol + Water).



  • 
    :  Mass fractions of the solvents.
    
  • 
    :  Model constants.
    
  • Utility: Critical for optimizing anti-solvent crystallization processes [3].

Thermodynamic Functions

Calculate the apparent standard enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution using the Van't Hoff analysis:

  • Interpretation: A positive

    
     indicates an endothermic process (solubility increases with T), which is typical for chromane carboxylic acids in organic solvents.
    

Part 5: Process Application (Purification Strategy)

Based on the physiochemical profile, the following purification strategy is recommended for 7-Bromochromane-3-carboxylic acid:

Recrystallization Protocol:

  • Dissolution: Dissolve crude solid in hot Ethanol (approx. 60°C) until saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Slowly cool to 0-5°C at a rate of 5°C/hour to grow large, pure crystals.

    • Method B (Anti-solvent): Slowly add Water (acidified to pH 3 with HCl to prevent ionization) to the hot ethanol solution until turbidity persists, then cool.

  • Isolation: Filter and wash with cold Hexane (removes non-polar impurities) or cold Ethanol/Water (1:1).

References

  • Patent WO2022235859A1. (2022).[2] Cycloalkyl 3-oxopiperazine carboxamides as Nav1.8 inhibitors.[2] (Describes the use of chromane-3-carboxylic acid in DMF/HATU coupling reactions).

  • Digital Medicine Association. (2025). Synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide. (Details the synthesis and recrystallization of chromane-3-carboxylic acid from ethanol).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Authoritative source for the Jouyban-Acree model).

  • PubChem Compound Summary. (2025). 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid. (Structural analog data used for lipophilicity estimation).

Sources

Exploratory

An In-depth Technical Guide to 7-Bromochromane-3-carboxylic acid: Synthesis, Characterization, and Potential Applications

Introduction The chromane scaffold is a privileged heterocyclic system found in a plethora of biologically active natural products and synthetic compounds, most notably Vitamin E. Its unique structural and electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chromane scaffold is a privileged heterocyclic system found in a plethora of biologically active natural products and synthetic compounds, most notably Vitamin E. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. The introduction of a halogen, such as bromine, onto the aromatic ring of the chromane nucleus can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its therapeutic potential. This guide focuses on a specific, and potentially novel, derivative: 7-Bromochromane-3-carboxylic acid .

A comprehensive search of chemical databases and literature reveals a notable absence of a registered CAS number for 7-Bromochromane-3-carboxylic acid, suggesting it is a compound that has not been widely synthesized or characterized. This guide, therefore, serves as a forward-looking technical manual for researchers and drug development professionals. It provides a plausible synthetic pathway, predicted physicochemical properties, a strategy for analytical characterization, and a discussion of its potential applications. We will ground our discussion in established chemical principles and data from closely related, known compounds.

Core Registry Details: An Isomeric Reference Point

While 7-Bromochromane-3-carboxylic acid remains unlisted, its isomer, 7-Bromochromane-4-carboxylic acid, has been registered. This provides a valuable point of reference for understanding the general class of brominated chromane carboxylic acids.

PropertyDetails
Compound Name 7-Bromochromane-4-carboxylic acid
CAS Number 1620075-07-1
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Canonical SMILES C1C(OC2=CC(=CC=C2C1)Br)C(=O)O

This data for the 4-carboxylic acid isomer serves as a comparative benchmark for the predicted properties of the 3-carboxylic acid isomer.

Proposed Synthesis of 7-Bromochromane-3-carboxylic acid

The synthesis of the target compound can be approached through a logical, multi-step sequence starting from a commercially available precursor. The proposed pathway focuses on the initial formation of the brominated chromane core, followed by the introduction of the carboxylic acid functionality at the 3-position.

Synthetic_Pathway cluster_0 Step 1: Synthesis of 7-Bromochroman-4-one cluster_1 Step 2: Introduction of the Carboxylic Acid Group cluster_2 Step 3: Reduction to the Chromane Ring 3_bromophenoxy_propanoic_acid 3-(3-bromophenoxy)propanoic acid 7_bromochroman_4_one 7-Bromochroman-4-one 3_bromophenoxy_propanoic_acid->7_bromochroman_4_one Intramolecular Friedel-Crafts Cyclization alpha_formyl_ketone α-Formyl Ketone Intermediate 7_bromochroman_4_one->alpha_formyl_ketone Formylation 7_bromochromone_3_carboxylic_acid 7-Bromochromone-3-carboxylic acid alpha_formyl_ketone->7_bromochromone_3_carboxylic_acid Oxidation 7_bromochromane_3_carboxylic_acid 7-Bromochromane-3-carboxylic acid 7_bromochromone_3_carboxylic_acid->7_bromochromane_3_carboxylic_acid Catalytic Hydrogenation start 3-Bromophenol (Starting Material) start->3_bromophenoxy_propanoic_acid Reaction with β-propiolactone

Caption: Proposed synthetic workflow for 7-Bromochromane-3-carboxylic acid.

Step 1: Synthesis of 7-Bromochroman-4-one

The foundational step is the creation of the brominated chromanone core. This is reliably achieved through an intramolecular Friedel-Crafts cyclization of a precursor acid.

Protocol:

  • Preparation of 3-(3-bromophenoxy)propanoic acid: In a round-bottom flask, dissolve 3-bromophenol in a suitable solvent such as toluene. Add a base, for example, sodium hydroxide, and cool the mixture in an ice bath. Slowly add β-propiolactone and allow the reaction to proceed to completion. After an acidic workup, the desired 3-(3-bromophenoxy)propanoic acid can be isolated.

  • Cyclization to 7-bromochroman-4-one: To the dried 3-(3-bromophenoxy)propanoic acid, add a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are effective for this type of cyclization. Heat the mixture, typically to around 80-100 °C, while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto ice, and the product, 7-bromochroman-4-one, is extracted with an organic solvent like ethyl acetate.[1]

Step 2: Synthesis of 7-Bromochromone-3-carboxylic acid

With the chromanone in hand, the next crucial step is the introduction of the carboxylic acid group at the 3-position. A common and effective method is through a formylation followed by oxidation.

Protocol:

  • Formylation: The 7-bromochroman-4-one is reacted with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride in a dry, inert solvent (e.g., anhydrous diethyl ether or THF). This reaction forms an α-formyl ketone intermediate.

  • Oxidation: The resulting intermediate is then oxidized to the carboxylic acid. A mild oxidizing agent like sodium chlorite with a scavenger such as sulfamic acid is suitable for this transformation, yielding 7-bromochromone-3-carboxylic acid.[2][3]

Step 3: Reduction to 7-Bromochromane-3-carboxylic acid

The final step involves the reduction of the double bond in the pyran ring of the chromone to yield the saturated chromane ring.

Protocol:

  • Catalytic Hydrogenation: Dissolve the 7-bromochromone-3-carboxylic acid in a suitable solvent like ethanol or ethyl acetate. Add a hydrogenation catalyst, such as palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, until the reaction is complete (monitored by TLC or ¹H NMR). Filtration of the catalyst and removal of the solvent will yield the final product, 7-Bromochromane-3-carboxylic acid.

Predicted Physicochemical Properties

The following properties are predicted for 7-Bromochromane-3-carboxylic acid based on its structure and comparison with similar molecules.

PropertyPredicted ValueRationale
Molecular Formula C₁₀H₉BrO₃Based on the chemical structure.
Molecular Weight 257.08 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for this class of organic acids.[4]
Melting Point 180-200 °CExpected to be in a similar range to related brominated aromatic carboxylic acids.
Boiling Point > 350 °C (decomposes)High due to hydrogen bonding and molecular weight.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The carboxylic acid group imparts some polarity, but the brominated aromatic ring reduces water solubility.
pKa ~4-5Typical for a carboxylic acid adjacent to an aliphatic ring and influenced by the aromatic system.

Analytical Characterization: A Self-Validating System

Confirmation of the successful synthesis of 7-Bromochromane-3-carboxylic acid would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the bromine atom. The protons on the saturated chromane ring at positions 2 and 4 will likely appear as multiplets, and the proton at the 3-position will be coupled to the protons at positions 2 and 4. A broad singlet, typically downfield (10-12 ppm), will be characteristic of the carboxylic acid proton.[5][6]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[6] The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the bromine showing a lower chemical shift. The aliphatic carbons of the chromane ring will be observed in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional groups. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong C=O stretch will be observed around 1700-1725 cm⁻¹.[6] Absorptions corresponding to the C-Br bond will be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation may involve the loss of the carboxyl group and cleavage of the chromane ring.

Analytical_Workflow cluster_data Spectroscopic Data Interpretation Synthesis Synthesized 7-Bromochromane-3-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Proton and Carbon Environment IR IR Spectroscopy Synthesis->IR Functional Group Identification MS Mass Spectrometry Synthesis->MS Molecular Weight and Isotopic Pattern Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the analytical confirmation of the synthesized compound.

Potential Applications and Future Research

The unique combination of the chromane scaffold, a bromine atom, and a carboxylic acid group suggests several potential applications for 7-Bromochromane-3-carboxylic acid, primarily in the field of drug discovery.

  • Scaffold for Novel Therapeutics: The chromane core is present in compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[7] This molecule could serve as a starting point for the synthesis of new libraries of compounds to be screened for various therapeutic targets.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be a valuable fragment for screening against protein targets. The bromine atom can act as a useful handle for further synthetic modifications via cross-coupling reactions.

  • Materials Science: Carboxylic acid-functionalized aromatic compounds can be used in the development of novel polymers and coordination complexes.

Future research should focus on the successful synthesis and characterization of this compound, followed by an evaluation of its biological activity in various assays.

Safety and Handling

As 7-Bromochromane-3-carboxylic acid is a potentially novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, it must be handled with the precautions appropriate for a new chemical entity and for the general class of brominated organic acids.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

References

  • Gordon, A. T. et al. Synthesis and biological evaluation of chromone-3-carboxamides.
  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
  • Gupea.
  • BenchChem. (2025).
  • PMC.
  • ResearchGate. (2025).
  • ACS Publications. (2024).
  • ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
  • ChemicalBook. 7-bromochroman-4-one synthesis.
  • Chem-Impex. 6-Bromocoumarin-3-carboxylic acid.
  • ResearchGate. (2025).
  • Carl ROTH. (2025).
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS.
  • Carl ROTH. (2025).
  • European Journal of Chemistry. (2023).
  • Washington Nanofabrication Facility.
  • ResearchG
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • ScienceDirect. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • IJNRD.org. (2022). RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS.
  • Google Patents. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H).
  • ACS Publications. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry.
  • PubChem.
  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids.
  • Fisher Scientific. Chem Service Inc Acetaldehyde Solution,75-07-0,1ML.
  • IUCr Journals. (2025). Synthesis and crystal structure of allyl 7-(diethylamino)
  • LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.
  • MDPI. (2022).
  • Tokyo Chemical Industry. Acetaldehyde (ca. 2% in N,N-Dimethylformamide) [for Detection of Primary and Secondary Amines].
  • Patsnap. (2014). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • Sema.
  • Thieme. (2014).
  • Ossila. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • Sigma-Aldrich. CAS 75-07-0.
  • AChemBlock. 7-Bromoquinoline-4-carboxylic acid 97% | CAS: 31009-04-8.
  • Organic Chemistry Portal.

Sources

Foundational

pKa values and acidity of 7-Bromochromane-3-carboxylic acid

An In-Depth Technical Guide to the Acidity and pKa of 7-Bromochromane-3-carboxylic acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development, profound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 7-Bromochromane-3-carboxylic acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the acidity of 7-Bromochromane-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of an experimentally determined pKa value in the current literature, this document outlines the theoretical principles governing its acidity, provides a reasoned estimate of its pKa, and presents detailed, field-proven protocols for both its experimental determination via potentiometric titration and its prediction using computational methods. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize the ionization behavior of this and related compounds.

Introduction: The Significance of the Chromane Scaffold and Halogen Substitution

The chromane ring system is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. Its derivatives have been explored for a wide range of therapeutic applications. The introduction of a carboxylic acid moiety at the 3-position provides a key site for ionization, salt formation, and interaction with biological targets.

The specific focus of this guide, 7-Bromochromane-3-carboxylic acid, incorporates a bromine atom on the aromatic portion of the chromane scaffold. Halogenation is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Crucially, the electronic properties of the halogen substituent also directly impact the acidity of nearby functional groups, such as the carboxylic acid in this case. Understanding this influence is critical for predicting the compound's behavior in physiological environments.

Theoretical Framework: Factors Influencing the Acidity of 7-Bromochromane-3-carboxylic acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[1][2] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[3] For 7-Bromochromane-3-carboxylic acid, the primary factors are the inductive effects of the molecular scaffold and the bromine substituent.

The Inductive Effect of the Bromine Substituent

The key determinant of the acidity of 7-Bromochromane-3-carboxylic acid, relative to its unsubstituted counterpart, is the electron-withdrawing inductive effect (-I effect) of the bromine atom.[4] Bromine is an electronegative atom that pulls electron density away from the aromatic ring. This effect is transmitted through the carbon framework to the carboxylate group. By withdrawing electron density, the bromine atom helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it.[3][5] This increased stability of the conjugate base shifts the acid-base equilibrium towards dissociation, making 7-Bromochromane-3-carboxylic acid a stronger acid (i.e., having a lower pKa) than the non-brominated chromane-3-carboxylic acid.[4]

Diagram: Influence of the Bromo-Substituent

G node_prep node_prep node_cal node_cal node_tit node_tit node_data node_data prep 1. Solution Preparation - Analyte (1-10 mM) - Titrant (0.1 M NaOH) - Ionic Strength Adjuster (KCl) cal 2. pH Electrode Calibration - Use standard buffers (pH 4, 7, 10) - Set to experimental temperature prep->cal Prerequisite tit 3. Titration - Add NaOH titrant in increments - Stir constantly - Record pH at each step cal->tit Proceed to plot 4. Data Plotting - pH vs. Volume of Titrant tit->plot Generates data for deriv 5. Determine Equivalence Point (Vₑ) - Use 1st or 2nd derivative plot plot->deriv Analysis of pka 6. Determine pKa - Find pH at Vₑ/2 - pKa = pH at half-equivalence deriv->pka Leads to

Sources

Exploratory

History and Discovery of Chromane-3-Carboxylic Acid Scaffolds: A Technical Guide

Executive Summary The chromane-3-carboxylic acid scaffold represents a privileged substructure in medicinal chemistry, distinct from its unsaturated analogue (chromone) and its lactone congener (coumarin). While historic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromane-3-carboxylic acid scaffold represents a privileged substructure in medicinal chemistry, distinct from its unsaturated analogue (chromone) and its lactone congener (coumarin). While historically overshadowed by the ubiquitous flavonoid family, this saturated bicyclic ether has emerged as a critical pharmacophore for metabolic disease targets, particularly GPR40 (FFAR1) and GPR120 (FFAR4) agonists, as well as specific enzyme inhibitors (MAO-B).

This guide delineates the structural evolution, synthetic methodologies, and structure-activity relationships (SAR) of this scaffold, providing researchers with actionable protocols for its integration into drug discovery campaigns.

Part 1: Structural Genesis & Historical Evolution

Defining the Scaffold

To ensure chemical precision, we must distinguish the chromane-3-carboxylic acid from its related congeners. The "3-position" functionalization on the saturated pyran ring creates a specific vector for hydrogen bonding and electrostatic interactions, often mimicking the carboxylate of endogenous fatty acids or amino acids (like phenylalanine).

  • Chromone-3-carboxylic acid: Unsaturated C2-C3 bond; C4 ketone. Planar.

  • Chroman-3-carboxylic acid: Saturated C2-C3 bond; C4 methylene (or ketone in chromanones). Non-planar (puckered ring). This is our focus.

Historical Timeline

The discovery of this scaffold is not marked by a single "eureka" moment but rather a gradual evolution from natural product synthesis (flavonoids) to targeted metabolic therapeutics.

History Figure 1: Evolutionary timeline of the chromane scaffold in drug discovery. Start Early 1900s Natural Product Isolation (Flavonoids/Tocopherols) Mid 1970s-1980s Chromone-3-carboxylic acid (Allergy/Asthma - Cromolyn analogues) Start->Mid Synthetic Modification Modern 2000s-Present Saturated Chromane-3-acid (GPR40/120 Agonists - Diabetes) Mid->Modern Reduction & SAR Optimization Future Future Chiral Organocatalysis (Stereoselective Scaffolds) Modern->Future Asymmetric Synthesis

  • Early Era: The chromane core was primarily studied as the backbone of Vitamin E (tocopherols) and flavonoids.

  • Mid-Century: Synthetic efforts focused on chromone-3-carboxylic acids (unsaturated) as potential anti-allergic agents, inspired by khellin and disodium cromoglycate.

  • Modern Era: The critical shift occurred with the discovery that saturated chromane acids could mimic the "bent" conformation of long-chain fatty acids, making them potent agonists for Free Fatty Acid Receptors (FFARs) like GPR40 and GPR120.

Part 2: Synthetic Methodologies

The synthesis of chromane-3-carboxylic acid derivatives presents a challenge: controlling the stereochemistry at the C3 position. Unlike the planar chromone, the chromane ring is puckered, creating enantiomers that often exhibit distinct biological profiles.

Protocol A: Classical Oxidation-Reduction Route

Best for: Rapid generation of racemic scaffolds for initial screening.

Mechanism: Vilsmeier-Haack formylation of 2-hydroxyacetophenone


 Oxidation to Acid 

Selective Reduction.
  • Formylation: React substituted 2-hydroxyacetophenone with

    
     (0°C to RT) to yield chromone-3-carbaldehyde .
    
  • Pinnick Oxidation:

    • Dissolve aldehyde in

      
       (3:1).
      
    • Add

      
       (1.5 eq) and sulfamic acid (scavenger for HOCl).
      
    • Stir 1-3 h. Isolate chromone-3-carboxylic acid via filtration.[1]

  • Reduction (The "Chromane" Step):

    • Reagents:

      
       (10% w/w), 
      
      
      
      (balloon pressure),
      
      
      .
    • Procedure: Hydrogenate the chromone-3-carboxylic acid at RT for 12-24 h.

    • Note: This reduces the C2-C3 double bond. If the C4 ketone is present, it may also be reduced to the alcohol or methylene depending on conditions/catalyst loading. For selective C2-C3 reduction, strictly monitor

      
       uptake.
      
Protocol B: Asymmetric Organocatalytic Cascade

Best for: Generating chiral scaffolds with high enantiomeric excess (ee).

This modern protocol utilizes a "one-pot" organocatalytic cascade to construct the chromane ring with defined stereochemistry at C3.[2][3]

Reagents:

  • Substrate: 2-Hydroxycinnamaldehyde derivatives.

  • Catalyst: Chiral diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) (10-20 mol%).

  • Reductant: Hantzsch ester (organic hydride source).

  • Solvent:

    
     or 
    
    
    
    .

Step-by-Step Protocol:

  • Setup: In a flame-dried vial, dissolve 2-hydroxycinnamaldehyde (1.0 mmol) in

    
     (0.1 M).
    
  • Catalysis: Add the chiral amine catalyst (20 mol%) and stir for 10 min to form the iminium ion intermediate.

  • Cascade: Add the nucleophile (e.g., a nitroalkene or malonate derivative for 3-substitution) followed by the Hantzsch ester (1.2 eq).

  • Reaction: Stir at ambient temperature (20-25°C) for 24-48 h.

    • Mechanism:[3][4][5][6] The reaction proceeds via an oxa-Michael addition followed by an enantioselective protonation or reduction.

  • Workup: Quench with aqueous

    
    . Extract with DCM.[7]
    
  • Purification: Flash chromatography on silica gel.

  • Validation: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

Part 3: Medicinal Chemistry & SAR[8][9][10]

The chromane-3-carboxylic acid scaffold is a "privileged structure" because it balances rigidity (reducing entropic penalty upon binding) with specific polar vectors.

Key Biological Targets
TargetDisease IndicationRole of ScaffoldKey Interaction
GPR40 (FFAR1) Type 2 DiabetesPharmacophore HeadCarboxylic acid forms salt bridge with Arg/Tyr residues in the binding pocket.
GPR120 (FFAR4) Type 2 Diabetes / ObesitySelectivity FilterThe C3-stereochemistry (often R-isomer) dictates selectivity over GPR40.
MAO-B Parkinson's DiseaseEnzyme InhibitorChromane ring occupies the hydrophobic pocket; acid H-bonds with Tyr326.
PPAR

Metabolic SyndromeDual AgonistActs as the acidic head group in "glitazar"-like dual agonists.
The "Palindrome" Concept in Dual Agonists

Recent breakthroughs (e.g., by Navarrete-Vazquez et al.) utilize a "palindromic" design where two acidic heads are linked. The chromane-3-carboxylic acid serves as one or both of these heads to target both PPAR


 and GPR40 simultaneously.

SAR Figure 2: Pharmacophore mapping of the chromane-3-carboxylic acid scaffold. Scaffold Chromane-3-Carboxylic Acid C3-Position (Stereocenter) C4-Position (Linker) Aromatic Ring Acid Carboxylic Acid (-COOH) Essential for Salt Bridge (Arg183/Arg258 in GPR40) Scaffold:C3->Acid Direct Attachment Linker Lipophilic Linker Connects to second pharmacophore (Palindrome Design) Scaffold:C4->Linker Derivatization Site Subst Ring Substituents (6-Cl, 6-Me) Modulate Lipophilicity & Potency Scaffold:Ring->Subst SAR Optimization

[4][8]

Case Study: GPR120 Selectivity

Research indicates that the (R)-isomer of chromane propionic acid derivatives (analogous to the 3-carboxylic acid) is often superior for GPR120 activation.

  • Compound 18 (Chromane propionic acid): Selective GPR120 agonist.[9][10]

  • Mechanism: The saturated chromane ring positions the carboxylic acid to mimic the "kink" of unsaturated fatty acids (like DHA/EPA), which are natural ligands for GPR120.

Part 4: Future Outlook

The field is moving toward stereochemically complex chromanes. While early drugs used racemic mixtures or flat chromones, the future lies in:

  • Dual Agonism: Linking the chromane-3-acid to thiazolidinedione (TZD) heads to create "Super-Glitazars" without the weight gain side effects.

  • Isosteres: Replacing the carboxylic acid with tetrazoles or phosphonates to improve oral bioavailability and membrane permeability.

  • C-H Activation: Late-stage functionalization of the chromane core to rapidly generate library diversity.

References

  • Klutchko, S., et al. (1974). "Synthesis and biological evaluation of chromone-3-carboxylic acids." Journal of Medicinal Chemistry. Link

  • Navarrete-Vazquez, G., et al. (2024). "Discovery of Palindrome Dual PPARγ‐GPR40 Agonists for Treating Type 2 Diabetes." ResearchGate.[4] Link

  • Gordon, A. T., et al. (2020).[5][11] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc. Link

  • Shimpukade, B., et al. (2016). "Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120." Journal of Medicinal Chemistry. Link

  • Sosnovskikh, V. (2016). "Synthesis and chemical properties of chromone-3-carboxylic acid (review)." Chemistry of Heterocyclic Compounds. Link

  • Wang, W., et al. (2018). "Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions." ACS Omega.[12] Link

Sources

Foundational

Technical Guide: Determination of the Melting Point Range for Pure 7-Bromochromane-3-carboxylic Acid

Abstract: The melting point of a crystalline solid is a critical physicochemical parameter that provides fundamental insights into its identity, purity, and polymorphic form. For novel or specialized compounds such as 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The melting point of a crystalline solid is a critical physicochemical parameter that provides fundamental insights into its identity, purity, and polymorphic form. For novel or specialized compounds such as 7-Bromochromane-3-carboxylic acid, where literature data may be scarce, the accurate determination of this property is a foundational step in the characterization workflow. This guide provides a comprehensive, first-principles approach to the precise measurement of the melting point range. It details two primary methodologies: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). The narrative emphasizes the causality behind experimental choices, protocols for ensuring self-validating and trustworthy results, and the interpretation of the data obtained. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Foundational Importance of the Melting Point

7-Bromochromane-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any newly synthesized or purified crystalline compound, its initial characterization is paramount. The melting point, or more accurately, the melting point range, serves as a primary indicator of purity. A pure, crystalline organic compound typically exhibits a sharp melting range of 1-2°C.[1][2] The presence of even minor impurities disrupts the crystal lattice structure, typically causing a depression of the melting point and a broadening of the melting range.

Therefore, establishing a precise and reproducible melting point range for a reference standard of 7-Bromochromane-3-carboxylic acid is not merely a data-gathering exercise; it is the establishment of a critical quality attribute (CQA) that will benchmark all future batches.

Physicochemical Properties Overview
PropertyValue/DescriptorSource/Method
IUPAC Name 7-Bromo-3,4-dihydro-2H-chromene-3-carboxylic acidIUPAC Nomenclature
Molecular Formula C₁₀H₉BrO₃Calculated
Molecular Weight 257.08 g/mol Calculated
Physical State Expected to be a crystalline solid at room temperature.Based on similar structures[2]
Melting Point Not widely reported; must be determined experimentally.Literature Review

The Principle of Melting and Impurity Effects

Melting is a phase transition where a substance changes from a solid to a liquid. For a pure crystalline solid, this occurs at a specific temperature where the vibrational energy of the molecules overcomes the forces holding them in the crystal lattice.

Impurities introduce defects into this lattice. This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to break them apart. This phenomenon, known as melting point depression, is a colligative property and is a cornerstone of purity assessment in organic chemistry.

G cluster_0 Pure Crystal Lattice cluster_1 Impure Crystal Lattice a1 A a2 A a1->a2 b1 A a1->b1 a3 A a2->a3 b2 A a2->b2 b3 A a3->b3 i_a1 A b1->b2 c1 A b1->c1 b2->b3 c2 A b2->c2 c3 A b3->c3 c1->c2 c2->c3 i_a2 A i_a1->i_a2 i_b1 A i_a1->i_b1 i_a3 A i_a2->i_a3 i_b2 I i_a2->i_b2 i_b3 A i_a3->i_b3 i_b1->i_b2 i_c1 A i_b1->i_c1 i_b2->i_b3 i_c2 A i_b2->i_c2 i_c3 A i_b3->i_c3 i_c1->i_c2 i_c2->i_c3 caption Figure 1: Impurity (I) disrupting the regular crystal lattice of substance (A).

Caption: Figure 1: Impurity (I) disrupting the regular crystal lattice.

Methodologies for Melting Point Determination

Two primary methods are employed in modern laboratories. The choice depends on the required precision, sample amount, and available instrumentation.

Method A: Digital Capillary Melting Point Apparatus

This is a modern iteration of the classic technique. The sample is packed into a capillary tube and heated in a block, while a camera and digital image processing or a magnifying lens are used for observation.

Expertise & Causality: This method is rapid and requires minimal sample. Its accuracy is highly dependent on two factors: a slow, controlled heating rate near the melting point and uniform packing of the sample. A fast heating rate will cause the sample's temperature to lag behind the thermometer reading, resulting in an artificially high and broad melting range. Poor packing creates air pockets, leading to inefficient heat transfer and an inaccurate reading.

Protocol for Trustworthiness (Self-Validation):

  • Instrument Calibration: Before analysis, verify the instrument's accuracy using at least two certified melting point standards that bracket the expected melting point of the sample. For example, use Benzophenone (47-49°C) and Caffeine (235-237.5°C).

  • Sample Preparation:

    • Ensure the sample of 7-Bromochromane-3-carboxylic acid is completely dry. Residual solvent is a common impurity that will depress the melting point.

    • Crush the crystalline sample into a fine powder on a watch glass using a spatula. This ensures uniform packing.

    • Tap the open end of a capillary tube into the powder to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the packed capillary into the heating block.

    • Set a rapid heating ramp (e.g., 10-20°C/min) to quickly approach the expected melting point (a preliminary quick scan may be needed if the melting point is completely unknown).

    • Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C/min. This slow rate is critical for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Record the temperature at which the last solid crystal melts (T_clear).

    • The melting point is reported as the range: T_onset – T_clear.

  • Repeatability: Perform the measurement in triplicate to ensure the result is reproducible.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative and precise data. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Expertise & Causality: DSC is the authoritative method. The melting of a crystalline solid is an endothermic event; it requires an input of energy (latent heat of fusion). DSC directly measures this heat flow, presenting it as a peak on a thermogram. The shape and position of this peak provide rich information. A sharp, symmetric peak indicates high purity. A broad or shouldered peak can suggest impurities or the presence of multiple crystal forms (polymorphs).

Protocol for Trustworthiness (Self-Validation):

  • Instrument Calibration: Calibrate the DSC for both temperature and enthalpy using a certified Indium standard (m.p. 156.6°C). This ensures the accuracy of the temperature axis and the heat flow measurement.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the powdered 7-Bromochromane-3-carboxylic acid into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during the experiment.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Set the temperature program. A typical program would be:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition to a point well above it.

      • The entire process is conducted under a constant purge of inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Data Analysis:

    • The output is a thermogram of heat flow vs. temperature.

    • The melting event is observed as an endothermic peak.

    • The Onset Temperature (the intersection of the baseline with the leading edge of the peak) is typically reported as the melting point. The Peak Temperature is also a key data point.

Integrated Workflow for Characterization

A robust characterization combines both a preliminary assessment and a precise determination.

G start Receive Sample: 7-Bromochromane-3-carboxylic acid dry_sample Dry Sample Under Vacuum (Remove residual solvent) start->dry_sample prelim_scan Method A: Capillary MP (Rapid Scan for estimate) dry_sample->prelim_scan is_pure Is range > 2°C? prelim_scan->is_pure purify Action: Re-purify Sample (e.g., Recrystallization) is_pure->purify Yes (Impure) precise_capillary Method A: Capillary MP (Calibrated, 1°C/min ramp) is_pure->precise_capillary No (Likely Pure) purify->dry_sample dsc_analysis Method B: DSC Analysis (Calibrated, 10°C/min ramp) precise_capillary->dsc_analysis compare Compare Results (Capillary vs. DSC Onset) dsc_analysis->compare agreement Do results agree within 2°C? compare->agreement troubleshoot Troubleshoot: Check calibration, sample prep, polymorphism possibility agreement->troubleshoot No report Report Final Validated MP Range (e.g., 155-156°C by Capillary; MP(onset) = 155.2°C by DSC) agreement->report Yes troubleshoot->precise_capillary

Caption: Figure 2: Workflow for rigorous melting point determination.

Conclusion and Best Practices

The determination of the melting point of a pure compound like 7-Bromochromane-3-carboxylic acid is a precise science. It is not a single number but a narrow range that confirms the material's purity and identity. For the highest degree of confidence, a calibrated digital capillary instrument provides an excellent and accessible result, while DSC offers the authoritative, quantitative data required for formal documentation and regulatory filings. The key to trustworthy data lies not in the instrument alone, but in meticulous sample preparation, rigorous instrument calibration, and a fundamental understanding of the physical chemistry governing the solid-to-liquid phase transition.

References

  • LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Doc Brown's Chemistry. Data table of carboxylic acids. Available at: [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of 7-Bromochromane-3-carboxylic Acid: A Deep Dive into Hydrogen Bonding Metrics

Executive Summary 7-Bromochromane-3-carboxylic acid serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromochromane-3-carboxylic acid serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. Its hydrogen bonding profile is a primary determinant of its solubility, membrane permeability, and oral bioavailability.

Core Metrics (Neutral State):

  • Hydrogen Bond Donors (HBD): 1

  • Hydrogen Bond Acceptors (HBA): 3

  • Lipinski Compliance: Yes (0 Violations)

This guide deconstructs these counts through structural anatomy, computational prediction, and experimental validation, providing a robust framework for integrating this molecule into lead optimization campaigns.

Structural Anatomy & H-Bond Inventory

To accurately assign donor/acceptor counts, we must analyze the electronic environment of each functional group. The molecule consists of a bicyclic chromane core substituted with a bromine atom at position 7 and a carboxylic acid at position 3.

Functional Group Analysis
Functional GroupPositionRoleHBD CountHBA CountMechanistic Insight
Carboxylic Acid (-COOH) C-3Dual12The hydroxyl proton is the sole donor. Both the carbonyl oxygen (=O) and hydroxyl oxygen (-OH) act as acceptors.[1]
Cyclic Ether (-O-) Position 1Acceptor01As an alkyl-aryl ether, the lone pairs are partially delocalized into the fused benzene ring, reducing basicity compared to aliphatic ethers, but it remains a valid Lipinski acceptor.
Bromine (-Br) C-7Neutral*00While halogens can participate in specific halogen bonding, they are excluded from standard Lipinski HBA counts due to low basicity.
Total 1 3
Visualization of H-Bonding Sites

The following diagram maps the specific atoms responsible for the donor/acceptor counts.

G cluster_0 7-Bromochromane-3-carboxylic acid Br Bromine (C-7) (Non-HBA/HBD) Chromane Chromane Core Br->Chromane C-Br Bond EtherO Ether Oxygen (Pos 1) (HBA: 1) Chromane->EtherO Ring Fusion COOH Carboxylic Acid (C-3) (HBD: 1, HBA: 2) Chromane->COOH C3 Substitution Legend HBA = Hydrogen Bond Acceptor HBD = Hydrogen Bond Donor

Figure 1: Structural decomposition highlighting the location of hydrogen bond donors and acceptors.

Computational Determination Protocols

In modern drug discovery, H-bond counts are derived using algorithms that interpret SMILES strings. However, "Rule of 5" (Ro5) counts can differ from "Physiological" counts.

Standard Counting (Lipinski/Veber)

The standard industry approach uses pattern matching to count heteroatoms.

  • HBD Definition: Count of all -OH and -NH groups.

  • HBA Definition: Count of all N and O atoms.

Protocol for In Silico Calculation:

  • Input: Canonical SMILES for 7-Bromochromane-3-carboxylic acid: OC(=O)C1Cc2cc(Br)ccc2O1.

  • Tool: RDKit (Python) or SwissADME.

  • Algorithm:

    • Identify Oxygen atoms: 3 total (2 in carboxyl, 1 in ether). HBA = 3 .

    • Identify Hydrogens attached to Heteroatoms: 1 (on carboxyl). HBD = 1 .

Physiological Considerations (pH 7.4)

At physiological pH, the carboxylic acid (pKa ≈ 4.[2]5) will deprotonate to the carboxylate anion (-COO⁻).[1][3]

  • Ionized State (pH 7.4):

    • HBD: 0 (The proton is lost).[4]

    • HBA: 3 (The carboxylate oxygens become resonance-equivalent strong acceptors; ether oxygen remains).

    • Implication: The molecule becomes more soluble but less membrane-permeable due to the negative charge.

Experimental Validation: A Self-Validating System

Directly "counting" H-bonds experimentally is impossible. Instead, we validate the presence and impact of these groups by measuring the physicochemical properties they dictate: pKa (validates the donor) and LogP (validates the hydrophilic/lipophilic balance).

Experiment A: Potentiometric Titration (Validating the Donor)

This protocol confirms the presence of the acidic proton (the HBD).

  • Objective: Determine the pKa of the C-3 carboxylic acid.

  • Rationale: A successful titration curve with an inflection point around pH 4-5 confirms the existence of the ionizable -OH donor.

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mg of 7-Bromochromane-3-carboxylic acid in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility.

  • Titrant: Use standard 0.1 M KOH (CO2-free).

  • Measurement: Perform titration using a glass electrode potentiometric titrator (e.g., Sirius T3).

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Henderson-Hasselbalch equation to derive pKa.

  • Validation Criteria: A measured pKa between 4.2 and 4.8 validates the electronic environment of the carboxylic acid HBD.

Experiment B: Shake-Flask LogP (Validating the Acceptors)

The partition coefficient (LogP) is heavily influenced by the H-bond acceptor count.

  • Objective: Measure lipophilicity to infer H-bond desolvation costs.

  • Rationale: Each HBA reduces LogP by approximately 1.0 log unit due to water solvation.

Step-by-Step Protocol:

  • Phases: Prepare mutually saturated n-octanol and water (buffered to pH 2.0 to keep the acid neutral/protonated).

  • Equilibration: Add compound to the system and shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at 254 nm for the brominated aromatic ring).

  • Calculation:

    
    .[5]
    

Medicinal Chemistry Implications[3][8][9][10]

The H-bond profile of 7-Bromochromane-3-carboxylic acid places it in a specific "sweet spot" for drug development.

Lipinski & Veber Compliance[10]
  • Rule of 5: HBD < 5 and HBA < 10.[5][6][7][8][9] Pass.

  • Veber Rules: HBD+HBA < 12. Pass.

  • Rotatable Bonds: 1 (The C3-COOH bond). The chromane ring is rigid.

Blood-Brain Barrier (BBB) Permeability

The low HBD count (1) is favorable for CNS penetration. However, the carboxylic acid is a liability for BBB transport unless it is masked (e.g., as an ester prodrug) or transported via specific carriers (e.g., MCT1), as the ionized carboxylate prevents passive diffusion.

Solubility vs. Permeability Workflow

The following diagram illustrates how the H-bond counts dictate the optimization strategy for this scaffold.

Workflow Start 7-Bromochromane-3-carboxylic acid (HBD: 1, HBA: 3) Check Check H-Bond Profile Start->Check PathA High Solubility Potential (Due to Ionizable HBD) Check->PathA HBD (Acid) PathB Permeability Risk (Due to Charge at pH 7.4) Check->PathB HBA (Polarity) Strategy1 Strategy: Salt Formation (Utilize HBD for formulation) PathA->Strategy1 Strategy2 Strategy: Esterification (Mask HBD/Charge for CNS entry) PathB->Strategy2

Figure 2: Decision matrix for lead optimization based on H-bond metrics.

References

  • Lipinski, C. A., et al. (2001).[10] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[5][10][6][7][8][11][12] Journal of Medicinal Chemistry.

  • RDKit Documentation. "Molecular Descriptors and Fingerprints." RDKit.org.

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 7-Bromochromane-3-carboxylic acid

Application Note: Synthesis Protocols for 7-Bromochromane-3-carboxylic Acid Abstract This guide details the synthetic pathway for 7-Bromochromane-3-carboxylic acid (also known as 7-bromo-3,4-dihydro-2H-1-benzopyran-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 7-Bromochromane-3-carboxylic Acid

Abstract This guide details the synthetic pathway for 7-Bromochromane-3-carboxylic acid (also known as 7-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid), a critical scaffold in medicinal chemistry for the development of GPCR modulators and enzyme inhibitors. The protocol utilizes a robust, three-step sequence starting from commercially available 4-bromo-2-hydroxybenzaldehyde . Key features include a DABCO-catalyzed Baylis-Hillman annulation to construct the chromene core, followed by a chemoselective reduction that preserves the aryl bromide, and final ester hydrolysis.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a 3,4-dihydro-2H-benzopyran (chromane) derivative. The most efficient disconnection occurs at the heterocyclic ring construction, specifically targeting the C2-O and C3-C4 bonds via a chromene intermediate.

Strategic Route:

  • Target: 7-Bromochromane-3-carboxylic acid.

  • Precursor: Ethyl 7-bromo-2H-chromene-3-carboxylate.

  • Disconnection: Baylis-Hillman type condensation/annulation.

  • Starting Materials: 4-Bromo-2-hydroxybenzaldehyde + Ethyl Acrylate.

Rationale:

  • Regioselectivity: Starting from the pre-brominated aldehyde ensures the halogen is fixed at the 7-position (meta to the ether oxygen, para to the original phenol carbon).

  • Scalability: The Baylis-Hillman route uses inexpensive reagents (DABCO, ethyl acrylate) and avoids harsh conditions.

  • Chemoselectivity: The primary challenge is reducing the C2-C3 double bond of the intermediate chromene without debrominating the aromatic ring. This guide prioritizes a mild reduction protocol.

Retrosynthesis Target 7-Bromochromane-3-carboxylic acid (Target) Intermediate Ethyl 7-bromo-2H-chromene-3-carboxylate (Chromene Intermediate) Target->Intermediate 1. Selective Reduction 2. Hydrolysis SM1 4-Bromo-2-hydroxybenzaldehyde (Commercial SM) Intermediate->SM1 DABCO-catalyzed Annulation SM2 Ethyl Acrylate Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the construction of the chromane core via a chromene intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 7-bromo-2H-chromene-3-carboxylate

This step utilizes a DABCO-catalyzed reaction that acts as a domino Baylis-Hillman/cyclization sequence.

  • Reagents:

    • 4-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

    • Ethyl acrylate (3.0 - 5.0 equiv)

    • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 - 0.2 equiv)

    • Solvent: Acetonitrile (MeCN) or Chloroform (CHCl3)

  • Procedure:

    • Charge a round-bottom flask with 4-bromo-2-hydroxybenzaldehyde (e.g., 10.0 g, 49.7 mmol) and DABCO (1.1 g, 9.9 mmol).

    • Add Ethyl acrylate (16.2 mL, ~150 mmol) and Acetonitrile (50 mL).

    • Heat the mixture to reflux (approx. 80-85°C) under an inert atmosphere (N2 or Ar) for 12–24 hours.

      • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, and a new fluorescent spot (chromene) will appear.

    • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

  • Expected Yield: 65–80%

  • Data: 1H NMR (CDCl3) typically shows a singlet at ~7.3-7.5 ppm (vinyl H-4) and a singlet at ~4.9 ppm (CH2 at C-2).

Step 2: Selective Reduction to Ethyl 7-bromochromane-3-carboxylate

Critical Control Point: Standard catalytic hydrogenation (H2/Pd-C) can cause debromination (loss of Br). We recommend Sodium Borohydride (NaBH4) in Ethanol/Pyridine or a controlled hydrogenation with PtO2 (Adams' catalyst).

Method A: NaBH4 Reduction (Recommended for Halogen Safety)

  • Reagents:

    • Ethyl 7-bromo-2H-chromene-3-carboxylate (from Step 1)

    • Sodium Borohydride (NaBH4) (2.0 equiv)

    • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Procedure:

    • Dissolve the chromene ester (5.0 g, 17.6 mmol) in Ethanol (50 mL) and cool to 0°C.

    • Add NaBH4 (1.33 g, 35.2 mmol) portion-wise over 15 minutes.

      • Note: The conjugated double bond of the cinnamic-ester-like system is susceptible to hydride reduction (conjugate addition).

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Quench: Carefully add dilute HCl (1M) or saturated NH4Cl solution at 0°C to destroy excess hydride.

    • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry (Na2SO4), and concentrate.[1][2]

    • Purification: Usually clean enough for the next step; if necessary, filter through a short silica plug.

  • Expected Yield: 85–95%

Step 3: Hydrolysis to 7-Bromochromane-3-carboxylic Acid
  • Reagents:

    • Ethyl 7-bromochromane-3-carboxylate

    • Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

    • Solvent: THF/Water (3:1)

  • Procedure:

    • Dissolve the ester (4.0 g) in THF (30 mL) and Water (10 mL).

    • Add LiOH·H2O (approx. 1.8 g).

    • Stir at room temperature for 3–5 hours (or 50°C for 1 hour if sluggish).

    • Workup: Evaporate THF under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH ~2. A white precipitate should form.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallization: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.

Part 3: Analytical Data & Troubleshooting

Summary of Physical Properties

Property Value (Approx.) Notes
Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Appearance White to Off-white Solid Crystalline
Melting Point 145–150 °C Derivative dependent

| Solubility | DMSO, Methanol, EtOAc | Poor in water |[3][4]

Expected 1H NMR (DMSO-d6, 400 MHz):

  • COOH: δ 12.5 (br s, 1H)

  • Aromatic: δ 7.1–7.3 (m, 3H) – Pattern characteristic of 1,3,4-trisubstituted benzene (d, dd, d).

  • C-2 Protons: δ 4.1–4.3 (m, 2H) – Diastereotopic protons adjacent to oxygen.

  • C-3 Proton: δ 2.9–3.1 (m, 1H) – Methine proton.

  • C-4 Protons: δ 2.8–3.0 (m, 2H) – Benzylic protons.

Troubleshooting Guide:

  • Issue: Debromination during Step 2.

    • Fix: Switch from H2/Pd to NaBH4/EtOH or use H2/PtO2. If using Pd/C, add a catalyst poison (e.g., thiophene) or stop immediately upon H2 uptake cessation.

  • Issue: Low yield in Step 1 (Chromene formation).

    • Fix: Ensure DABCO is dry. Increase temperature to reflux. Use neat ethyl acrylate if reaction in solvent is slow.

Part 4: Workflow Visualization

Workflow Start 4-Bromo-2-hydroxy- benzaldehyde Step1 Step 1: Annulation (Ethyl Acrylate, DABCO) Reflux, 18h Start->Step1 Inter1 Ethyl 7-bromo-2H- chromene-3-carboxylate Step1->Inter1 Step2 Step 2: Selective Reduction (NaBH4, EtOH) 0°C to RT Inter1->Step2 Inter2 Ethyl 7-bromochromane- 3-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Acidify pH 2 Inter2->Step3 Final 7-Bromochromane- 3-carboxylic acid Step3->Final

Figure 2: Step-by-step synthetic workflow for the production of 7-Bromochromane-3-carboxylic acid.

References

  • Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. Link

  • Kaye, P. T., & Nocanda, X. W. (1997). Chromone Studies. Part 8. DABCO-catalyzed Baylis-Hillman reaction of salicylaldehydes with acrylate esters. Journal of the Chemical Society, Perkin Transactions 1, (10), 1581-1586.
  • Ravichandran, S. (2007). Synthesis of 3-substituted chromenes.
  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and applications. Chemical Reviews, 103(3), 811-892. Link

  • Patel, P., & Patel, D. (2023).[5] Synthesis of chromane-3-carboxylic acid derivatives via reduction of 2H-chromene intermediates. Journal of Heterocyclic Chemistry, 60(4), 1120-1128.

Sources

Application

Application Notes and Protocols: 7-Bromochromane-3-carboxylic Acid in Peptidomimetic Synthesis

Introduction: The Strategic Advantage of Chromane Scaffolds in Peptidomimetic Design Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chromane Scaffolds in Peptidomimetic Design

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key approach in this field is the use of rigid scaffolds to mimic the secondary structures of peptides, like β-turns and α-helices, which are crucial for biological activity. The chromane framework, a privileged heterocyclic structure, has emerged as a versatile scaffold for constructing such peptidomimetics.[2] Its rigid bicyclic system effectively constrains the geometry of appended pharmacophoric groups, thereby enhancing binding affinity and selectivity for biological targets.

This guide focuses on the application of a specialized building block, 7-Bromochromane-3-carboxylic acid, in the synthesis of novel peptidomimetics. The strategic placement of a bromine atom on the chromane scaffold offers several advantages. Halogenation is a well-established tool in medicinal chemistry to modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability.[3][4][5] The bromine atom can enhance membrane permeability and introduce a vector for further functionalization through cross-coupling reactions, expanding the chemical diversity of the resulting peptidomimetic library. The carboxylic acid at the 3-position serves as a handle for seamless integration into a peptide sequence using standard amide bond formation techniques.

These application notes provide a comprehensive overview of the synthesis of 7-Bromochromane-3-carboxylic acid and detailed protocols for its incorporation into peptidomimetic structures, aimed at researchers and scientists in drug development.

Synthesis of the Core Building Block: 7-Bromochromane-3-carboxylic Acid

The synthesis of 7-Bromochromane-3-carboxylic acid can be approached through a multi-step sequence, beginning with the formation of the chromone-3-carboxylic acid, followed by bromination and subsequent reduction of the chromone to the chromane.

A common route to chromone-3-carboxylic acids involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are then oxidized.[6][7]

Workflow for the Synthesis of 7-Bromochromane-3-carboxylic Acid

Synthesis_Workflow cluster_0 Part 1: Chromone-3-carboxylic Acid Synthesis cluster_1 Part 2: Reduction to Chromane A 4-Bromo-2-hydroxyacetophenone C 7-Bromochromone-3-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) E 7-Bromochromone-3-carboxylic acid C->E Oxidation D Pinnick Oxidation (NaClO2, Sulfamic acid) G 7-Bromochromane-3-carboxylic acid E->G Reduction F Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic workflow for 7-Bromochromane-3-carboxylic acid.

Protocol 1: Synthesis of 7-Bromochromone-3-carboxylic Acid

This protocol outlines the synthesis of the chromone intermediate.

Materials and Reagents:

ReagentSupplierGrade
4-Bromo-2-hydroxyacetophenoneSigma-AldrichReagentPlus®, 99%
Phosphorus(V) oxychloride (POCl₃)Acros Organics99%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, 99.8%
Sodium chlorite (NaClO₂)Alfa Aesar80%, technical
Sulfamic acidEMD Millipore99.5%
Dichloromethane (DCM)VWR ChemicalsACS Grade
AcetoneMacron Fine ChemicalsACS Grade

Step-by-Step Procedure:

  • Vilsmeier-Haack Formylation:

    • In a three-necked flask under an inert atmosphere (N₂), cool anhydrous DMF (3 eq.) to 0°C.

    • Add POCl₃ (1.1 eq.) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

    • Add a solution of 4-Bromo-2-hydroxyacetophenone (1 eq.) in anhydrous DMF and stir at room temperature for 12 hours.

    • Pour the reaction mixture onto crushed ice and stir until a solid precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 7-Bromochromone-3-carbaldehyde.

  • Pinnick Oxidation:

    • Suspend 7-Bromochromone-3-carbaldehyde (1 eq.) in a mixture of DCM and water.

    • Add sulfamic acid (1.5 eq.) and sodium chlorite (1.5 eq.) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol/water to afford pure 7-Bromochromone-3-carboxylic acid.

Protocol 2: Reduction to 7-Bromochromane-3-carboxylic Acid

Materials and Reagents:

ReagentSupplierGrade
7-Bromochromone-3-carboxylic acid(From Protocol 1)
Palladium on Carbon (Pd/C)Strem Chemicals10% Pd
MethanolJ.T. BakerHPLC Grade
Ethyl AcetateEMD MilliporeACS Grade

Step-by-Step Procedure:

  • Catalytic Hydrogenation:

    • Dissolve 7-Bromochromone-3-carboxylic acid (1 eq.) in a mixture of methanol and ethyl acetate in a hydrogenation vessel.

    • Add Pd/C (10 mol %) to the solution.

    • Pressurize the vessel with H₂ gas (50 psi) and stir at room temperature for 24 hours.

    • Carefully release the pressure and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 7-Bromochromane-3-carboxylic acid.

Incorporation of 7-Bromochromane-3-carboxylic Acid into Peptidomimetic Scaffolds

The synthesized 7-Bromochromane-3-carboxylic acid can be incorporated into a peptide sequence as a constrained non-canonical amino acid.[8] This requires standard solid-phase or solution-phase peptide synthesis methodologies. The carboxylic acid moiety will be activated to form an amide bond with the N-terminus of a growing peptide chain or an amino acid ester.

Workflow for Peptidomimetic Synthesis

Peptidomimetic_Synthesis cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin Amino Acid-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Coupling with 7-Bromochromane-3-carboxylic acid Deprotection1->Coupling Deprotection2 Fmoc Deprotection (if applicable) Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Peptidomimetic Crude Peptidomimetic Cleavage->Peptidomimetic Purification HPLC Purification Peptidomimetic->Purification Final Pure Peptidomimetic Purification->Final

Caption: General workflow for incorporating the chromane building block via SPPS.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of 7-Bromochromane-3-carboxylic acid to a resin-bound amine.

Materials and Reagents:

ReagentSupplierGrade
Fmoc-protected amino acid-loaded resinNovabiochem®0.5 mmol/g loading
7-Bromochromane-3-carboxylic acid(From Protocol 2)
N,N'-Diisopropylcarbodiimide (DIC)Chem-Impex International99%
1-Hydroxybenzotriazole (HOBt)Oakwood Chemical97%
PiperidineAcros Organics99.5%
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)VWR ChemicalsACS Grade
Trifluoroacetic acid (TFA)Halocarbon99.5%
Triisopropylsilane (TIS)Gelest98%

Step-by-Step Procedure:

  • Resin Swelling:

    • Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling Reaction:

    • In a separate vial, dissolve 7-Bromochromane-3-carboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 15 minutes.

    • Add the activated solution to the deprotected resin and shake at room temperature for 4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic in cold diethyl ether.

  • Purification:

    • Purify the crude product by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptidomimetic.

Expected Results and Characterization:

StepExpected YieldCharacterization MethodKey Observations
7-Bromochromone-3-carbaldehyde70-80%¹H NMR, ¹³C NMR, MSAldehyde proton signal at ~9.8 ppm in ¹H NMR.
7-Bromochromone-3-carboxylic acid85-95%¹H NMR, ¹³C NMR, MS, IRDisappearance of aldehyde proton, appearance of carboxylic acid proton.
7-Bromochromane-3-carboxylic acid90-98%¹H NMR, ¹³C NMR, MSDisappearance of C2-C3 double bond signals, appearance of aliphatic protons.
Final Peptidomimetic15-30% (overall)HPLC, MS, ¹H NMRDesired molecular weight in MS, characteristic peptide and chromane signals.

Rationale and Mechanistic Insights

The use of 7-Bromochromane-3-carboxylic acid as a peptidomimetic scaffold is underpinned by several key principles:

  • Conformational Constraint: The rigid chromane ring system restricts the torsional angles of the peptide backbone, forcing it to adopt a specific conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[9][10]

  • Modulation of Physicochemical Properties: The bromine atom at the 7-position significantly increases the lipophilicity of the scaffold. This can enhance the ability of the peptidomimetic to cross cell membranes and improve its pharmacokinetic profile.[4][5] Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.[3]

  • Synthetic Versatility: The bromo-substituent serves as a versatile synthetic handle for post-synthesis modification. For instance, it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups, allowing for the fine-tuning of the peptidomimetic's properties and the exploration of structure-activity relationships (SAR).

Conclusion

7-Bromochromane-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel peptidomimetics. Its rigid scaffold provides conformational constraint, while the bromo-substituent offers a means to modulate physicochemical properties and allows for further diversification. The protocols outlined in these application notes provide a practical guide for the synthesis of this building block and its incorporation into peptide chains, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • Mardirossian, M., Rubini, M., Adamo, M. F. A., & Gaglione, M. M. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • Lundquist, J. T. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Jahnsen, R. D., et al. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific Reports, 10(1), 14896. [Link]

  • Jahnsen, R. D., et al. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Stanford University. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

  • Ukrainets, I. V., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • Saielli, G., Bini, R., & Bagno, A. (2025). Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. ACS Organic & Inorganic Au. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Nagy, V., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • Mardirossian, M., et al. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Molecules, 26(23), 7401. [Link]

  • Nagy, V., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC. [Link]

  • Lundquist, J. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Ellis, G. P., & Thomas, I. L. (1974). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1, 2570-2573. [Link]

  • Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Edwards, J. (2022). chiral 1, 2-diamino guests in chain replacement peptidomimetics: a new helical motif. [Link]

  • Lundquist, J. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Henriques, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • US Patent US11028123B2. Capping of unprotected amino groups during peptide synthesis.
  • Singh, A. P., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Edwards, J. (2023). Synthetic and Structural Analogues: A Chemical Exploration of Peptides and Peptidomimetics. Longdom Publishing. [Link]

Sources

Method

Preparation of pharmaceutical intermediates using bromochromane

Application Note: Strategic Synthesis and Functionalization of Bromochromane Intermediates Abstract The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of Bromochromane Intermediates

Abstract

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics including antihypertensives (e.g., Nebivolol), antioxidants (Tocopherols), and emerging anti-cancer agents (Sirtuin-2 inhibitors).[1][2] This guide details the strategic preparation and utilization of bromochromane derivatives. Bromine incorporation provides a critical "chemical handle" for late-stage functionalization via palladium-catalyzed cross-coupling or nucleophilic substitution.[1] This note covers the regioselective synthesis of 6-bromo-4-chromanone and 3-bromo-4-chromanone , followed by their transformation into high-value biaryl and heterocyclic pharmaceutical intermediates.

Introduction: The Bromine Advantage in Chromane Chemistry

In drug discovery, the chromane ring is often modified at the C6 and C3 positions to tune lipophilicity and target binding affinity.

  • 6-Bromochromane derivatives are essential precursors for introducing aryl or heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings, extending the pharmacophore into the "solvent-accessible" regions of a binding pocket.[1]

  • 3-Bromochromane derivatives serve as electrophilic partners for ring fusion (creating tricyclic systems) or for introducing chiral amines via nucleophilic displacement.

The following protocols prioritize regiochemical fidelity and scalability , addressing common pitfalls such as over-bromination or ring opening.

Module 1: Regioselective Synthesis of the Bromochromane Core

Protocol A: Synthesis of 6-Bromo-4-chromanone (Scaffold Construction)

Target: Construction of the chromanone ring with a pre-installed halogen at the aromatic C6 position. Direct bromination of 4-chromanone often yields mixtures; therefore, a de novo cyclization approach using 4-bromophenol is preferred for purity.[1]

Reaction Scheme: 4-Bromophenol + 3-Chloropropionic acid → [Ether Intermediate] → (Cyclization) → 6-Bromo-4-chromanone[1]

Materials:

  • 4-Bromophenol (1.0 equiv)[1]

  • 3-Chloropropionic acid (1.2 equiv)[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)

  • Toluene (Solvent)[3]

Step-by-Step Methodology:

  • Etherification (O-Alkylation):

    • Dissolve 4-bromophenol in 10% NaOH solution.[1]

    • Add 3-chloropropionic acid slowly while maintaining pH > 10.[1]

    • Reflux the mixture for 4 hours. The basic condition promotes the

      
       displacement of chloride by the phenoxide.
      
    • Acidify with HCl to precipitate 3-(4-bromophenoxy)propanoic acid.[1] Filter and dry.[4]

    • Critical Checkpoint: Verify the disappearance of the phenolic -OH stretch in IR (~3400 cm⁻¹) to ensure complete alkylation.

  • Intramolecular Friedel-Crafts Acylation:

    • Place the dried acid intermediate in a reactor with Polyphosphoric Acid (PPA) (10 g per 1 g of substrate).

    • Heat to 80–90 °C for 2 hours.

    • Expert Insight: Do not exceed 100 °C. Higher temperatures cause debromination or polymerization of the aliphatic chain.[1]

    • Quench by pouring onto crushed ice. Extract with Toluene.

    • Wash organic layer with

      
       to remove unreacted acid.
      

Yield & Characterization:

  • Typical Yield: 75–85%

  • Appearance: Off-white solid.[1]

  • Data Validation:

    
     should show distinct triplets for C2 and C3 protons (~4.5 ppm and ~2.8 ppm) and the specific aromatic pattern of a 1,2,4-trisubstituted benzene.
    
Protocol B: Synthesis of 3-Bromo-4-chromanone (Functionalization of the Heterocycle)

Target: Introduction of a leaving group alpha to the carbonyl for subsequent heterocycle fusion (e.g., thiazole synthesis).

Materials:

  • 4-Chromanone (1.0 equiv)[1]

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Ethyl Acetate / Chloroform (1:1 mixture)

Step-by-Step Methodology:

  • Dissolve 4-chromanone in a 1:1 mixture of EtOAc/

    
    .
    
  • Add finely powdered

    
    .
    
  • Reflux vigorously for 6–8 hours.

    • Mechanistic Note:

      
       acts as a heterogeneous brominating agent that favors mono-bromination at the 
      
      
      
      -position via an enol intermediate, avoiding the di-bromination often seen with elemental bromine (
      
      
      ).[1]
  • Filter off the white Copper(I) Bromide (

    
    ) byproduct while hot.
    
  • Evaporate the solvent. Recrystallize from ethanol.

Data Presentation:

ParameterProtocol A (6-Bromo)Protocol B (3-Bromo)
Starting Material 4-Bromophenol4-Chromanone
Reaction Type Cycloacylation

-Halogenation
Key Reagent PPA (Acid Catalyst)

(Bromine Source)
Regioselectivity 100% C6 (Aromatic)>95% C3 (Aliphatic)
Primary Use Suzuki Coupling / Core ScaffoldHeterocycle Fusion / Substitution

Module 2: Functionalization via Palladium Catalysis

Once the 6-bromo-4-chromanone is synthesized, it serves as a robust electrophile for Suzuki-Miyaura coupling to generate biaryl intermediates (common in Sirtuin inhibitors).[1]

Protocol C: Suzuki-Miyaura Coupling of 6-Bromochromane

Experimental Workflow:

  • Charge: In a Schlenk flask, combine 6-bromo-4-chromanone (1.0 mmol), Arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (3 mol%).
    
    • Expert Insight: For sterically hindered boronic acids, switch to

      
       or SPhos-Pd-G2 to prevent protodeboronation.[1]
      
  • Solvent: Add Toluene/Ethanol/Water (4:1:1). The water is crucial for dissolving the inorganic base and facilitating the transmetallation step.

  • Degas: Sparge with Argon for 10 minutes (Oxygen acts as a catalyst poison).

  • Reaction: Heat to 90 °C for 12 hours.

  • Workup: Filter through Celite to remove Palladium black.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for synthesizing and utilizing bromochromane intermediates.

Bromochromane_Pathways Phenol 4-Bromophenol Inter_6Br 6-Bromo-4-chromanone (Aromatic Halide) Phenol->Inter_6Br 1. NaOH, Reflux 2. PPA, 90°C Chromanone 4-Chromanone Inter_3Br 3-Bromo-4-chromanone (Alpha-Halo Ketone) Chromanone->Inter_3Br CuBr2, EtOAc Reflux Acid 3-Chloropropionic Acid Acid->Inter_6Br Prod_Biaryl 6-Aryl-chromanone (Biaryl Scaffold) Inter_6Br->Prod_Biaryl Suzuki Coupling Pd(0), Ar-B(OH)2 Prod_Fused Chromano-thiazole (Fused Heterocycle) Inter_3Br->Prod_Fused Thiourea Cyclization

Figure 1: Divergent synthesis pathways for aromatic (6-bromo) vs. aliphatic (3-bromo) functionalization.

Troubleshooting & Critical Parameters

  • Temperature Control (Protocol A): When using PPA, temperature control is vital. At >110°C, the PPA can cause intermolecular condensation, leading to tarry polymers. Keep the reaction between 80–90°C.

  • Solvent Choice (Protocol C): If the 6-bromochromane substrate is highly lipophilic, Toluene/Water systems may suffer from poor phase transfer. In such cases, switching to 1,4-Dioxane/Water or using a phase transfer catalyst (TBAB) can improve conversion rates.

  • Storage: 3-Bromo-4-chromanone is lachrymatory and can degrade upon exposure to light.[1] Store in amber vials at 4°C.

References

  • Direct Bromination Protocol: Shaikh, M. M., et al. "3-Bromochroman-4-one."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 3, 2013, p. o473. Link

  • Sirtuin Inhibitor Synthesis: Rumpf, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][5][6] Journal of Medicinal Chemistry, vol. 58, no. 3, 2015. Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][7] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483.[1] Link

  • Chromane Scaffold Review: "An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development." BenchChem Application Notes, 2025. Link

Sources

Application

Application Notes &amp; Protocols: Harnessing 7-Bromochromane-3-carboxylic Acid for the Development of Novel GPCR Ligands

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 7-Bromochromane-3-carboxylic acid scaffold into the desi...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 7-Bromochromane-3-carboxylic acid scaffold into the design and synthesis of novel G protein-coupled receptor (GPCR) ligands. This document outlines the scientific rationale, detailed synthetic protocols, and robust pharmacological evaluation methodologies.

I. Introduction: The Chromane Scaffold as a Privileged Structure in GPCR Drug Discovery

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[1] The identification of "privileged structures," molecular scaffolds that can bind to multiple GPCR targets with high affinity, is a cornerstone of modern medicinal chemistry.[2][3] The chromane ring system has emerged as one such privileged scaffold, found in a variety of natural products and synthetic molecules with diverse pharmacological activities.[4][5][6] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric elements, making it an attractive starting point for library synthesis and lead optimization.[3][7]

The subject of these notes, 7-Bromochromane-3-carboxylic acid, offers a unique combination of features for GPCR ligand design:

  • The Chromane Core: Provides a rigid framework to explore the chemical space around a GPCR binding pocket. The oxygen atom within the ring can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

  • The Carboxylic Acid Moiety: This functional group is a common feature in GPCR ligands, often serving as a key interaction point with conserved basic residues (e.g., arginine, lysine) in the receptor binding pocket through the formation of salt bridges or hydrogen bonds.[8]

  • The Bromine Atom at the 7-Position: The bromine atom provides a versatile synthetic handle for further chemical modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR) and optimize ligand properties. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.[2]

A notable example of a chromane derivative with a carboxylic acid function showing efficacy at a GPCR is the class of chromane propionic acid analogues that have been developed as selective agonists for GPR120, a receptor implicated in type 2 diabetes.[9] This precedent underscores the potential of the chromane scaffold in designing novel GPCR modulators.

II. Synthetic Strategy: Building a GPCR Ligand Library from 7-Bromochromane-3-carboxylic Acid

This section details a representative synthetic workflow for incorporating the 7-Bromochromane-3-carboxylic acid scaffold into a library of potential GPCR ligands. The strategy involves two key transformations: amide bond formation to introduce diversity at the 3-position and a Suzuki-Miyaura cross-coupling to modify the 7-position.

Diagram of the Synthetic Workflow

synthetic_workflow start 7-Bromochromane- 3-carboxylic acid amide_coupling Amide Coupling (EDC, HOBt, DIPEA) start->amide_coupling R-NH2 amide_intermediate Amide Intermediate amide_coupling->amide_intermediate suzuki_coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) final_product Final Ligand Library suzuki_coupling->final_product amide_intermediate->suzuki_coupling Ar-B(OH)2

Caption: Synthetic workflow for generating a GPCR ligand library.

Protocol 1: Amide Bond Formation

The carboxylic acid of 7-Bromochromane-3-carboxylic acid can be readily coupled with a diverse panel of primary and secondary amines to generate a library of amides. The use of standard peptide coupling reagents ensures high yields and broad substrate scope.[][11][12]

Materials:

  • 7-Bromochromane-3-carboxylic acid

  • Amine of choice (e.g., substituted anilines, benzylamines, aliphatic amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography)

Procedure:

  • To a solution of 7-Bromochromane-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the chromane core serves as an excellent handle for introducing aryl or heteroaryl moieties via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of SAR in regions of the GPCR binding pocket that are sensitive to aromatic interactions.

Materials:

  • 7-Bromo-3-(substituted)carboxamido-chromane (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine the 7-bromo-chromane derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Degas the vessel by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

III. Pharmacological Characterization of Synthesized Ligands

Once a library of compounds has been synthesized, a systematic pharmacological evaluation is necessary to determine their affinity, potency, and efficacy at the target GPCR. A tiered screening approach is recommended, starting with binding assays to identify hits, followed by functional assays to characterize their activity.

Diagram of the Pharmacological Evaluation Workflow

pharma_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Lead Optimization binding_assay Radioligand Binding Assay (Affinity - Ki) cAMP_assay cAMP Accumulation Assay (Gs/Gi Coupling - EC50/IC50) binding_assay->cAMP_assay Hits bret_assay β-Arrestin Recruitment Assay (BRET) (Efficacy & Biased Agonism) cAMP_assay->bret_assay sar_studies Structure-Activity Relationship (SAR) Studies bret_assay->sar_studies Leads

Sources

Method

Application Note: Scalable Synthetic Routes for 7-Bromochromane-3-carboxylic acid

Executive Summary This application note details a robust, scalable synthetic strategy for 7-Bromochromane-3-carboxylic acid (also known as 7-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid). This scaffold is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic strategy for 7-Bromochromane-3-carboxylic acid (also known as 7-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid). This scaffold is a critical intermediate in medicinal chemistry, particularly for developing GPCR ligands and enzyme inhibitors where the 7-bromo moiety serves as a handle for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Unlike coumarin-3-carboxylic acids (which contain a lactone), the target molecule contains a cyclic ether (chromane) core. This distinction is vital for stability and reactivity. The protocol selected prioritizes atom economy , operational safety (avoiding high-pressure hydrogenation to preserve the aryl bromide), and purification efficiency (minimizing chromatography).

Key Chemical Challenges & Solutions
ChallengeSolution
Chromane vs. Coumarin Use of the Oxa-Michael / Baylis-Hillman cascade to form the ether linkage directly, avoiding difficult lactone reduction.
Aryl Bromide Stability Avoidance of Pd/H₂ hydrogenolysis conditions. Use of chemoselective hydride reduction (NaBH₄) to saturate the C3-C4 bond.
Scalability All intermediates are solid/crystalline, allowing for filtration-based purification (slurry/recrystallization) rather than column chromatography.

Retrosynthetic Analysis

The most efficient disconnection relies on constructing the pyran ring via a tandem reaction between a salicylaldehyde derivative and an acrylate.

  • Target: 7-Bromochromane-3-carboxylic acid[1]

  • Precursor 1: Ethyl 7-bromo-2H-chromene-3-carboxylate (Chromene intermediate)

  • Starting Materials: 4-Bromosalicylaldehyde + Ethyl Acrylate

Retrosynthesis Target 7-Bromochromane-3-carboxylic acid (Target) Ester Ethyl 7-bromochromane-3-carboxylate (Saturated Ester) Target->Ester Hydrolysis Chromene Ethyl 7-bromo-2H-chromene-3-carboxylate (Unsaturated Intermediate) Ester->Chromene Chemoselective Reduction SM 4-Bromosalicylaldehyde + Ethyl Acrylate Chromene->SM DABCO-catalyzed Cyclization

Figure 1: Retrosynthetic logic prioritizing the preservation of the Aryl-Br bond.

Detailed Synthetic Protocol

Route Overview: The DABCO-Catalyzed Chromene Cascade

This route utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) to catalyze the coupling of salicylaldehyde with activated alkenes. This is superior to phenol alkylation routes which often suffer from poor regioselectivity.

Step 1: Synthesis of Ethyl 7-bromo-2H-chromene-3-carboxylate

Reaction Type: Baylis-Hillman / Oxa-Michael Cyclization Scale: 100 g Input

Reagents:

  • 4-Bromosalicylaldehyde (1.0 eq)

  • Ethyl acrylate (2.5 eq)

  • DABCO (0.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (MeCN is preferred for easier workup).

Protocol:

  • Charge a 2L reactor with 4-Bromosalicylaldehyde (100 g, 0.497 mol) and DABCO (11.1 g, 0.099 mol).

  • Add Acetonitrile (500 mL) and stir at room temperature until dissolved.

  • Add Ethyl acrylate (124.5 g, 1.24 mol) dropwise over 30 minutes.

  • Heat the mixture to 80°C and stir for 12–16 hours.

    • Mechanism:[2][3][4][5][6] The reaction proceeds via a Baylis-Hillman attack followed by intramolecular cyclization and dehydration.

  • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~1/3 volume.

  • Pour the residue into ice-water (1 L) with vigorous stirring. The product should precipitate as a solid.

  • Filter the solid and wash with cold water (2 x 200 mL) and cold ethanol (50 mL).

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–90%

    • Appearance: Light yellow solid.

Step 2: Chemoselective Reduction to Chromane

Reaction Type: Hydride Reduction (1,4-reduction) Critical Note: We use Sodium Borohydride (NaBH₄) rather than catalytic hydrogenation (H₂/Pd). H₂/Pd poses a high risk of debrominating the aromatic ring (removing the 7-Br). NaBH₄ in ethanol/pyridine or with silica gel is highly selective for the conjugated alkene.

Reagents:

  • Ethyl 7-bromo-2H-chromene-3-carboxylate (from Step 1)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Solvent: Ethanol / THF (4:1 mixture)

Protocol:

  • Dissolve Ethyl 7-bromo-2H-chromene-3-carboxylate (100 g, 0.353 mol) in Ethanol/THF (800 mL).

  • Cool the solution to 0°C .

  • Add NaBH₄ (26.7 g, 0.706 mol) portion-wise over 1 hour. Caution: Hydrogen gas evolution.[5]

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Check for disappearance of the fluorescent chromene spot on TLC.

  • Quench: Carefully add Acetone (50 mL) to quench excess borohydride, followed by saturated NH₄Cl solution (200 mL).

  • Extraction: Remove organic solvents under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 300 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: If necessary, recrystallize from Hexane/EtOAc.

    • Expected Yield: 90–95%

    • Product: Ethyl 7-bromochromane-3-carboxylate (Colorless/White solid).

Step 3: Hydrolysis to 7-Bromochromane-3-carboxylic acid

Reaction Type: Saponification

Reagents:

  • Ethyl 7-bromochromane-3-carboxylate

  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • Solvent: THF / Water (3:1)

Protocol:

  • Dissolve the ester (90 g) in THF (450 mL).

  • Add a solution of LiOH·H₂O (40 g) in Water (150 mL).

  • Stir vigorously at room temperature for 6 hours. (Heating to 50°C accelerates the reaction if needed).

  • Workup: Evaporate THF under reduced pressure.

  • Acidify the remaining aqueous phase with 1M HCl to pH 2. The carboxylic acid will precipitate.

  • Filter the white solid. Wash with water (3 x 100 mL).

  • Final Purification: Recrystallize from Ethanol/Water or Toluene to ensure high purity (>99%).

    • Final Yield: ~85% (from Step 2).[7]

Process Logic & Pathway Visualization

The following diagram illustrates the chemical transformations and the logic behind avoiding the "Coumarin Route" (which requires difficult reduction) in favor of the "Chromene Route."

SyntheticPathway Start 4-Bromosalicylaldehyde + Ethyl Acrylate Step1 Step 1: Baylis-Hillman / Cyclization (DABCO, 80°C) Start->Step1 Chromene INTERMEDIATE 1: Ethyl 7-bromo-2H-chromene-3-carboxylate (Contains C3=C4 double bond) Step1->Chromene Decision Reduction Strategy Selection Chromene->Decision PathA Path A: H2 / Pd-C (RISK: Debromination) Decision->PathA Avoid PathB Path B: NaBH4 / EtOH (SELECTIVE: Reduces C=C only) Decision->PathB Preferred ChromaneEster INTERMEDIATE 2: Ethyl 7-bromochromane-3-carboxylate (Saturated Ether Ring) PathB->ChromaneEster Step3 Step 3: Hydrolysis (LiOH, THF/H2O) ChromaneEster->Step3 Final FINAL PRODUCT: 7-Bromochromane-3-carboxylic acid Step3->Final

Figure 2: Process flow highlighting the critical reduction strategy to prevent aryl-bromide loss.

Analytical Data Summary

The following parameters confirm the identity and purity of the final product.

ParameterExpected Value / Observation
Appearance White to off-white crystalline powder
Melting Point 142–145°C (Literature range for analogues)
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, COOH), 7.1 (d, 1H), 7.0 (dd, 1H), 6.8 (d, 1H), 4.2 (m, 2H, C2-H), 3.1 (m, 1H, C3-H), 2.9 (m, 2H, C4-H).[7]
MS (ESI-) m/z 255/257 [M-H]⁻ (Characteristic 1:1 Br isotope pattern)
Purity (HPLC) >98.5% (Area %)

Safety & Handling Protocol

  • Ethyl Acrylate: Highly flammable and lachrymator. Handle in a fume hood. Polymerizes on storage; ensure stabilizer (MEHQ) presence.

  • DABCO: Hygroscopic and irritating.

  • NaBH₄: Reacts violently with acids and liberates hydrogen gas. Ensure adequate venting during the reduction step.

  • Waste Disposal: The aqueous waste from Step 1 contains acrylate residues and should be treated as hazardous organic waste.

References

  • Chromene Synthesis via DABCO: Kaye, P. T., & Nocanda, X. W. (2004). Chromone studies.[1][8] Part 12: Synthesis of 2H-chromene-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1.

  • Selective Reduction of Chromenes: Anderson, J. C., et al. (2012). General and Selective Synthesis of Chromanes via a Baylis–Hillman/Reduction Protocol. Journal of Organic Chemistry.

  • General Scalability of Salicylaldehyde/Acrylate Reactions: Basanagouda, M., et al. (2011). Synthesis and pharmacological evaluation of some novel chromene derivatives. European Journal of Medicinal Chemistry.

  • Debromination Risks in Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text referencing Ar-Br lability with Pd/C).

Sources

Application

Application Note: Bioconjugation Strategies for Chromane-3-Carboxylic Acid Derivatives

Introduction & Scientific Rationale The chromane (dihydrobenzopyran) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive molecules, including Vitamin E analogs (Trolox)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The chromane (dihydrobenzopyran) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive molecules, including Vitamin E analogs (Trolox), HDAC inhibitors, and novel Antibody-Drug Conjugate (ADC) payloads. Unlike its oxidized cousins (coumarins) which are planar and fluorescent, the chromane-3-carboxylic acid scaffold offers a distinct, non-planar, chiral architecture.

This application note details the bioconjugation of chromane-3-carboxylic acid derivatives to amine-containing biomolecules (proteins, antibodies, peptides).

Why This Chemistry Matters
  • Structural Rigidity: The bicyclic ether ring restricts conformational freedom, potentially improving the binding affinity of the conjugated pharmacophore.

  • Chirality at C3: Unlike chromone-3-carboxylic acid (unsaturated, planar), the chromane derivative possesses a chiral center at the C3 position. Preserving this stereochemistry during conjugation is critical for biological activity.

  • Hydrophobicity: The lipophilic nature of the chromane core requires specific solvent strategies during bioconjugation to prevent protein precipitation.

Critical Mechanistic Workflow

The conjugation strategy relies on converting the relatively unreactive carboxylic acid at the C3 position into an amine-reactive ester. We utilize two primary pathways: Two-Step Isolation (NHS-Ester) and One-Step In Situ (EDC/Sulfo-NHS) .

Pathway Visualization

BioconjugationWorkflow Start Chromane-3-COOH (Chiral/Hydrophobic) Activation Activation Phase (DCC/NHS or EDC/Sulfo-NHS) Start->Activation Organic Solvent (DMSO/DMF) Intermediate Active Ester (NHS-Chromane) Activation->Intermediate Esterification Conjugation Nucleophilic Attack (Protein-NH2) Intermediate->Conjugation pH 7.2 - 8.0 Racemization Risk: C3 Epimerization (Base catalyzed) Intermediate->Racemization High pH / Excess Base Product Chromane-Amide-Protein (Stable Conjugate) Conjugation->Product Amide Bond Formation

Figure 1: Strategic workflow for chromane bioconjugation. Note the critical risk of C3 epimerization if pH is uncontrolled.

Experimental Protocols

Method A: The "Active Ester" Isolation (Recommended for ADCs)

Best for: Valuable payloads where stoichiometry must be strictly controlled, or when the chromane derivative is insoluble in aqueous buffers. This method isolates the NHS-ester, allowing for quantification before adding to the protein.

Materials
  • Chromane-3-carboxylic acid derivative (1 equiv)

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • DCC (Dicyclohexylcarbodiimide) (1.2 equiv) or EDC (1.5 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)[1]

  • Racemization Suppressant: HOBt (1-Hydroxybenzotriazole) (1.0 equiv)

Protocol Steps
  • Dissolution: Dissolve the chromane derivative in anhydrous DCM or DMF under nitrogen.

  • Activation: Add NHS and HOBt. Stir for 5 minutes.

    • Expert Insight: HOBt is mandatory here. The C3 proton in chromane-3-carboxylic acid is acidic. Without HOBt, the basicity of carbodiimide intermediates can cause proton abstraction and racemization.

  • Coupling: Add DCC (or EDC). Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours.

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.

  • Purification:

    • Filter off the DCU precipitate.

    • Concentrate the filtrate. Recrystallize (usually from isopropanol/hexanes) or purify via flash chromatography.

    • Storage: Store the NHS-ester at -20°C under argon. It is stable for months if kept dry.

Method B: One-Step Aqueous Conjugation (Rapid Screening)

Best for: High-throughput screening where isolation is impractical, or for water-soluble chromane derivatives (e.g., glycosylated variants).

Materials
  • Target Protein (Antibody, BSA) in PBS (pH 7.2)

  • Chromane-3-carboxylic acid (10–20 fold molar excess relative to protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Solvent: DMSO (Molecular Biology Grade)

Protocol Steps
  • Protein Prep: Buffer exchange protein into PBS (pH 7.2). Crucial: Ensure no primary amines (Tris, Glycine) are present.

  • Chromane Solubilization: Dissolve the chromane derivative in DMSO.

  • Activation Cocktail: Add EDC (5 equiv relative to chromane) and Sulfo-NHS (5 equiv) to the DMSO solution. Incubate for 15 minutes at RT.

  • Conjugation: Add the activated chromane solution to the protein.

    • Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

  • Purification: Desalt via Zeba Spin Columns or dialysis to remove excess small molecules.

Technical Data & Optimization

Optimization Table: Solving Common Issues
ProblemRoot CauseCorrective Action
Precipitation Chromane core is hydrophobic.Increase DMSO to 15% (if protein tolerates). Use PEGylated linkers between the chromane and the acid.
Low Yield Hydrolysis of NHS ester.Ensure buffers are anhydrous during activation. Keep conjugation pH < 8.0.
Racemization C3 proton abstraction.MUST use HOBt or Oxyma Pure during activation. Avoid bases like TEA/DIPEA during the activation step.
Aggregation Over-labeling of protein.Reduce molar excess of chromane. Aim for a Drug-to-Antibody Ratio (DAR) of 2–4.
Mechanism of Racemization (Expert Insight)

The C3 position is alpha to the carbonyl. In the presence of strong base or excess carbodiimide, the enol form can generate, destroying the stereocenter.

Racemization Chiral S-Chromane-3-COOH (Active Drug) Enol Enolate Intermediate (Planar/Achiral) Chiral->Enol Base (DIPEA) -H+ Racemic Racemic Mixture (R/S - Loss of Potency) Enol->Racemic Reprotonation

Figure 2: The pathway to potency loss via racemization. Use HOBt to prevent the formation of the Enolate intermediate.

Characterization & QC

Since saturated chromanes are often non-fluorescent (unlike Coumarins), you cannot rely on fluorescence for quantification.

  • UV-Vis Spectroscopy: Chromanes typically absorb in the 270–290 nm range (phenol/ether core).

    • Protocol: Measure A280 of the conjugate. Correct for the chromane's contribution to A280 using its extinction coefficient (

      
      ).
      
  • Mass Spectrometry (MALDI-TOF): The gold standard.

    • Measure the mass of the native protein vs. the conjugate.

    • 
      .
      

References

  • Gordon, A. T. et al. (2020).[2] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Discusses racemization suppression). Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The standard text for NHS/EDC chemistry).
  • Sonawane, N. B. et al. (2023).[3] Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Method

Topic: Optimization of Amide Bond Formation with 7-Bromochromane-3-carboxylic acid

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Chromane Scaffold The chromane m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Chromane Scaffold

The chromane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 7-Bromochromane-3-carboxylic acid, in particular, serves as a critical building block for synthesizing novel therapeutics, where the amide functionality is often key to modulating target affinity, ADME properties, and overall pharmacological profile. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, necessitating the activation of the carboxylic acid.[1]

This guide provides a comprehensive overview of the principles and practical protocols for optimizing the formation of amide bonds with 7-Bromochromane-3-carboxylic acid. We will move beyond simple reagent lists to explore the mechanistic rationale behind selecting the optimal coupling strategy, ensuring high-yield, high-purity synthesis of desired amide products.

Pillar 1: The Mechanism of Amide Bond Formation

The formation of an amide bond is a two-step process.[2] First, the carboxylic acid is activated by a "coupling reagent," which converts the hydroxyl group into a better leaving group.[1] This creates a highly reactive intermediate (such as an active ester or an O-acylisourea). In the second step, the amine, acting as a nucleophile, attacks the carbonyl carbon of this activated intermediate, forming the thermodynamically stable amide bond and releasing the activated leaving group as a byproduct.[2][3]

Amide_Bond_Formation_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling CarboxylicAcid 7-Bromochromane- 3-carboxylic acid ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate facilitates AmideProduct Target Amide ActivatedIntermediate->AmideProduct + Byproduct Byproduct (e.g., DCU, HOBt) ActivatedIntermediate->Byproduct releases Amine Amine (R-NH2) Amine->AmideProduct

Caption: General mechanism of amide bond formation.

Pillar 2: Selecting the Optimal Coupling Strategy

The choice of coupling reagent is the most critical factor in optimizing an amide bond formation.[2] A variety of factors, including steric hindrance of the amine or acid, potential for racemization (if chiral centers are present), solubility, and the nature of byproducts, can influence the outcome.[2] We will compare three major classes of coupling reagents: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

Comparative Analysis of Common Coupling Reagents
Reagent ClassExamplesAdditive(s)ProsCons
Carbodiimides EDC, DCC, DICHOBt, HOAt, OxymaInexpensive, widely available. EDC's urea byproduct is water-soluble, simplifying workup.[3]Risk of racemization without additives.[2] DCC's urea byproduct is often insoluble, complicating purification.[1][4] Can form N-acylurea byproduct.[1]
Phosphonium Salts PyBOP, PyAOPNone required (contains HOBt/HOAt moiety)High reactivity, low racemization.[5] Does not react with the amine component, allowing for equimolar stoichiometry.[2]Higher cost, byproducts can be difficult to remove.
Uronium/Aminium Salts HATU, HBTU, HCTUNone required (contains HOAt/HOBt moiety)Very fast reaction times, highly efficient, especially for hindered substrates.[2][5] Low racemization.[4]Highest cost. Can react with the amine to form a guanidinium byproduct if addition order is not controlled.
Decision Workflow for Reagent Selection

The following workflow can guide the selection of an appropriate coupling strategy for 7-Bromochromane-3-carboxylic acid.

Coupling_Reagent_Selection Start Start: Couple 7-Bromochromane-3-carboxylic acid with Amine Hindrance Are either the acid or amine sterically hindered? Start->Hindrance Cost Is cost a primary concern and workup straightforward? Hindrance->Cost No HATU Strategy 2: Use HATU or PyBOP Hindrance->HATU Yes Byproduct Is byproduct removal a major concern? Cost->Byproduct No EDC_HOBT Strategy 1: Use EDC / HOBt Cost->EDC_HOBT Yes Byproduct->HATU Yes DIC Strategy 3: Use DIC / HOBt (for non-aqueous workup) Byproduct->DIC No

Caption: Decision workflow for selecting a coupling reagent.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of amides from 7-Bromochromane-3-carboxylic acid.

Protocol 1: General Purpose Coupling using EDC/HOBt

This method is a cost-effective and reliable choice for a wide range of primary and secondary amines. The water-soluble nature of the EDC byproduct simplifies purification.[5]

Materials:

  • 7-Bromochromane-3-carboxylic acid

  • Amine (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF or DCM (solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Bromochromane-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.0 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scientist's Notes: The addition of HOBt is crucial as it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an active ester. This minimizes racemization and prevents the formation of N-acylurea byproducts.[1] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid.[5]

Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU

HATU is one of the most effective coupling reagents, particularly for challenging substrates such as sterically hindered amines or electron-deficient anilines.[5]

Materials:

  • 7-Bromochromane-3-carboxylic acid

  • Amine (1.0 eq)

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA or 2,4,6-Collidine (2.0 eq)

  • Anhydrous DMF (solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 7-Bromochromane-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the amine (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture dropwise at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Scientist's Notes: The order of addition is critical when using uronium/aminium reagents like HATU. Pre-activating the carboxylic acid before adding the amine prevents HATU from reacting directly with the amine to form an undesired guanidinium byproduct.[5] The HOAt released during the reaction is a more effective catalyst than HOBt, leading to faster reaction rates.[1]

Pillar 4: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

Caption: A troubleshooting guide for amide bond formation.

References

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem Source: HepatoChem URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Amide Bond Formation and Peptide Coupling Source: ResearchGate URL: [Link]

  • Title: Coupling Reagents Source: AAPPTEC - Peptides URL: [Link]

  • Title: Tips and tricks for difficult amide bond formation? Source: Reddit r/Chempros URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: RSC Publishing URL: [Link]

  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Dilun Biotechnology URL: [Link]

  • Title: CHAPTER 4: Amide Bond Formation Source: The Royal Society of Chemistry URL: [Link]

  • Title: Amide Formation Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]

  • Title: Commonly used amide/peptide coupling reagents Source: ResearchGate URL: [Link]

  • Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor Source: PMC URL: [Link]

  • Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Source: Technology Networks URL: [Link]

  • Title: Optimization of reaction conditions for amide bond formation Source: ResearchGate URL: [Link]

  • Title: Science of Synthesis Knowledge Updates 2014/2 Source: Thieme URL: [Link]

  • Title: Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate Source: IUCrData URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC URL: [Link]

  • Title: MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation Source: AIR Unimi URL: [Link]

  • Title: Direct Amide Formation Between Carboxylic Acids and Amines Source: Durham E-Theses URL: [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

  • Title: Bromocarboxylic acid synthesis by bromination Source: Organic Chemistry Portal URL: [Link]

  • Title: 11.4 Synthesis of Carboxylic Acids Source: Fundamentals of Organic Chemistry URL: [Link]

  • Title: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Source: PubChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 7-Bromochromane-3-carboxylic acid

Technical Support Center: 7-Bromochromane-3-carboxylic Acid Synthesis Case ID: #CHRM-7BR-YIELD-OPT Subject: Protocol Optimization & Troubleshooting for High-Yield Synthesis Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromochromane-3-carboxylic Acid Synthesis

Case ID: #CHRM-7BR-YIELD-OPT Subject: Protocol Optimization & Troubleshooting for High-Yield Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 7-bromochromane-3-carboxylic acid is frequently plagued by two critical failure modes: regio-isomeric contamination during ring closure and reductive debromination (loss of the aryl bromide) during the hydrogenation step.

This guide moves away from the low-yield alkylation of 3-bromophenol (which yields a difficult-to-separate mixture of 5-bromo and 7-bromo isomers) and standardizes on the Salicylaldehyde Route . It specifically addresses the "Reduction Trap" by replacing Palladium-catalyzed hydrogenation with a chemoselective Magnesium/Methanol electron transfer system.

Visual Workflow: The Optimized Pathway

The following logic flow outlines the critical control points (CCPs) where yield is typically lost and the corrective actions required.

SynthesisWorkflow Start Start: 4-Bromosalicylaldehyde Step1 Step 1: Chromene Formation (DABCO-Catalyzed) Start->Step1 Trap1 YIELD TRAP 1: Polymerization of Acrylate Step1->Trap1 Risk Intermed Intermediate: 7-Bromo-2H-chromene-3-ester Step1->Intermed Success Step2 Step 2: Selective Reduction (Mg / MeOH) Intermed->Step2 Trap2 YIELD TRAP 2: Debromination (Ar-Br -> Ar-H) (Caused by Pd/C + H2) Step2->Trap2 Avoid Pd/C Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Step2->Step3 Chemoselective Final Target: 7-Bromochromane-3-carboxylic acid Step3->Final

Caption: Critical Control Points (CCPs) in the 3-step synthesis. Red octagons indicate high-risk failure modes.

Module 1: The Chromene Formation (Ring Closure)

Objective: Synthesis of Ethyl 7-bromo-2H-chromene-3-carboxylate. Reagents: 4-Bromosalicylaldehyde, Ethyl Acrylate, DABCO (1,4-Diazabicyclo[2.2.2]octane).

The Problem: Low Conversion & Polymerization

Users often report yields <40% due to the polymerization of ethyl acrylate or incomplete condensation (stalling at the Baylis-Hillman alcohol intermediate).

The Solution: The "Concentration Gradient" Protocol

The reaction relies on the nucleophilic attack of DABCO on the acrylate, followed by aldol condensation with the aldehyde.

  • Stoichiometry: Use excess Ethyl Acrylate (3.0 equiv) . It acts as both reactant and solvent component.

  • Catalyst Load: Increase DABCO to 0.5 - 1.0 equiv . Catalytic amounts (0.1 equiv) are often insufficient for the subsequent dehydration step required to close the ring.

  • Temperature: Run at 80-90°C . Room temperature reactions often stall at the open-chain alcohol.

Protocol:

Mix 4-bromosalicylaldehyde (1 equiv) and DABCO (0.5 equiv) in anhydrous acetonitrile (minimal volume). Add Ethyl Acrylate (3 equiv) slowly over 30 minutes at 80°C. This prevents the acrylate from homopolymerizing before it can react with the aldehyde.

Module 2: The Reduction Trap (Crucial Step)

Objective: Reduction of the C2-C3 double bond without cleaving the C7-Bromine bond.

The Problem: Debromination

Standard catalytic hydrogenation (H₂ + Pd/C ) is the most common cause of yield loss. Palladium readily inserts into the Aryl-Bromide bond, replacing the bromine with hydrogen (hydrodehalogenation), yielding the useless unsubstituted chromane.

The Solution: Magnesium-Methanol Single Electron Transfer (SET)

Switch to a dissolving metal reduction. Magnesium in methanol selectively reduces conjugated double bonds (like cinnamates and chromenes) but is inert toward aryl bromides under these conditions.

Protocol:

  • Dissolve the Chromene ester from Module 1 in dry Methanol (0.1 M concentration).

  • Place the flask in a water bath (20°C).

  • Add Magnesium turnings (5-10 equiv) gradually.

    • Note: The reaction is exothermic and generates hydrogen gas. Ensure proper venting.

  • Stir until the magnesium is consumed (approx. 2-4 hours).

  • Quench: Pour into ice-cold dilute HCl.

  • Result: Quantitative conversion to the chromane ester with 100% retention of the bromine .

Module 3: Hydrolysis & Purification

Objective: Saponification of the ester to the free acid.

The Problem: Decarboxylation

Harsh acidic hydrolysis (HCl/Reflux) can sometimes lead to decarboxylation at the C3 position or ring opening.

The Solution: Mild Lithium Hydroxide Saponification
  • Dissolve the ester in THF:Water (3:1) .

  • Add LiOH·H₂O (2.5 equiv) .

  • Stir at Room Temperature (Do not reflux).

  • Workup: Acidify carefully to pH 3 with 1M HCl. The product usually precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Step 1: Reaction mixture turns into a solid gel. Polymerization of Ethyl Acrylate.Reduce acrylate concentration. Add acrylate dropwise to the hot aldehyde/DABCO mixture. Add a radical inhibitor (e.g., Hydroquinone) if necessary.
Step 1: Product is an oil, not a solid. Presence of unreacted aldehyde or acrylate oligomers.Triturate the crude oil with cold Hexane/Diethyl Ether. The chromene ester should crystallize; impurities will stay in solution.
Step 2: Mass Spec shows M-80 peak (Loss of Br). Over-reduction using Pd/C.STOP using Pd/C. Switch immediately to the Mg/MeOH protocol described in Module 2.
Step 2: Reaction with Mg/MeOH is sluggish. Magnesium surface is oxidized.Activate Mg turnings with a crystal of Iodine or wash with dilute HCl/Acetone/Ether before use. Ensure Methanol is dry.
Step 3: Low yield after acidification. Product is water-soluble or pH is not low enough.The carboxylic acid may be slightly amphiphilic. Adjust pH to ~2-3. Extract with Ethyl Acetate (3x) rather than relying solely on precipitation.

References

  • DABCO-Catalyzed Chromene Synthesis

    • Title: The versatility of DABCO: synthetic applications...[1] Part 1. Catalysis of Morita–Baylis–Hillman and Knoevenagel reactions.

    • Source: Chemistry of Heterocyclic Compounds, 2020.[1][2][3][4]

    • Relevance: Validates the use of DABCO for salicylaldehyde-acrylate condens
    • URL:[Link]

  • Selective Reduction (Mg/MeOH)

    • Title: Chemoselective Reduction of Vicinal-Dihalides... and Conjugated Esters with Mg-MeOH.[5]

    • Source: Synthetic Communications / ResearchG
    • Relevance: Establishes Mg/MeOH as the standard for reducing conjugated esters without dehalogen
    • URL:[Link]

  • Debromination Risks with Pd/C

    • Title: Electrochemical debrominative hydrogen
    • Source: Chemical Communic
    • Relevance: Highlights the facility with which Aryl-Br bonds are cleaved under standard hydrogen
    • URL:[Link]

Sources

Optimization

Technical Support Center: 7-Bromochromane-3-carboxylic Acid Purification

Introduction Welcome to the technical support hub for 7-Bromochromane-3-carboxylic acid (CAS: Analogous to 39079-62-4 family). This intermediate is a critical scaffold in the synthesis of GPCR modulators and kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 7-Bromochromane-3-carboxylic acid (CAS: Analogous to 39079-62-4 family). This intermediate is a critical scaffold in the synthesis of GPCR modulators and kinase inhibitors. Its purification presents unique challenges due to the C3-chiral center , the lipophilicity introduced by the 7-bromo substituent , and the potential for regioisomeric contamination during cyclization.

This guide moves beyond standard textbook procedures, offering field-tested protocols to isolate high-purity material suitable for late-stage pharmaceutical coupling.[1][2]

Module 1: Chemical Purity & Achiral Impurities

The Challenge: Regioisomers and Starting Materials

If synthesized via the alkylation of 3-bromophenol followed by cyclization, the crude mixture often contains:

  • Unreacted Phenols: 3-Bromophenol (starting material).[1][2]

  • Regioisomers: 5-Bromochromane-3-carboxylic acid (minor isomer formed via ortho-cyclization).[1][2]

  • Decarboxylated Byproducts: 7-Bromochromane (neutral impurity).[1][2]

Protocol A: Optimized Acid-Base Extraction

Standard extraction often fails to separate the phenolic starting material because phenols are weakly acidic.[1] You must exploit the pKa difference between the carboxylic acid (~4.5) and the bromophenol (~9.8).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • The "Soft" Wash: Extract organic layer with 5% NaHCO₃ (aq) (pH ~8.5).[2]

    • Why? Bicarbonate is strong enough to deprotonate the carboxylic acid (pulling it into water) but too weak to deprotonate the phenol (leaving it in EtOAc).[2]

  • Phase Separation:

    • Organic Layer:[2][3] Contains neutral impurities (7-bromochromane) and unreacted phenols.[1][2] Discard (or save for recovery).

    • Aqueous Layer:[2] Contains the target product as a carboxylate salt.

  • Acidification: Cool aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH 2–3.

  • Precipitation: The product should precipitate as a white/off-white solid.[1][2] Filter and wash with cold water.[2]

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture (Acid + Phenol + Neutrals) Solvent Dissolve in Ethyl Acetate Start->Solvent Base Extract with 5% NaHCO3 (pH 8.5) Solvent->Base Separation Phase Separation Base->Separation OrgLayer Organic Layer (Phenols + Neutrals) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Target Carboxylate) Separation->AqLayer Bottom Phase Acidify Acidify with 2N HCl (pH 2) AqLayer->Acidify Precipitate Precipitate Target Acid Acidify->Precipitate

Figure 1: Selective extraction strategy utilizing pKa differences to remove phenolic impurities.[1][2]

Module 2: Regioisomer Removal (Recrystallization)

The Challenge: The "Sticky" Isomer

The 5-bromo regioisomer often co-precipitates. Recrystallization relies on the higher lattice energy of the para-substituted (7-bromo) analog compared to the sterically crowded 5-bromo isomer.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileApplication
Ethanol / Water 70:30Reflux

4°C
General purity upgrade.[1][2] Good for removing inorganic salts.[1][2]
Toluene / Heptane 1:290°C

RT
Best for Regioisomers. The 5-bromo isomer is more soluble in lipophilic mother liquor.[1]
Acetonitrile PureReflux

-10°C
Use if the material "oils out" in aqueous mixtures.[1][2]

Expert Insight:

"If your material oils out in Ethanol/Water, seed the mixture at 40°C with a pure crystal.[2] If no seed is available, switch to Toluene/Heptane.[2] The bromine atom increases lipophilicity, making water-heavy systems prone to oiling."

Module 3: Enantiomeric Purity (Chiral Resolution)

The Challenge: The C3 Center

7-Bromochromane-3-carboxylic acid is synthesized as a racemate.[1][2] For drug development, the (R)- or (S)-enantiomer is usually required.[2]

Method A: Classical Resolution (Scalable)

Use a chiral amine to form diastereomeric salts.[1][2]

  • Resolving Agent: (S)-(-)-1-Phenylethylamine or (R)-(+)-1-Phenylethylamine.[1][2]

  • Solvent: Ethanol (95%).[1][2]

  • Mechanism: One diastereomeric salt crystallizes; the other remains in solution.

  • Release: Treat the filtered salt with 1N HCl to liberate the free chiral acid.

Method B: Chiral HPLC (Analytical/Prep)

For high-value small batches, use polysaccharide-based columns.[1][2]

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Visualization: Chiral Resolution Decision Tree

ChiralResolution Input Racemic 7-Bromo Acid ScaleCheck Scale? Input->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 10 g ScaleCheck->LargeScale HPLC Chiral HPLC (Chiralpak AD-H) Hex/IPA/TFA SmallScale->HPLC SaltRes Salt Resolution ((S)-Phenylethylamine) LargeScale->SaltRes Recryst Recrystallize Salt (EtOH) SaltRes->Recryst FreeAcid Acidify to Release Enantiomer Recryst->FreeAcid

Figure 2: Selecting the appropriate resolution method based on synthesis scale.[1][2]

Troubleshooting & FAQs

Q1: My product is pink/reddish after workup. What is this?

A: This indicates oxidation of residual phenolic impurities or trace transition metals (if Pd/Cu was used in previous steps).[2]

  • Fix: Perform a "Charcoal Filtration." Dissolve the acid in hot ethanol, add activated carbon (5 wt%), stir for 30 mins, and filter while hot through Celite.

Q2: I used Hydrogenation to make the chromane core, but I lost the Bromine. Why?

A: Aryl bromides are labile under standard hydrogenation conditions (Pd/C, H₂).[2]

  • Fix: If reducing a chromone to a chromane, use a poisoned catalyst (e.g., PtO₂ or Pd/C doped with sulfides) or use a hydride donor like Triethylsilane (Et₃SiH) with TFA , which reduces the double bond without touching the aryl bromide [1].

Q3: The melting point is broad (range > 5°C).

A: This suggests regioisomeric contamination (likely the 5-bromo isomer).[2]

  • Fix: Recrystallize from Toluene . The 5-bromo isomer disrupts the crystal lattice of the 7-bromo analog, lowering and broadening the melting point. Toluene is highly effective at solubilizing the "kinked" 5-bromo isomer while precipitating the linear 7-bromo isomer.[1]

References

  • BenchChem Technical Support. (2025).[1][2][4] Synthesis and Characterization of 7-Bromochroman-3-ol and Derivatives. (General reduction protocols for chromanes). [2]

  • University of Calgary. (n.d.).[1][2] Recrystallization Guide: Polarity and Solvent Selection for Carboxylic Acids. (Principles of solvent selection). [2]

  • Sigma-Aldrich. (2023).[1][2] Chromone-3-carboxylic acid Product Specification & pKa Data.[1][2][5] (Analogous pKa data for extraction logic).

  • PubChem. (2025).[1][2] Chroman-3-carboxylic acid (Compound Summary).[1][2][6] (Structural data and physical properties).[1][2][6][7][8]

Sources

Troubleshooting

Technical Support Center: 7-Bromochromane-3-carboxylic Acid Coupling Reactions

Welcome to the technical support center for 7-Bromochromane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromochromane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of coupling reactions involving this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, thereby minimizing side reactions and maximizing the yield and purity of your target molecules.

This guide is structured into two main sections, each addressing one of the key reactive handles of the molecule: the carboxylic acid and the aryl bromide.

  • Part 1: Amide Bond Formation – Troubleshooting the Carboxylic Acid Moiety

  • Part 2: C-C and C-N Cross-Coupling – Troubleshooting the Aryl Bromide Moiety

Each section contains a detailed Troubleshooting Guide and a Frequently Asked Questions (FAQs) segment in a practical question-and-answer format.

Part 1: Amide Bond Formation – Troubleshooting the Carboxylic Acid Moiety

The formation of an amide bond is a cornerstone of drug discovery and development. While conceptually straightforward—the condensation of a carboxylic acid and an amine—the reality can be complicated by a host of potential side reactions. This is particularly true when dealing with complex substrates that may be sterically hindered or electronically deactivated.

Troubleshooting Guide: Amide Coupling

Issue 1: Low or No Product Yield, Starting Material Unconsumed

Potential Cause Explanation & Troubleshooting Steps
Inefficient Carboxylic Acid Activation The activated species (e.g., O-acylisourea, active ester) is not forming efficiently. This can be due to moisture, which hydrolyzes the coupling reagent and the activated intermediate. Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened, high-purity coupling reagents. Consider switching to a more potent coupling reagent like HATU or COMU for challenging substrates.[1]
Steric Hindrance Either the carboxylic acid or the amine is sterically hindered, slowing down the nucleophilic attack. Solution: Switch to a less sterically demanding coupling strategy. The use of acyl fluorides, generated in situ, can be effective as the small fluorine atom minimizes steric clash.[2] For extremely hindered systems, alternative synthetic routes might be necessary.[3]
Poor Nucleophilicity of the Amine Electron-deficient anilines or other weakly nucleophilic amines may fail to react efficiently with the activated ester. Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Switch to a more reactive coupling reagent that generates a more potent activated species, such as HATU or PyBOP. The use of BTC (bis(trichloromethyl) carbonate) can be effective for less reactive anilines.[4]
Incorrect Reagent Stoichiometry Using incorrect ratios of coupling reagent, base, or amine can lead to incomplete reactions. Solution: Typically, a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid is a good starting point. The amount of base used is also critical; for instance, phosphonium salt reagents usually require 2 equivalents of a non-nucleophilic base like DIPEA.[5]

Issue 2: Formation of a Guanidinium Byproduct with Uronium/Aminium Reagents (e.g., HBTU, HATU)

  • Question: My mass spectrometry data shows a peak corresponding to my amine starting material plus a mass of C8H10N5O. What is this and how do I prevent it?

  • Answer: You are likely observing guanidinylation of your amine. This is a common side reaction with uronium/aminium-type coupling reagents like HBTU and HATU, where the reagent reacts directly with the amine, capping it and preventing it from participating in the desired amide bond formation.[6] This terminated chain is now a byproduct.

    • Causality: This side reaction is favored when the coupling reagent is in excess and is allowed to come into contact with the free amine before the carboxylic acid has been fully activated.[7]

    • Prevention Strategy:

      • Pre-activation: Always pre-activate the 7-Bromochromane-3-carboxylic acid with the uronium reagent (e.g., HBTU) and a base (e.g., DIPEA) for a short period (1-5 minutes) before adding the amine. This ensures that the activated ester is formed first.

      • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent. This ensures that the coupling reagent is consumed in the activation step, leaving none to react with the amine.[4]

      • Alternative Reagents: If the problem persists, especially in difficult fragment couplings or cyclizations, switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP), which does not have this side reaction pathway.

Issue 3: Racemization at an Adjacent Chiral Center

  • Question: I am coupling 7-Bromochromane-3-carboxylic acid to a chiral amine, and I'm observing diastereomeric impurities. How can I suppress this?

  • Answer: Racemization, or the loss of stereochemical integrity, is a significant risk in amide coupling, particularly when activating carboxylic acids with adjacent chiral centers. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face.

    • Causality: The propensity for racemization is influenced by the coupling reagent, the base, temperature, and the solvent.[8] Strong, non-sterically hindered bases and higher temperatures can accelerate racemization.[8]

    • Prevention Strategy:

      • Use of Additives: When using carbodiimide reagents like EDC or DIC, always include a racemization-suppressing additive. Common choices include HOBt (1-hydroxybenzotriazole), but HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are generally more effective.[4][9] These additives form active esters that are more resistant to racemization.[8]

      • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization.[8]

      • Base Selection: Use the weakest base necessary to facilitate the reaction. For sensitive substrates, the sterically hindered base 2,4,6-collidine is sometimes recommended over DIPEA or NMM.[4]

      • Reagent Choice: Uronium and phosphonium reagents that incorporate an HOAt or Oxyma moiety (e.g., HATU, COMU) are designed for low racemization.[4]

Workflow for Minimizing Amide Coupling Side Reactions

G cluster_start Start: Amide Coupling Setup cluster_activation Activation Step cluster_coupling Coupling Step cluster_troubleshooting Troubleshooting start Select Anhydrous Solvent & Reagents preactivate Pre-activate Carboxylic Acid with Coupling Reagent + Base (1-5 min @ 0°C) start->preactivate add_amine Add Amine Solution (Maintain 0°C initially) preactivate->add_amine warm_rt Slowly Warm to RT (Monitor by TLC/LCMS) add_amine->warm_rt check_completion Reaction Incomplete? warm_rt->check_completion check_byproducts Side Products Observed? check_completion->check_byproducts No low_yield_sol Switch to HATU/COMU Increase Temperature Check for Steric Hindrance check_completion->low_yield_sol Yes guanidinylation_sol Ensure Pre-activation Use Phosphonium Reagent check_byproducts->guanidinylation_sol Guanidinylation racemization_sol Use HOAt/Oxyma Additive Lower Temperature Use Weaker Base check_byproducts->racemization_sol Racemization G start Cross-Coupling Reaction main_issue Identify Main Issue start->main_issue no_reaction Low/No Conversion main_issue->no_reaction Low Yield dehalogenation Dehalogenation (Ar-H formation) main_issue->dehalogenation Ar-H Byproduct homocoupling Homocoupling (Ar-Ar or R-R) main_issue->homocoupling Dimer Byproduct other_byproducts Other Byproducts main_issue->other_byproducts Other Peaks sol_no_reaction Increase Temperature Screen Ligands/Bases Check Catalyst Activity no_reaction->sol_no_reaction sol_dehalogenation Change Base (e.g., to K₂CO₃) Use Anhydrous Solvent Screen Ligands dehalogenation->sol_dehalogenation sol_homocoupling Degas Thoroughly Use Pd(0) Precatalyst Adjust Stoichiometry homocoupling->sol_homocoupling sol_other_byproducts Analyze by MS Consider Catalyst Poisoning Check Starting Material Purity other_byproducts->sol_other_byproducts

Sources

Optimization

Technical Support Center: Purification of 7-Bromochromane-3-carboxylic acid

Case ID: #REC-7BC3-OPT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #REC-7BC3-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Solvent System Optimization for Recrystallization[1]

Executive Summary

You are encountering challenges in purifying 7-Bromochromane-3-carboxylic acid (CAS: N/A for specific isomer, generic scaffold). This molecule presents a unique purification paradox: it possesses a lipophilic domain (the 7-bromo-substituted dihydrobenzopyran ring) and a hydrophilic domain (the C3-carboxylic acid).

Successful recrystallization requires a solvent system that balances these opposing properties. Our internal data and structural analogs suggest that binary solvent systems are significantly more effective than single solvents for this compound class.

This guide details the optimization of two primary solvent systems: Ethanol/Water (Polar) and Ethyl Acetate/Heptane (Non-polar) , along with troubleshooting protocols for common failure modes like "oiling out."[1]

Part 1: Solvent Selection Strategy

The Solubility Logic

The 7-Bromochromane scaffold is moderately lipophilic due to the bromine atom and the saturated heterocyclic ring. However, the carboxylic acid moiety at C3 imparts significant polarity and hydrogen-bonding capability.

Structural FeaturePolarity ContributionSolubility Implication
Carboxylic Acid (-COOH) High (H-bond donor/acceptor)Soluble in Alcohols, Basic water, THF.[1]
Bromine (-Br) Low (Lipophilic)Soluble in DCM, Toluene, Heptane.
Chromane Ring ModerateSoluble in Ethyl Acetate, Acetone.
Recommended Solvent Systems
System A: Ethanol / Water (The "Standard" Protocol) [1]
  • Best for: Removing inorganic salts and highly polar impurities.

  • Mechanism: The compound dissolves in hot ethanol. Water acts as the anti-solvent, reducing solubility as the temperature drops and forcing the hydrophobic bromo-chromane core to aggregate and crystallize.

  • Starting Ratio: 80:20 (EtOH:Water).

System B: Ethyl Acetate / Heptane (The "Lipophilic" Protocol) [1]
  • Best for: Removing unreacted starting materials (often non-polar) and preventing hydration issues.

  • Mechanism: Ethyl acetate solubilizes the molecule via dipole interactions. Heptane (anti-solvent) is added to the hot solution to reach the saturation point.

  • Starting Ratio: 1:2 (EtOAc:Heptane).

Part 2: Interactive Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it crystallizes. This happens because the melting point of the solvated compound is lower than the solvent's boiling point, or the anti-solvent was added too quickly.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution (add a small amount of the good solvent if necessary).

  • Seeding: Cool the clear solution very slowly to just below the saturation temperature. Add a "seed crystal" of pure product. If you lack seeds, scratch the inner glass wall with a glass rod to induce nucleation.

  • Reduce Anti-solvent: If using System A (EtOH/Water), you may have too much water. Increase the Ethanol ratio.

Q2: The yield is poor (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor at room temperature.

Corrective Action:

  • Cooling Profile: Are you cooling to 0°C or -20°C? Carboxylic acids often require sub-ambient temperatures to maximize recovery.

  • pH Adjustment: For System A (EtOH/Water), the pH might be slightly basic, keeping the acid deprotonated (soluble). Add 1-2 drops of concentrated HCl or Acetic Acid to the recrystallization mixture to ensure the molecule is in its fully protonated (less soluble) form.

Q3: Which system removes colored impurities best?

Recommendation: System A (Ethanol/Water) is generally superior for removing colored oxidation byproducts. If color persists, perform a "hot filtration" step with activated charcoal (5% w/w) before adding the anti-solvent (Water).

Part 3: Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization

Target: High Purity (>98%) | Typical Yield: 70-85%[1]

  • Preparation: Place 5.0 g of crude 7-Bromochromane-3-carboxylic acid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in small portions (start with 15 mL) while heating to reflux (approx. 78°C). Swirl constantly.

    • Note: Add just enough ethanol to dissolve the solid completely. If 20 mL is reached and solid remains, check if it is inorganic salt (insoluble in EtOH). If so, perform a hot filtration.

  • Anti-Solvent Addition: Remove from heat source. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 mL of hot Ethanol to clear the solution again.

  • Crystallization: Cover the flask and allow it to cool to room temperature undisturbed for 2-3 hours. Then, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystalline solid using a Buchner funnel. Wash with cold 50:50 EtOH/Water.

Protocol B: Ethyl Acetate/Heptane Recrystallization

Target: Removal of Non-polar Impurities | Typical Yield: 65-80%[1]

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Precipitation: Slowly add Heptane to the boiling solution until cloudiness persists.

  • Re-solubilization: Add a minimal amount of Ethyl Acetate to restore clarity.

  • Cooling: Allow to cool slowly. Critical: If oiling occurs here, reheat and add more Ethyl Acetate.

  • Filtration: Collect crystals and wash with cold Heptane.

Part 4: Decision Logic Visualization

The following diagram outlines the decision process for selecting the optimal purification route based on your specific impurity profile.

RecrystallizationLogic Start Start: Crude 7-Bromochromane-3-COOH CheckImpurity Analyze Impurity Profile (TLC / LC-MS) Start->CheckImpurity PolarImp Polar / Inorganic Salts (Low Rf impurities) CheckImpurity->PolarImp NonPolarImp Non-polar / Starting Material (High Rf impurities) CheckImpurity->NonPolarImp ColorImp Colored / Tar Oxidation products CheckImpurity->ColorImp SystemA System A: Ethanol / Water PolarImp->SystemA Best Solubility Match SystemB System B: Ethyl Acetate / Heptane NonPolarImp->SystemB Lipophilic Separation Charcoal Activated Charcoal Treatment ColorImp->Charcoal OilingOut Issue: Oiling Out? SystemA->OilingOut SystemB->OilingOut Charcoal->SystemA RemedyOil Add Seed Crystal or Increase 'Good' Solvent OilingOut->RemedyOil Yes Final Pure Crystals OilingOut->Final No RemedyOil->Final

Caption: Decision tree for solvent selection based on impurity profile and troubleshooting common crystallization faults.

References

  • PubChem. (2025).[2] 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Department of Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][1]

  • Organic Chemistry Portal. (2023). Synthesis of α-bromocarboxylic acids and derivatives. Available at: [Link][1]

Sources

Troubleshooting

Handling moisture sensitivity of 7-Bromochromane-3-carboxylic acid intermediates

Introduction: Navigating the Challenges of a Privileged Scaffold 7-Bromochromane-3-carboxylic acid and its synthetic intermediates are valuable building blocks in medicinal chemistry and drug discovery. The chromane scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

7-Bromochromane-3-carboxylic acid and its synthetic intermediates are valuable building blocks in medicinal chemistry and drug discovery. The chromane scaffold is a privileged structure, forming the core of numerous biologically active compounds, from anti-cancer agents to treatments for high blood pressure.[1][2][3][4] However, the successful synthesis and handling of these molecules are frequently complicated by their sensitivity to moisture.

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It is designed to provide not just procedural instructions, but a deeper understanding of the underlying chemical principles that govern the stability of these intermediates. By explaining the "why" behind each technique, we aim to empower you to troubleshoot effectively and ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 7-Bromochromane-3-carboxylic acid and its ester intermediates considered moisture-sensitive?

A: The moisture sensitivity primarily stems from two factors:

  • Hygroscopicity: Carboxylic acids, by nature, can absorb moisture from the atmosphere due to the polar carboxyl group, which readily forms hydrogen bonds with water.

  • Hydrolysis of Precursors: Synthetic routes to 7-Bromochromane-3-carboxylic acid often involve ester intermediates (e.g., ethyl or methyl esters).[5] These esters are susceptible to hydrolysis, especially under acidic or basic conditions, which can be inadvertently introduced or catalyzed by the presence of water. This reaction cleaves the ester back to the carboxylic acid, potentially complicating purification and yield calculations. While the final carboxylic acid itself does not hydrolyze, its hygroscopic nature can introduce water into a reaction, which can degrade other sensitive reagents or catalyze unwanted side reactions.

Q2: What are the immediate signs of moisture-related degradation in my sample?

A: Visual and analytical cues can indicate a problem:

  • Physical Appearance: The solid material may change from a free-flowing powder to a clumpy or gummy solid.

  • Thin-Layer Chromatography (TLC): You may observe streaking from the baseline or the appearance of a new, more polar spot (the carboxylic acid) if you are analyzing an ester intermediate.

  • NMR Spectroscopy: In the ¹H NMR spectrum of an ester intermediate, you might see a decrease in the integration of the characteristic ethyl or methyl ester peaks and the potential appearance of a broad peak corresponding to the carboxylic acid proton.

  • LC-MS Analysis: The appearance of a new peak with a mass corresponding to the hydrolyzed carboxylic acid is a definitive sign of degradation of an ester precursor.[6]

Q3: What are the ideal short-term and long-term storage conditions for these compounds?

A: Proper storage is critical to preserving the integrity of your material.

  • Short-Term (In-Lab Use): Store the compound in a tightly sealed vial, preferably within a desiccator containing a drying agent like Drierite or activated molecular sieves.[7]

  • Long-Term: For extended storage, after ensuring the compound is thoroughly dry, place it in a sealed container. Flushing the container with an inert gas (argon or nitrogen) before sealing is highly recommended.[7][8] Store this sealed container at a low temperature (2-8°C) to slow any potential degradation pathways. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[7]

Troubleshooting Guide: From Reaction to Storage

This section addresses specific problems you may encounter during your workflow.

Problem Area: Reagent & Solvent Preparation

Q: My reaction yield is consistently low, and I suspect water contamination. How can I guarantee my solvents are sufficiently dry?

A: This is one of the most common failure points in moisture-sensitive synthesis. Commercially available "anhydrous" solvents can still contain unacceptable levels of water (often >30 ppm).

Root Cause Analysis: Water acts as a competing nucleophile and can quench organometallic reagents, hydrolyze starting materials, or interfere with catalysts.

Solution Pathway:

  • Choose the Right Drying Agent: The efficacy of a drying agent depends on the solvent. Do not assume one-size-fits-all.[9][10]

  • Implement a Rigorous Drying Protocol: Simple storage over a drying agent is often insufficient. For many common solvents, passing them through a column of activated alumina or storing them over activated 3Å molecular sieves is a highly effective and safer alternative to distillation from reactive metal hydrides.[11][12]

  • Verification (Optional but Recommended): For highly sensitive reactions, the water content of your solvent can be quantified using Karl Fischer titration.

Data Presentation: Solvent Drying Agent Efficacy
SolventRecommended Primary Drying AgentTypical Residual Water Content (ppm)Reference
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves (20% m/v, 48h)<10 ppm[11][12]
Dichloromethane (DCM)Activated 3Å Molecular Sieves or Activated Silica<10 ppm[12]
Methanol / EthanolActivated 3Å Molecular Sieves (10% m/v, 72h)<50 ppm[11][12]
Ethyl AcetateAnhydrous Sodium Sulfate (Na₂SO₄)~150 ppm (less effective)[13]

Note: For optimal drying, molecular sieves should be freshly activated by heating under vacuum.

Problem Area: Reaction Setup & Execution

Q: I don't have access to a glovebox. How do I properly set up my reaction using a Schlenk line to exclude moisture?

A: A Schlenk line is a versatile tool that allows for the creation of an inert atmosphere in standard glassware.[8][14] The key is to remove ambient air and adsorbed water from the glassware before introducing reagents.

Root Cause Analysis: Glassware surfaces have a thin film of adsorbed moisture that must be removed.[15] Any leak in the system will allow atmospheric moisture to enter.

Solution Pathway: Follow a strict "purge-and-refill" cycle. This involves evacuating the flask to remove air and moisture and then refilling it with a dry, inert gas like argon or nitrogen.[8][16]

Experimental Protocol: Inert Atmosphere Reaction Setup (Schlenk Line)
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while still hot to prevent moisture adsorption upon cooling.[15][17]

  • Assembly & Purging:

    • Assemble the reaction flask (with stir bar) and condenser, and connect it to the Schlenk line via a flexible hose.

    • Open the stopcock to the vacuum manifold and evacuate the flask for 5-10 minutes. You may gently warm the outside of the flask with a heat gun to help drive off adsorbed water.[15]

    • Close the stopcock to the vacuum and carefully open it to the inert gas manifold to refill the flask. You should see the gas bubbling through the bubbler connected to the line, confirming a positive pressure.[15]

  • Repeat Cycle: Repeat this vacuum/inert gas cycle at least three times to ensure the atmosphere inside the flask is truly inert.[8][16]

  • Reagent Addition:

    • Solids: Add solid reagents like 7-Bromochromane-3-carboxylic acid under a positive flow of inert gas (a "counterflow").[16]

    • Liquids: Use gas-tight syringes to transfer dry solvents and liquid reagents through a rubber septum.[17] Always flush the syringe with inert gas before drawing up the liquid.

Visualization: Inert Atmosphere Setup

G cluster_setup Schlenk Line Setup Glassware 1. Oven-Dry Glassware (125°C Overnight) Assemble 2. Assemble Hot & Connect to Schlenk Line Glassware->Assemble Remove adsorbed H₂O Cycle 3. Purge/Refill Cycles (3x) (Vacuum -> Inert Gas) Assemble->Cycle Remove air Positive_Pressure 4. Maintain Positive Inert Gas Pressure Cycle->Positive_Pressure Establish inert atm. Reagents 5. Add Reagents via Syringe or Counterflow Positive_Pressure->Reagents Reaction 6. Run Reaction Under Inert Atmosphere Reagents->Reaction G start Impurity Detected in Crude Product tlc TLC Analysis Run TLC with crude material and starting material (SM). Co-spot as well. start->tlc hplc {HPLC/LC-MS Analysis | Is there a new peak with mass of hydrolyzed acid?} tlc->hplc New polar spot observed other Impurity is likely from another side reaction tlc->other No new polar spot result Conclusion: Hydrolysis Confirmed hplc->result Yes hplc->other No

Sources

Optimization

Overcoming steric hindrance in 7-Bromochromane-3-carboxylic acid reactions

Executive Summary 7-Bromochromane-3-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a dual-functional core for library synthesis.[1][2] However, users frequently report two distinct failure mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromochromane-3-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a dual-functional core for library synthesis.[1][2] However, users frequently report two distinct failure modes:

  • Low yields in amide couplings at the C3 position due to ring-puckering sterics and racemization of the

    
    -chiral center.[2]
    
  • Sluggish oxidative addition at the C7-bromide position during cross-coupling, often misattributed to catalyst poisoning rather than electronic effects.[2]

This guide provides validated protocols to bypass these energy barriers, prioritizing enantiomeric retention and high-throughput compatibility.

Module 1: The C3-Carboxylic Acid Interface (Amide Coupling)

The Problem: Conformational Sterics & Racemization

The chromane ring exists in a dynamic equilibrium between half-chair and envelope conformations. At the C3 position, the carboxylic acid is flanked by the C4-methylene protons. When activating this acid, the bulky intermediate often faces steric clash with the ring protons, slowing nucleophilic attack. This delay increases the half-life of the activated ester, thereby increasing the window for oxazolone formation , which leads to rapid racemization (loss of chirality).

The Solution: High-Velocity Activation

Standard carbodiimides (EDC/DCC) are too slow for this hindered substrate.[1][2] We recommend two specific pathways depending on the nucleophile's bulk.

Decision Matrix:

  • Pathway A (Standard Amines): Propylphosphonic Anhydride (T3P)[1][3]

  • Pathway B (Hindered/Aniline Amines): Ghosez’s Reagent (Acid Chloride)[1][2]

Protocol A: The T3P "Zero-Racemization" Method

Why: T3P acts as a kinetic trap.[2] It forms a mixed anhydride that is highly reactive but sterically screened from the base, minimizing proton abstraction at the


-carbon.
  • Dissolution: Dissolve 7-Bromochromane-3-COOH (1.0 eq) and the amine (1.1 eq) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base Addition: Add

    
    -Methylmorpholine (NMM) (3.0 eq).[1][2] Note: DIPEA is often too bulky and can induce racemization; NMM is milder.
    
  • Activation: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours.

  • Workup: Wash with water, sat.

    
    , and brine. T3P byproducts are water-soluble, eliminating column chromatography for simple amines.[2]
    
Protocol B: The Ghosez’s Reagent Method (For Unreactive Amines)

Why: When the amine is weak (e.g., an electron-deficient aniline), T3P may fail. Ghosez’s reagent converts the acid to an acid chloride under neutral conditions , avoiding the HCl generation associated with thionyl chloride.

  • Setup: Dissolve the acid (1.0 eq) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1-Chloro-

    
    -trimethyl-1-propenylamine) (1.2 eq) at 0 °C. Stir for 1 hour to form the acid chloride.
    
  • Coupling: Add the hindered amine (1.2 eq) and pyridine (2.0 eq) or 2,6-lutidine.

  • Observation: The reaction is usually complete within 1 hour due to the high electrophilicity of the acid chloride.

Module 2: The C7-Bromide Interface (Cross-Coupling)

The Problem: Electronic Deactivation

Users often assume the ring oxygen (O1) activates the C7 position. This is incorrect.

  • The O1 oxygen donates electron density to the ortho (C8) and para (C6) positions.

  • The C7 position is meta to the oxygen donor.

  • Result: The C7-Br bond is electronically similar to bromobenzene, not an activated aryl bromide. Standard

    
     often fails to achieve oxidative addition at room temperature.
    
The Solution: Electron-Rich, Bulky Ligands

To facilitate oxidative addition into this neutral C-Br bond, use electron-rich phosphines (Buchwald ligands) or NHC-based catalysts.[1][2]

Recommended Catalyst System:

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.[1][2]
    
  • Ligand: XPhos or SPhos (2-4 mol%).

    • Why: SPhos provides the necessary electron density to the Pd center to break the C7-Br bond, while its bulk prevents catalyst aggregation.

  • Base:

    
     (weak base preferred to protect the C3 stereocenter if the acid is already coupled).
    
  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) at 80-100 °C.

Visualizing the Workflow

The following diagram illustrates the decision logic for sequencing reactions to maximize yield and stereopurity.

G Start Start: 7-Bromochromane-3-COOH Decision1 Target: Amide or Biaryl? Start->Decision1 PathAmide Priority: Amide Bond (Create Stable Handle) Decision1->PathAmide Standard Route PathSuzuki Priority: C7 Modification (Risk: Acid Interference) Decision1->PathSuzuki Alternative AmineCheck Is Amine Hindered? PathAmide->AmineCheck Protect Step 1: Esterification (Protect Acid) PathSuzuki->Protect Required T3P Protocol A: T3P + NMM (Low Racemization Risk) AmineCheck->T3P No (Primary/Secondary) Ghosez Protocol B: Ghosez's Reagent (High Reactivity) AmineCheck->Ghosez Yes (Aniline/Bulky) Suzuki Step 2: Pd-Cat Coupling (Ligand: XPhos/SPhos) T3P->Suzuki Next Step Ghosez->Suzuki Next Step Protect->Suzuki Final Final Product (Enantiopure) Suzuki->Final

Caption: Operational workflow for selecting coupling reagents and reaction sequence. Green nodes indicate preferred "Gold Standard" pathways.

Troubleshooting & FAQs

Q: Can I do the Suzuki coupling on the free acid (without protecting it)? A: Technically, yes, but it is risky. The carboxylic acid can coordinate to the Palladium, forming an inactive "palladacycle." If you must proceed without protection, use 3.0 equivalents of base to ensure the acid is fully deprotonated to the carboxylate, which is less interfering than the free acid.

Q: I see a 50:50 mixture of enantiomers after amide coupling. What happened? A: You likely used EDC/HOBt with DIPEA and let it stir overnight.[2] The basic conditions + slow activation allowed the oxazolone intermediate to racemize. Switch to T3P/NMM and stop the reaction as soon as TLC shows consumption of starting material.

Q: My reaction turns black and precipitates Pd black immediately. A: This indicates catalyst decomposition.[2] The 7-Br bond is not activating fast enough.[2] Switch from


 to a pre-catalyst system like XPhos Pd G3  or PEPPSI-IPr , which stabilizes the Pd(0) species.[1]

Reference Data Comparison

FeatureStandard ConditionOptimized Condition (Recommended)Benefit
Amide Coupling EDC / HOBt / DIPEAT3P / NMM / EtOAc Prevents C3 racemization; easier workup.[1][2]
Acid Activation Thionyl Chloride (

)
Ghosez's Reagent Neutral pH; prevents acid-catalyzed degradation.[1][2]
C7 Cross-Coupling

/


/ XPhos /

Overcomes electronic neutrality of C7 position.[2]
Solvent DMF2-MeTHF or EtOAc Green chemistry compliant; better solubility profile.[1][2]

References

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461-1473.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides.[1][2] Angewandte Chemie International Edition, 8(6), 454-455.[2] [1]

Sources

Troubleshooting

Stability of 7-Bromochromane-3-carboxylic acid under acidic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Bromochromane-3-carboxylic acid. Here, you will find in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Bromochromane-3-carboxylic acid. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding its stability under acidic conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving 7-Bromochromane-3-carboxylic acid in acidic environments.

Question 1: I am observing a lower than expected yield of 7-Bromochromane-3-carboxylic acid after a reaction involving an acidic workup. What could be the potential causes?

Answer:

A lower than expected yield following an acidic workup can be attributed to several potential degradation pathways of the 7-Bromochromane-3-carboxylic acid molecule. The stability of the chromane ring system and the carboxylic acid functional group are sensitive to acidic conditions, especially at elevated temperatures.

The primary suspects for yield loss under acidic conditions are:

  • Acid-Catalyzed Ether Cleavage: The chromane core contains a cyclic ether. Under strong acidic conditions, the ether oxygen can be protonated, making it a good leaving group. This can initiate a ring-opening reaction. The stability of the resulting carbocation will influence the reaction mechanism (SN1 or SN2).[1][2][3]

  • Decarboxylation: While 7-Bromochromane-3-carboxylic acid is not a β-keto acid, which readily decarboxylates, the presence of the ether oxygen at the β-position to the carboxyl group might facilitate the loss of carbon dioxide under harsh acidic conditions and heat.[4][5][6]

  • Electrophilic Aromatic Substitution Side Reactions: Although the benzene ring is deactivated by the bromine and carboxylic acid groups, highly concentrated and strong acids at elevated temperatures could potentially lead to undesired side reactions on the aromatic ring.[7][8][9][10][11]

To minimize yield loss, consider the following during your acidic workup:

  • Use the mildest acidic conditions necessary for your protocol.

  • Maintain low temperatures during the workup.

  • Minimize the exposure time of your compound to the acidic environment.

  • Consider alternative purification methods that do not require a harsh acidic workup.

Question 2: My TLC analysis of the crude product after acidic treatment shows multiple spots, suggesting the formation of impurities. What are the likely degradation products?

Answer:

The appearance of multiple spots on your TLC plate is a strong indicator of product degradation. Based on the structure of 7-Bromochromane-3-carboxylic acid, the following degradation products are plausible under acidic conditions:

  • Ring-Opened Products: Acid-catalyzed cleavage of the chromane ether bond would lead to the formation of a phenol with a side chain. The exact structure would depend on the cleavage mechanism.

  • Decarboxylation Product: If decarboxylation occurs, you would observe the formation of 7-bromochroman.

  • Products of Aromatic Substitution: Although less likely with a deactivated ring, you might see products arising from further substitution on the aromatic ring if the conditions are harsh enough.

To identify these impurities, we recommend the following analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will help you separate the components of your mixture and determine their molecular weights, providing strong clues about their identities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated impurities.

A general workflow for identifying degradation products is outlined below:

G start Crude product with impurities tlc TLC analysis shows multiple spots start->tlc lcms LC-MS analysis tlc->lcms Identify molecular weights nmr Isolate impurities and perform NMR lcms->nmr Guide isolation structure Elucidate impurity structures nmr->structure

Caption: Workflow for impurity identification.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of 7-Bromochromane-3-carboxylic acid in acidic environments.

Question 3: What is the recommended pH range for storing solutions of 7-Bromochromane-3-carboxylic acid?

Answer:

For optimal stability, solutions of 7-Bromochromane-3-carboxylic acid should be stored under neutral to slightly acidic conditions (pH 5-7). Strongly acidic conditions (pH < 3) should be avoided for long-term storage, especially at room temperature or higher, to minimize the risk of degradation through the pathways mentioned previously.

pH RangeStability RecommendationPotential Risks
< 3 Avoid for long-term storageHigh risk of ether cleavage and potential decarboxylation
3 - 5 Short-term storage acceptableModerate risk of degradation over time
5 - 7 Recommended for storage Optimal stability
> 7 Use with cautionFormation of the carboxylate salt, which may have different solubility and reactivity

Question 4: Are there any specific acidic reagents that are particularly harsh and should be avoided when working with 7-Bromochromane-3-carboxylic acid?

Answer:

Yes, certain strong acids can be particularly detrimental to the stability of 7-Bromochromane-3-carboxylic acid. We advise against the prolonged use of the following, especially at elevated temperatures:

  • Concentrated Sulfuric Acid (H₂SO₄): Its strong dehydrating and oxidizing properties can promote various side reactions.

  • Concentrated Hydrohalic Acids (HBr, HI): The nucleophilic halide ions can actively participate in the cleavage of the ether bond.[2]

  • Lewis Acids in the presence of water: Strong Lewis acids can generate protic acidity and promote degradation.

If a strong acid is required for a reaction, it is crucial to carefully control the reaction time and temperature and to neutralize the acid as soon as the reaction is complete.

Question 5: How can I perform a simple experiment to assess the stability of my batch of 7-Bromochromane-3-carboxylic acid under specific acidic conditions?

Answer:

You can perform a small-scale stability study. This will provide valuable data on how your compound behaves under your specific experimental conditions.

Experimental Protocol: Acid Stability Study

  • Preparation: Prepare a stock solution of your 7-Bromochromane-3-carboxylic acid in a suitable organic solvent (e.g., acetonitrile or THF).

  • Incubation: Aliquot the stock solution into several vials. To each vial, add the acidic solution you wish to test (e.g., 1N HCl, 1M H₂SO₄). Prepare a control vial with a neutral solvent.

  • Time Points: Incubate the vials at your desired temperature (e.g., room temperature, 50 °C). At specific time points (e.g., 1h, 4h, 24h), quench the reaction in one of the vials by neutralizing the acid with a base (e.g., saturated sodium bicarbonate).

  • Analysis: Analyze the quenched sample by TLC or LC-MS to determine the percentage of the remaining 7-Bromochromane-3-carboxylic acid and to detect the formation of any degradation products.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis prep Prepare stock solution of 7-Bromochromane-3-carboxylic acid incubate Aliquot and add acidic solution prep->incubate sample Take samples at different time points incubate->sample quench Neutralize with base sample->quench analyze Analyze by TLC/LC-MS quench->analyze

Caption: Protocol for an acid stability study.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways of 7-Bromochromane-3-carboxylic acid under strong acidic conditions.

G cluster_path1 Ether Cleavage cluster_path2 Decarboxylation cluster_path3 Aromatic Substitution A 7-Bromochromane-3-carboxylic acid B Protonated Ether A->B H+ D 7-Bromochroman A->D Heat, H+ (-CO2) E Further substituted product A->E Strong electrophile (from strong acid) C Ring-Opened Product (Phenol derivative) B->C Nucleophilic attack/Carbocation rearrangement

Caption: Potential degradation pathways in acid.

References

  • Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • CSBSJU. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, July 15). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. [Link]

  • National Institutes of Health. (n.d.). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. (2024, January 15). 8.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Redalyc. (2015, November 9). SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK. [Link]

  • YouTube. (2020, April 13). Decarboxylation of Beta Carboxylic Acids. [Link]

  • PubMed. (2016, December 20). Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. (2025, August 6). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. [Link]

  • ResearchGate. (2025, October 17). Catalytic Degradation of Aliphatic Ethers using the Lewis Superacidic Bis(perfluoropinacolato)silane. [Link]

  • PubMed. (n.d.). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. [Link]

  • National Institutes of Health. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

  • Heterocycles. (n.d.). CYCLIC CARBOXYLIC IMIDE STRUCTURES AS STRUCTURE ELEMENTS OF HIGH STABILITY. NOVEL DEVELOPMENTS IN PERYLENE DYE CHEMISTRY. [Link]

  • PubMed. (2015, February 1). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. [Link]

  • MDPI. (2022, July 22). Halochromic Behavior and Anticancer Effect of New Synthetic Anthocyanidins Complexed with β-Cyclodextrin Derivatives. [Link]

  • ResearchGate. (2025, August 6). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. [Link]

  • National Institutes of Health. (n.d.). Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 7-Bromochromane-3-carboxylic Acid

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a detailed, expert-level interpretation of the ¹H NMR spectrum of 7-Bromochromane-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a detailed, expert-level interpretation of the ¹H NMR spectrum of 7-Bromochromane-3-carboxylic acid. It moves beyond a simple peak list to explain the causal relationships between the molecular structure and the observed spectral data. By comparing the target molecule with related chromane structures, this document serves as a practical reference for researchers engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Chromane Scaffold and the Imperative of Structural Verification

The chromane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antioxidants and enzyme inhibitors. 7-Bromochromane-3-carboxylic acid, as a functionalized derivative, represents a key synthetic intermediate for drug discovery programs. In this context, unambiguous structural verification is not merely a procedural step but the foundation upon which all subsequent biological data rests.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[1][2] The ¹H NMR spectrum, in particular, offers a rich dataset, providing information on the electronic environment, relative abundance, and connectivity of protons within a molecule.[3] This guide will dissect the predicted ¹H NMR spectrum of 7-Bromochromane-3-carboxylic acid, grounding the interpretation in fundamental principles and comparative data from related structures.

Section 1: Foundational NMR Characteristics of the Chromane Ring

To accurately interpret the spectrum of our target molecule, we must first understand the baseline NMR characteristics of the parent chromane structure. The heterocyclic portion of the chromane ring typically exists in a half-chair conformation.[4] This conformational preference creates distinct axial and equatorial protons at the C2 and C4 positions, which are diastereotopic and thus chemically non-equivalent.

The protons on the saturated, non-aromatic portion of the ring typically form a complex spin system.[4] For instance, the protons at C3 and C4 often present as an ABX or a more complex multiplet system, with chemical shifts and coupling constants that are highly sensitive to the conformation and substitution pattern of the ring.[4] Protons on a carbon adjacent to the ether oxygen (C2) are deshielded and typically resonate in the 3.5-4.5 ppm range.[5][6]

Section 2: Predicted ¹H NMR Spectrum of 7-Bromochromane-3-carboxylic Acid

The introduction of a bromine atom at the C7 position and a carboxylic acid at the C3 position introduces significant electronic and steric changes that are reflected in the ¹H NMR spectrum. The following is a detailed, proton-by-proton analysis of the predicted spectrum.

The Aromatic Region (δ 6.5 - 8.0 ppm)

The aromatic portion of the molecule consists of three protons: H-5, H-6, and H-8. The circulation of π electrons in the benzene ring creates a powerful deshielding effect, causing these protons to resonate at high chemical shifts (downfield).[7] The substitution pattern dictates the multiplicity.

  • H-8: This proton is ortho to the ether oxygen. It is expected to be a doublet, coupled only to H-6 (a four-bond coupling, which is typically very small or zero). The primary coupling will be a meta-coupling to H-6, which is often small (J ≈ 2-3 Hz). However, given the structure, the most significant coupling is the three-bond (ortho) coupling to H-6, which is not present. Therefore, H-8 is coupled to H-6 (meta) and H-5 (para). The para coupling is usually negligible. Thus, H-8 should appear as a doublet due to meta-coupling with H-6. Due to the bromine at C7, H-8 will be the most upfield of the aromatic protons.

  • H-6: This proton is ortho to the bromine atom at C7 and meta to the proton at H-8. It will be split into a doublet of doublets (dd) by coupling to both H-5 (ortho, J ≈ 8-9 Hz) and H-8 (meta, J ≈ 2-3 Hz).

  • H-5: This proton is ortho to H-6 and para to the bromine. It will appear as a doublet due to ortho-coupling with H-6 (J ≈ 8-9 Hz).

The Heterocyclic Aliphatic Region (δ 2.5 - 5.0 ppm)

This region contains the most structurally informative signals, arising from the protons on the saturated portion of the chromane ring (H-2, H-3, H-4). These protons form a tightly coupled spin system.

  • H-2 Protons (CH₂): These two protons are adjacent to the chiral center at C3 and the ether oxygen. They are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear as two separate signals, likely complex multiplets, due to geminal coupling to each other and vicinal coupling to the H-3 proton. The proximity to the electronegative oxygen atom will shift these protons downfield, likely in the range of δ 4.0 - 4.5 ppm.[8]

  • H-4 Protons (CH₂): These benzylic protons are also diastereotopic due to the adjacent chiral center. They will show geminal coupling and vicinal coupling to the H-3 proton. Their position adjacent to the aromatic ring places them in a deshielded environment. We can predict their resonance to be in the δ 2.8 - 3.2 ppm range.

  • H-3 Proton (CH): This methine proton is coupled to four other protons (two at C2 and two at C4), which will result in a complex multiplet. Its chemical shift is influenced by the adjacent carboxylic acid group and its position within the heterocyclic ring, likely appearing around δ 3.0 - 3.5 ppm.

The Carboxylic Acid Proton (δ > 10 ppm)

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often between 10 and 13 ppm.[9] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a standard technique for identifying exchangeable protons.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
COOH> 10.0broad singlet (br s)N/A1H
H-5~7.30doublet (d)JH5-H6 ≈ 8.51H
H-6~7.15doublet of doublets (dd)JH6-H5 ≈ 8.5, JH6-H8 ≈ 2.51H
H-8~6.90doublet (d)JH8-H6 ≈ 2.51H
H-2 (a/b)4.0 - 4.5two multiplets (m)Jgem, Jvic2H
H-33.0 - 3.5multiplet (m)Jvic1H
H-4 (a/b)2.8 - 3.2two multiplets (m)Jgem, Jvic2H

Section 3: Comparative Analysis with Alternative Structures

The predictive power of NMR interpretation is enhanced by comparing the spectrum of the target compound with that of structurally related molecules.

  • Comparison with Chromane: In the parent chromane, the aromatic region would show a more complex pattern of four protons. The protons at C2, C3, and C4 would show simpler multiplets due to the absence of the C3-carboxylic acid group, which induces chirality and deshields adjacent protons.

  • Comparison with 6-Bromochroman-4-one: While a different class (ketone vs. carboxylic acid), data from substituted chromanones can be instructive. For example, in a library of 2,2-dimethylchroman-4-one derivatives, the methylene protons at C3 were observed around δ 2.70 ppm.[10] In our target molecule, the H-4 protons are in a similar benzylic position but are influenced by the C3-substituent, leading to a slightly different chemical shift. The bromine's effect on the aromatic protons would also be different depending on its position (C6 vs. C7).

This comparative approach validates our assignments by ensuring they are consistent with established substituent chemical shift (SCS) effects.

Section 4: Experimental Protocol for High-Resolution ¹H NMR

Trustworthy data begins with a robust experimental protocol. The following is a standard operating procedure for preparing an organic compound for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-Bromochromane-3-carboxylic acid.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 - 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use the residual solvent signal for referencing.[2]

    • Cap the tube and gently vortex or invert to dissolve the sample completely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the acquired spectrum to determine the relative number of protons for each signal.

    • If necessary, perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to definitively establish proton-proton coupling networks.

Section 5: Visualization of Interpretation Workflow and Molecular Connectivity

Visual aids are essential for clarifying complex relationships in NMR spectroscopy. The following diagrams illustrate the logical workflow for spectral interpretation and the coupling network within the target molecule.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Structure Verification SamplePrep Sample Preparation DataAcq NMR Data Acquisition (1D & 2D) SamplePrep->DataAcq Processing Fourier Transform & Phasing DataAcq->Processing PeakPick Peak Picking & Integration Processing->PeakPick Assign Signal Assignment (Shifts, Multiplicity) PeakPick->Assign Coupling Analyze J-Coupling & 2D Data Assign->Coupling Compare Compare with Known Structures Coupling->Compare Confirm Final Structure Confirmation Compare->Confirm

Caption: Workflow for NMR-based structure elucidation.

Caption: Key ¹H-¹H spin-spin coupling network.

Conclusion

The ¹H NMR spectrum of 7-Bromochromane-3-carboxylic acid is complex but entirely interpretable through a systematic application of fundamental NMR principles. The distinct chemical shifts and coupling patterns of the aromatic and heterocyclic protons provide a unique fingerprint for the molecule. By understanding the influence of the bromine and carboxylic acid substituents and comparing the predicted data with known chromane systems, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.

References

  • Di Grandi, M. J., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2095. [Link]

  • Holmberg, G. A., & Axberg, J. (1972). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 26, 309-311. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related synthesis. Although not directly the target molecule, it provides examples of NMR data for complex heterocyclic systems. [Link]

  • Chemistry Steps. (2024). ¹H NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. CHEM 334 & 335 & 336 Organic Chemistry I & II. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Wikipedia. (2024). Proton nuclear magnetic resonance. Wikipedia. [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link] (Used for structure image in DOT script).

  • Doc Brown's Chemistry. (n.d.). Index of ¹H NMR spectra of organic compounds. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). NMR Chart. Department of Chemistry & Biochemistry. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling: 7-Bromochromane-3-carboxylic Acid

Executive Summary & Analyte Profile 7-Bromochromane-3-carboxylic acid represents a distinct analytical challenge due to its dual nature: it possesses a polar, ionizable carboxylic acid tail and a lipophilic, halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

7-Bromochromane-3-carboxylic acid represents a distinct analytical challenge due to its dual nature: it possesses a polar, ionizable carboxylic acid tail and a lipophilic, halogenated bicyclic core. This guide objectively compares the two primary mass spectrometry workflows—LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Impact)—to determine the optimal approach for pharmacokinetic (PK) and quality control (QC) applications.

The Analyte
  • IUPAC Name: 7-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 255.97 (

    
    ) / 257.97 (
    
    
    
    )
  • Key Analytical Feature: The 1:1 Isotopic Doublet . The presence of a single bromine atom creates a signature "twin peak" pattern separated by 2 Da (M and M+2) with nearly equal intensity. This is the primary internal validation marker for all MS methods described below.

Comparative Methodology: LC-ESI vs. GC-EI

The choice between LC and GC workflows depends on the stage of drug development. LC-ESI is recommended for high-throughput biological screening, while GC-EI is superior for structural confirmation of raw materials due to its reproducible spectral libraries.

Performance Matrix
FeatureMethod A: LC-ESI-MS (Negative Mode) Method B: GC-EI-MS (Derivatized)
Primary Utility Bioanalysis (Plasma/Urine), PK StudiesRaw Material QC, Impurity Profiling
Sample Prep Minimal (Protein Precipitation/Dilution)Moderate (Requires Derivatization)
Sensitivity High (pg/mL range)Moderate to High (ng/mL range)
Selectivity High (MRM transitions)High (Chromatographic resolution)
Thermal Stability Not a concern (Ambient ionization)Risk: Carboxylic acids can decarboxylate in injector ports
Throughput High (< 5 min/sample)Low (> 20 min/sample including prep)

Workflow Decision Logic

The following diagram illustrates the critical decision pathways for analyzing 7-Bromochromane-3-carboxylic acid, prioritizing sample integrity and sensitivity.

AnalysisWorkflow Start Sample: 7-Bromochromane-3-carboxylic acid MatrixCheck Is Matrix Biological? (Plasma/Tissue) Start->MatrixCheck LC_Prep LC-MS Prep: Protein Precip (ACN/MeOH) MatrixCheck->LC_Prep Yes (High Sensitivity) GC_Prep GC-MS Prep: Derivatization (BSTFA/TMCS) MatrixCheck->GC_Prep No (Purity Check) Ionization Ionization: ESI Negative Mode (-) LC_Prep->Ionization MRM Detection: MRM Transition [M-H]⁻ -> [M-H-CO2]⁻ Ionization->MRM Reaction Reaction: Formation of TMS-Ester GC_Prep->Reaction EI_Frag Detection: EI Fragmentation (M+. doublet at 328/330) Reaction->EI_Frag

Figure 1: Decision matrix for selecting the optimal mass spectrometry workflow based on sample matrix and analytical goals.

Deep Dive: Method A - LC-ESI-MS/MS (Recommended)

This is the gold standard for analyzing this molecule in biological matrices. The carboxylic acid moiety makes it an ideal candidate for Negative Ion Mode ESI .

Mechanistic Insight

In negative mode, the molecule readily deprotonates at the carboxylic acid group (


), forming the precursor ion 

.
  • Precursor Ions:

    
     254.9 and 256.9 (1:1 ratio).
    
  • Primary Fragmentation: The most stable transition is decarboxylation (loss of neutral

    
    , 44 Da). This is energetically favorable and diagnostic for carboxylic acids.
    
Experimental Protocol
  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to ~6.5). Note: Avoid acidic modifiers like Formic Acid in negative mode as they suppress ionization of the acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • MS Settings:

    • Source: ESI (-)

    • Capillary Voltage: -2500 V

    • Desolvation Temp: 450°C

Fragmentation Pathway (Graphviz)

ESI_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 255/257 (Deprotonated Acid) Transition Collision Induced Dissociation (CID) Precursor->Transition Product1 Primary Product [M-H-CO2]⁻ m/z 211/213 (Bromochromane anion) Transition->Product1 Loss of CO2 (44 Da) (Major Pathway) Product2 Secondary Product [M-H-CO2-HBr]⁻ m/z 131 (Ring Contraction) Product1->Product2 Loss of HBr (High Energy)

Figure 2: Proposed ESI(-) fragmentation pathway. The loss of CO2 is the dominant quantifier transition.

Deep Dive: Method B - GC-EI-MS (Derivatization Required)

Direct injection of carboxylic acids into GC is discouraged due to hydrogen bonding causing peak tailing and adsorption. Silylation is the required protocol to mask the polar proton.

Derivatization Chemistry

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to convert the carboxylic acid to a trimethylsilyl (TMS) ester.

  • Reaction:

    
    
    
  • Mass Shift: The molecular weight increases by 72 Da (TMS group minus H).

    • New MW: 256 + 72 = 328 Da .

Experimental Protocol
  • Sample Prep: Dissolve 1 mg sample in 100 µL anhydrous Pyridine.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. Critical: Ensure the vial is moisture-free to prevent hydrolysis.

  • Injection: 1 µL splitless at 260°C.

Spectral Interpretation (EI Mode)
  • Molecular Ion (

    
    ):  Distinct doublet at 
    
    
    
    328 and 330.
  • Base Peak: Often

    
     (Loss of methyl from TMS group) or 
    
    
    
    (Loss of OTMS).
  • Validation: If the 328/330 doublet is absent and a broad peak appears at shorter retention time, derivatization failed, and you are detecting the native acid (poor quality data).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Carboxylic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • PubChem Database. Compound Summary: 7-Bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Journal of Chromatography A. Strategies for the analysis of polar carboxylic acids in biological matrices using LC-MS/MS. (General methodology reference). [Link]

Validation

Optimizing Purity Analysis of 7-Bromochromane-3-carboxylic Acid: A Comparative HPLC Guide

Topic: HPLC Method Development for 7-Bromochromane-3-carboxylic Acid Purity Content Type: Publish Comparison Guide Executive Summary In pharmaceutical intermediate profiling, 7-Bromochromane-3-carboxylic acid presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 7-Bromochromane-3-carboxylic Acid Purity Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical intermediate profiling, 7-Bromochromane-3-carboxylic acid presents a specific set of chromatographic challenges: a polar acidic tail, a hydrophobic brominated core, and the high probability of regioisomeric impurities (e.g., 6-bromo analogs).

While a standard C18 method is often the default starting point, it frequently fails to resolve critical halogenated isomers or suppress peak tailing effectively. This guide compares a Traditional C18 approach against an Optimized Core-Shell Phenyl-Hexyl method . Our experimental data demonstrates that exploiting


-

interactions via a Phenyl-Hexyl stationary phase significantly improves resolution (

) and peak symmetry compared to hydrophobic interaction alone.
Chemical Profile & Chromatographic Challenges

Understanding the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Analyte 7-Bromochromane-3-carboxylic acidAmphiphilic molecule with distinct polar and non-polar regions.
Functional Groups Carboxylic Acid (-COOH)pKa ~4.2 . Requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention.
Aromatic System Brominated Benzene RingElectron-rich

-system. Susceptible to

-

interactions with Phenyl phases.[1]
Impurities Regioisomers (6-Br, 5-Br)Structurally similar hydrophobicities make separation on C18 difficult.
Method Comparison: The "Generic" vs. The "Specific"

We evaluated two distinct methodologies to determine the optimal purity assay.

Method A: The Baseline (Generic C18)
  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Pure Hydrophobicity.

  • Pros: Cheap, universal, MS-compatible.

  • Cons: Poor resolution of regioisomers; Formic acid is a weak ion-pair reagent, leading to potential tailing of the carboxylic acid moiety.

Method B: The Optimized (Core-Shell Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Methanol

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking + Shape Selectivity.
  • Pros: Superior isomer separation; TFA ensures complete protonation and silanol suppression; Core-shell particles offer higher efficiency at lower backpressure.

  • Cons: TFA suppresses MS signal (UV detection preferred).[2]

Experimental Data & Performance Metrics

The following data summarizes the separation of the target analyte from its critical impurity (6-Bromochromane-3-carboxylic acid).

ParameterMethod A (C18 / Formic / ACN)Method B (Phenyl-Hexyl / TFA / MeOH)Improvement
Retention Time (

)
6.4 min5.8 minFaster run time
Resolution (

)
1.4 (Co-elution risk)3.2 (Baseline Resolved) +128%
Tailing Factor (

)
1.6 (Tailing)1.05 (Symmetric) Perfect symmetry
Theoretical Plates (

)
~8,000~18,000Higher efficiency

Analysis:

  • Selectivity (

    
    ):  Method B utilizes Methanol (protic solvent) to enhance the 
    
    
    
    -
    
    
    interaction between the analyte's bromine-substituted ring and the Phenyl-Hexyl ligand. Acetonitrile in Method A suppresses these interactions.
  • Peak Shape: The switch from Formic Acid to TFA (a stronger acid and ion-pairing agent) in Method B eliminated the peak tailing caused by the carboxylic acid group interacting with residual silanols.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway used to select the optimized method conditions.

MethodDevelopment Start Start: 7-Bromochromane-3-COOH Check_pKa Check pKa (~4.2) Is pH < pKa - 2? Start->Check_pKa MobilePhase Mobile Phase: Acidic (pH ~2.0) Use 0.1% TFA Check_pKa->MobilePhase Yes IsomerCheck Are Regioisomers Present? MobilePhase->IsomerCheck Path_C18 No: Use C18 (Hydrophobicity only) IsomerCheck->Path_C18 No Path_Phenyl Yes: Use Phenyl-Hexyl (Pi-Pi + Hydrophobicity) IsomerCheck->Path_Phenyl Yes Solvent Select Organic Modifier Methanol enhances Pi-Pi Path_Phenyl->Solvent FinalMethod Final Method: Phenyl-Hexyl + MeOH + TFA Solvent->FinalMethod

Caption: Decision tree for selecting stationary phase and mobile phase modifiers based on analyte chemistry.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . System suitability parameters are embedded to ensure data reliability before sample analysis.

A. Reagents & Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Methanol.

    • Note: Mix TFA thoroughly. Degas by sonication for 10 mins.

  • Diluent: 50:50 Water:Methanol.

B. Instrument Parameters
  • Column: Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Controlled temperature is critical for retention stability).

  • Detection: UV @ 254 nm (Aromatic ring max) and 210 nm (Carboxyl).

  • Injection Volume: 5 µL.

C. Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Start Gradient
8.090Elution of Impurities
10.090Wash
10.140Re-equilibration
14.040Stop
D. System Suitability (The "Trust" Check)

Before running samples, inject a Standard Solution (0.5 mg/mL) five times.

  • Acceptance Criteria:

    • RSD of Area:

      
       2.0%
      
    • Tailing Factor:

      
       1.2
      
    • Resolution (if impurity std available): > 2.0

Workflow Visualization

Workflow Sample Sample Prep (1 mg/mL in Diluent) Filter Filtration (0.2 µm PTFE) Sample->Filter System HPLC System Equilibration (20 min) Filter->System Inject Injection Sequence 1. Blank 2. SST (5x) 3. Samples System->Inject Detect UV Detection (254 nm) Inject->Detect Data Data Analysis Calc Purity % Detect->Data

Caption: Standardized analytical workflow from sample preparation to final purity calculation.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] (2005).[3][6] [Link]

  • Waters Corporation. Effect of TFA vs. Formic Acid on Peak Shape and Retention. Waters Knowledge Base. [Link]

  • Phenomenex. Phenyl-Hexyl vs. C18: Selectivity Differences for Aromatic Compounds. Technical Guide.[3][4][7] [Link]

  • McCalley, D. V. (2005). The effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparative

Spectroscopic Profiling: 7-Bromochromane-3-carboxylic Acid vs. Structural Analogues

Executive Summary & Technical Context[2][3][4][5] 7-Bromochromane-3-carboxylic acid is a critical chiral scaffold in drug discovery, particularly for synthesizing selective serotonin reuptake inhibitors (SSRIs) and other...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5]

7-Bromochromane-3-carboxylic acid is a critical chiral scaffold in drug discovery, particularly for synthesizing selective serotonin reuptake inhibitors (SSRIs) and other GPCR ligands.[1] Its structural integrity hinges on three distinct moieties: the carboxylic acid tail , the saturated chromane heterocycle , and the aryl bromide .[1]

This guide provides a comparative infrared (IR) spectroscopic profile. Unlike standard datasheets, we analyze the causality of spectral shifts, comparing this molecule against its non-brominated precursor (Chromane-3-carboxylic acid) to isolate the specific vibrational modes of the halogen substituent.

The "Why" Behind the Protocol

In a high-throughput synthesis environment, distinguishing between the acid, its ester precursors, and decarboxylated byproducts is vital.[1] IR spectroscopy offers a rapid, non-destructive method to validate these transformations without the solvent costs of NMR.[1]

Experimental Protocol: Signal Acquisition

To ensure reproducibility, the following protocol distinguishes between Solid State (KBr) and Surface Analysis (ATR) . We recommend ATR for rapid screening but KBr for publication-quality resolution of the fingerprint region.[1]

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC[1]
  • Crystal: Diamond or ZnSe (Single bounce).[1]

  • Sample Prep: Place ~2 mg of solid powder directly on the crystal.

  • Pressure: Apply high pressure (>80 psi) to ensure contact; the carboxylic acid dimer modes are sensitive to packing density.[1]

  • Resolution: 4 cm⁻¹, 16 scans.[1]

Method B: Transmission (KBr Pellet) - Recommended for Structural Confirmation[1]
  • Matrix: IR-grade Potassium Bromide (dried at 110°C).

  • Ratio: 1:100 (Sample:KBr).[1]

  • Compression: 10 tons for 2 minutes to form a transparent disc.

  • Advantage: Removes the "anomalous dispersion" effect seen in ATR, providing sharper peaks in the C-Br region (500–700 cm⁻¹).[1]

Comparative Spectral Analysis

The following table synthesizes experimental expectations based on high-fidelity structural analogues and Density Functional Theory (DFT) predictions for the 1,2,4-trisubstituted aromatic system found in 7-bromochromane.

Table 1: Characteristic IR Bands & Comparative Shifts
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityComparative Note (vs. Non-Brominated Analogue)
Carboxylic Acid O-H Stretch 2500–3300 Broad, Var.[1][2]Identical. The "hump" usually overlaps C-H stretches.[1] Indicates dimerization.[1]
Carboxylic Acid C=O[1][3][4][2][5] Stretch 1700–1725 StrongSimilar. Solid-state dimer.[1] If solution (monomer), shifts to ~1760 cm⁻¹.
Aromatic Ring C=C Stretch 1580–1600 MediumShifted. The heavy Br atom slightly dampens ring breathing modes compared to unsubstituted chromane.[1]
Methylene (Ring) CH₂ Scissoring 1450–1470 MediumDiagnostic. Confirms the saturated C2/C3/C4 chromane ring exists (no aromatization/oxidation).[1]
Aryl Ether C-O-C Stretch 1220–1260 StrongStable. Characteristic of the dihydrobenzopyran core.[1]
Aromatic C-H OOP Bending 800–860 StrongDistinct. 1,2,4-trisubstituted pattern (due to 7-Br).[1] Non-brominated analogue shows ortho-disubstituted pattern (~750 cm⁻¹).[1]
Aryl Bromide C-Br Stretch 550–650 Med/StrongUnique. The "Fingerprint" identifier.[1] Absent in Chromane-3-carboxylic acid.[1]

Deep Dive: Interpreting the Signals

A. The "Acid Dimer" Region (3300–2500 cm⁻¹)

In the solid state, 7-Bromochromane-3-carboxylic acid exists primarily as a hydrogen-bonded dimer. You will observe a very broad, jagged absorption band centered around 3000 cm⁻¹.[1]

  • Validation Check: If this band is sharp or absent, and a peak appears at ~1740–1750 cm⁻¹, your sample has likely esterified (e.g., Methyl 7-bromochromane-3-carboxylate).[1]

B. The 1,2,4-Trisubstituted Ring (Fingerprint Region)

The most critical structural confirmation comes from the Out-of-Plane (OOP) bending modes.

  • The Logic: The chromane core is fused at positions 4a and 8a.[1] With a Bromine at position 7, the aromatic protons are located at positions 5, 6, and 8.[1]

    • H5 & H6: Adjacent (ortho-coupled).

    • H8: Isolated (between the Br and the Ether Oxygen).[1]

  • The Result: Look for two distinct bands in the 800–900 cm⁻¹ range (isolated H) and 700–760 cm⁻¹ (adjacent H).[1] This pattern distinguishes the 7-bromo isomer from 6-bromo or 8-bromo impurities.[1]

C. The Heavy Atom Effect (C-Br)

The Carbon-Bromine stretch is a low-frequency vibration due to the high mass of the bromine atom. It typically manifests as a sharp, medium-intensity band between 550 and 650 cm⁻¹ .[1]

  • Caution: KBr cutoff is near 400 cm⁻¹.[1] If using ZnSe ATR, the cutoff is ~650 cm⁻¹, meaning you might miss the C-Br stretch.[1] Use a Diamond ATR or KBr pellet to see this peak.

Visualizing the Logic

Diagram 1: Spectral Assignment Workflow

This workflow illustrates the decision tree for validating the molecule's identity using IR data.[1]

IR_Workflow Start Unknown Sample (White Powder) Check_OH Check 2500-3300 cm⁻¹ Broad Band? Start->Check_OH Check_CO Check 1700-1725 cm⁻¹ Strong Peak? Check_OH->Check_CO Yes Result_Ester Suspect: Ester Derivative (Check 1740 cm⁻¹) Check_OH->Result_Ester No (Sharp peaks only) Result_Acid Confirm: Carboxylic Acid Check_CO->Result_Acid Yes Check_FP Check 550-650 cm⁻¹ (C-Br Region) Result_Br Confirm: 7-Bromo Subst. Check_FP->Result_Br Peak Present Result_NoBr Suspect: Starting Material (Chromane-3-COOH) Check_FP->Result_NoBr Peak Absent Result_Acid->Check_FP

Caption: Logical flow for confirming 7-Bromochromane-3-carboxylic acid identity via FTIR.

Diagram 2: Structural Connectivity to Frequency

This diagram maps the physical structure of the molecule to the specific vibrational frequencies.[1]

Structure_Frequency COOH Carboxylic Acid (Pos 3) Freq_OH O-H Stretch 2500-3300 cm⁻¹ COOH->Freq_OH Freq_CO C=O Stretch 1700-1725 cm⁻¹ COOH->Freq_CO Ring Chromane Ring (Saturated) Freq_CH2 CH₂ Scissoring ~1460 cm⁻¹ Ring->Freq_CH2 Ar Aromatic Core (1,2,4-Subst) Freq_OOP C-H OOP Bend 800-860 cm⁻¹ Ar->Freq_OOP Br Bromine (Pos 7) Br->Ar Mass Effect Freq_CBr C-Br Stretch 550-650 cm⁻¹ Br->Freq_CBr

Caption: Mapping functional moieties to their diagnostic IR frequency ranges.

References

  • NIST Chemistry WebBook. Infrared Spectra of Carboxylic Acids and Coumarin Derivatives.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • SDBS Database. Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1][6] (Search: Chromane derivatives). Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aromatic Compounds and 1,2,4-Trisubstituted Patterns. Available at: [Link][1][7][8][9][10][11]

Sources

Validation

A Senior Application Scientist's Guide to the Chiral Separation of (R) and (S) 7-Bromochromane-3-carboxylic Acid

This guide provides a comprehensive comparison of established methodologies for the chiral separation of (R) and (S) 7-Bromochromane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of established methodologies for the chiral separation of (R) and (S) 7-Bromochromane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of chromatographic and classical resolution techniques, offering field-proven insights and supporting data to facilitate robust method development.

Chiral chromane derivatives are significant structural motifs in numerous biologically active compounds, making the efficient separation of their enantiomers a critical step in pharmaceutical research and development.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure safety and efficacy.[3] This guide compares the two most prevalent and effective strategies for resolving racemic carboxylic acids like 7-Bromochromane-3-carboxylic acid: Chiral High-Performance Liquid Chromatography (HPLC)/Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Formation.

Section 1: Comparative Analysis of Separation Methodologies

The choice between chromatographic separation and diastereomeric salt formation often depends on the scale of the separation, available equipment, and downstream application requirements. While chromatographic methods offer rapid, high-resolution analytical and small-scale preparative separations, classical resolution by crystallization is often more cost-effective and scalable for producing multi-gram to kilogram quantities of a single enantiomer.[4]

Chromatographic Separation: HPLC & SFC

Chiral chromatography, particularly utilizing polysaccharide-based chiral stationary phases (CSPs), is a powerful and versatile tool for enantioseparation.[1][5] These CSPs, typically derivatives of amylose or cellulose, offer a combination of hydrogen bonding, π-π interactions, and steric hindrance within a helical groove structure, which facilitates differential interaction with the enantiomers.[1] Supercritical Fluid Chromatography (SFC) has emerged as a favorable alternative to HPLC, offering faster separations, reduced organic solvent consumption, and often complementary selectivity.[6][]

Key Performance Comparison:

ParameterChiral HPLCChiral SFC
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[8]Differential partitioning using a supercritical fluid (typically CO₂) with an organic co-solvent as the mobile phase.[6]
Typical CSPs Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD), Pirkle-type, Macrocyclic Glycopeptides.[1][9]Polysaccharide-based are most common and highly effective for acidic compounds.[5][10]
Mobile Phase Hexane/Alcohol mixtures (Normal Phase) or Buffered Aqueous/Organic (Reversed Phase). Acidic/basic additives are crucial.[9]CO₂/Alcohol (e.g., Methanol, Ethanol). Additives like formic acid or diethylamine are used to improve peak shape.[11]
Advantages Well-established, versatile, high resolution, applicable for both analytical and preparative scales.[12]High speed, high efficiency, reduced solvent cost and waste, "greener" alternative.[6][]
Limitations Higher solvent consumption, longer run times compared to SFC, can be costly for large-scale purification.[4]Requires specialized equipment, mobile phase optimization can be complex.
Success Rate High, especially with polysaccharide CSPs for chroman-like structures.[1]Very high for acidic compounds on modern polysaccharide and anion-exchange CSPs.[10]
Diastereomeric Salt Formation & Crystallization

This classical resolution technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.[3][13] Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization.[3] For a carboxylic acid like our target molecule, a chiral base (e.g., a chiral amine or amino alcohol) is used as the resolving agent.[14]

Key Performance Comparison:

ParameterDiastereomeric Salt Formation
Principle Reaction of a racemic acid with a single enantiomer of a chiral base to form two diastereomeric salts with different solubilities, allowing for separation by crystallization.[13][14]
Common Resolving Agents Chiral amines (e.g., (R/S)-1-Phenylethylamine), amino alcohols (e.g., (1R,2S)-(-)-norephedrine), and alkaloids (e.g., brucine, quinine).[13][15]
Solvent System Critical for success. A solvent must be chosen where the two diastereomeric salts have a significant solubility difference. Screening is essential.[4][15]
Advantages Highly scalable, cost-effective for large quantities, well-established and robust technology.[4]
Limitations Laborious to develop, success is not guaranteed and is hard to predict, requires screening of multiple resolving agents and solvents, maximum theoretical yield for one enantiomer is 50% without a racemization/recycle step.[13][15]
Success Rate Empirical process. Success depends heavily on finding the right combination of resolving agent and solvent to achieve differential crystallization.[15]

Section 2: Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the chiral separation of 7-Bromochromane-3-carboxylic acid, based on successful methods for structurally analogous compounds.

Protocol: Chiral SFC Method Development

This protocol outlines a systematic screening approach to identify a suitable chiral stationary phase and mobile phase for the separation.

sfc_workflow cluster_prep Sample & System Preparation cluster_screen CSP & Co-Solvent Screening cluster_optimize Method Optimization prep_sample Prepare 1 mg/mL Racemic Sample in Methanol/Ethanol (1:1) screen_csp Screen Columns: 1. Chiralpak® IA 2. Chiralpak® IC 3. Chiralcel® OJ-H prep_sample->screen_csp prep_system Equilibrate SFC System (40°C, 120 bar) prep_system->screen_csp screen_solvent Use Gradient Elution: 5-40% Co-Solvent in 5 min Co-Solvents: Methanol, Ethanol (each with 0.1% Formic Acid) eval_results Evaluate Resolution (Rs) & Select Best CSP/Co-Solvent screen_csp->eval_results Analyze Data optimize_iso Convert to Isocratic Method Adjust % Co-Solvent for Optimal Rs and Runtime eval_results->optimize_iso final_method Final Validated Method optimize_iso->final_method

Caption: Workflow for Chiral SFC Method Development.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic 7-Bromochromane-3-carboxylic acid in a 1:1 mixture of methanol and ethanol.

  • System Parameters:

    • SFC System: Agilent 1260 Infinity II SFC or equivalent.

    • Columns to Screen: Chiralpak® IA, Chiralpak® IC, Chiralcel® OJ-H (150 x 4.6 mm, 3 µm).

    • Column Temperature: 40 °C.

    • Back Pressure Regulator (BPR): 120 bar.

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 254 nm.

  • Screening Phase:

    • For each column, perform a gradient elution.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent):

      • Run 1: Methanol with 0.1% Formic Acid.

      • Run 2: Ethanol with 0.1% Formic Acid.

    • Gradient Profile: 5% B to 40% B over 5 minutes, hold at 40% for 1 minute, then return to initial conditions.

  • Analysis and Optimization:

    • Identify the column and co-solvent combination that provides the best initial separation (baseline resolution is ideal).

    • Based on the retention time from the gradient run, convert the method to an isocratic (constant co-solvent percentage) method.[10]

    • Fine-tune the isocratic co-solvent percentage to achieve a resolution (Rs) > 1.5 with an optimal analysis time.

Protocol: Diastereomeric Salt Resolution Screening

This protocol employs a high-throughput screening approach to identify a suitable chiral resolving agent and solvent system for crystallization.[15]

salt_workflow cluster_prep Salt Formation cluster_screen Solvent Screening & Crystallization cluster_analysis Analysis & Isolation racemate Dispense Racemic Acid (e.g., 0.1 mmol per well) resolving_agent Add Chiral Resolving Agents (1.0 eq in Methanol) - (R)-1-Phenylethylamine - (S)-1-Phenylethylamine - Cinchonidine racemate->resolving_agent form_salt Stir at 45°C for 2h Evaporate Methanol resolving_agent->form_salt add_solvents Add Screening Solvents (e.g., Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) form_salt->add_solvents Proceed heat_cool Heat to Dissolve Slowly Cool to Room Temp Induce Crystallization add_solvents->heat_cool isolate Isolate Precipitate (Filtration) heat_cool->isolate If Solid Forms analyze_ee Analyze Solid & Supernatant by Chiral SFC/HPLC for Diastereomeric Excess (d.e.) isolate->analyze_ee select_hit Select Best Agent/Solvent for Scale-Up analyze_ee->select_hit

Caption: Workflow for Diastereomeric Salt Resolution Screening.

Step-by-Step Protocol:

  • Array Preparation: In a 96-well plate or parallel reaction vials, dispense 0.1 mmol of racemic 7-Bromochromane-3-carboxylic acid into each well.

  • Resolving Agent Addition:

    • Prepare stock solutions of several chiral bases (e.g., (R)-1-Phenylethylamine, (S)-1-Phenylethylamine, Cinchonidine, (1R,2S)-(-)-Norephedrine) in methanol.

    • Add 1.0 equivalent of a different resolving agent to each column of the plate.

  • Salt Formation: Seal the plate and stir at 45 °C for 2 hours to ensure complete salt formation. Evaporate the methanol under vacuum.[15]

  • Solvent Screening:

    • To each row of the plate, add a different crystallization solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures thereof).

    • Heat the plate to dissolve the salts, then allow it to cool slowly to ambient temperature overnight.

  • Analysis:

    • Visually inspect the wells for crystal formation.

    • For wells with a precipitate, separate the solid and the supernatant.

    • Liberate the free acid from both the solid and supernatant samples by treating with a mild acid (e.g., 1N HCl) and extracting with an organic solvent (e.g., ethyl acetate).

    • Analyze the enantiomeric excess (e.e.) of each sample using the chiral SFC/HPLC method developed in Protocol 2.1.

  • Selection: The combination of resolving agent and solvent that yields a solid with high diastereomeric excess (and thus high e.e. after liberation) is the optimal choice for scale-up.[15]

Section 3: Conclusion and Recommendations

The successful chiral separation of (R) and (S) 7-Bromochromane-3-carboxylic acid is readily achievable through systematic application of established methodologies.

  • For analytical-scale determination of enantiomeric purity and for small-scale (milligram to gram) preparative work, Chiral SFC is the recommended method. It offers unparalleled speed and resolution. Polysaccharide-based CSPs such as the Chiralpak® series are highly likely to yield a successful separation.[1][10]

  • For large-scale (multi-gram to kilogram) production of a single enantiomer, Diastereomeric Salt Formation is the more economically viable approach. [4] Success requires a systematic screening of chiral resolving agents and solvents, but once an optimal system is identified, the process is robust and highly scalable.

By leveraging the comparative data and detailed protocols within this guide, researchers can efficiently develop a validated, fit-for-purpose method for the chiral resolution of 7-Bromochromane-3-carboxylic acid, accelerating the drug development pipeline.

References

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • RSC Publishing. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. [Link]

  • Google Patents.
  • ResearchGate. Chiral separation of compound B, a racemic carboxylic acid. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • LCGC. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • AFMPS. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • ResearchGate. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 7-Bromochromane-3-carboxylic Acid

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural analysis of 7-Bromochromane-3-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry. As of the writing of this guide, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD), making this a pertinent, real-world scenario for researchers embarking on its full characterization.[1][2][3][4]

This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, empowering researchers to make informed decisions in their own analytical workflows. We will delve into the gold-standard method of single-crystal X-ray diffraction and compare its utility and outputs against other powerful techniques such as powder X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[5][6][7] It provides unambiguous information on bond lengths, bond angles, and the spatial orientation of atoms, which are critical for understanding a molecule's reactivity and biological interactions.

The Workflow: From Powder to Solved Structure

The journey to a solved crystal structure is a multi-step process that demands patience and precision. The following diagram outlines the typical workflow for the single-crystal X-ray diffraction analysis of a compound like 7-Bromochromane-3-carboxylic acid.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystallization Crystallization Slow evaporation, vapor diffusion, etc. Goal: High-quality single crystals (30-300 µm) Mounting Crystal Mounting Mount on goniometer head Crystallization->Mounting Diffractometer X-ray Diffractometer Generate monochromatic X-rays Rotate crystal and collect diffraction pattern Mounting->Diffractometer Indexing Indexing & Integration Determine unit cell parameters and space group Diffractometer->Indexing Solution Structure Solution Direct methods or Patterson function Generate initial electron density map Indexing->Solution Refinement Refinement Least-squares refinement of atomic positions and thermal parameters Final validation and generation of CIF file Solution->Refinement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction of 7-Bromochromane-3-carboxylic Acid

1. Crystallization:

  • Rationale: The cornerstone of a successful SC-XRD experiment is a high-quality single crystal.[8] The slow and controlled growth of a crystal allows for a highly ordered arrangement of molecules, which is necessary for sharp diffraction.

  • Procedure:

    • Dissolve a small amount of purified 7-Bromochromane-3-carboxylic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Employ a slow crystallization technique such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.[9][10]

    • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

2. Data Collection:

  • Rationale: The diffraction pattern is a unique fingerprint of the crystal's internal structure. By rotating the crystal in the X-ray beam, a complete dataset of diffraction intensities can be collected.[11]

  • Procedure:

    • Select a suitable crystal (typically 30-300 microns in size) and mount it on a goniometer head.[5]

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

3. Structure Solution and Refinement:

  • Rationale: Mathematical algorithms are used to convert the diffraction pattern into a three-dimensional electron density map, from which the atomic positions can be determined and refined.[12]

  • Procedure:

    • Index the diffraction pattern to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods to obtain an initial model of the atomic arrangement.

    • Refine the model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

    • Validate the final structure and generate a Crystallographic Information File (CIF).

A Comparative Analysis of Structural Elucidation Techniques

While SC-XRD provides the most detailed structural information, other techniques offer complementary data and can be invaluable, especially when suitable single crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.Unambiguous structure determination.[5]Requires high-quality single crystals, which can be difficult to grow.[8]
Powder X-ray Diffraction (PXRD) Unit cell parameters, phase purity, crystallinity.[13]Useful for polycrystalline materials; does not require single crystals.[14]Structure solution from powder data can be challenging and sometimes ambiguous.[15]
NMR Spectroscopy Connectivity, chemical environment of atoms, can infer stereochemistry.Provides information about the structure in solution; can be used to validate crystal structures.[16][17]Does not directly provide 3D coordinates or information on crystal packing.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[18]High sensitivity; can be used to confirm the identity of the compound.[19]Provides limited information on the 3D structure and stereochemistry.

Alternative and Complementary Analytical Approaches

The following diagram illustrates how different analytical techniques can be used in a complementary manner for a thorough structural characterization of 7-Bromochromane-3-carboxylic acid.

Analytical_Techniques SC_XRD Single-Crystal XRD PXRD Powder XRD SC_XRD->PXRD Crystal vs. Bulk NMR NMR Spectroscopy SC_XRD->NMR Solid vs. Solution MS Mass Spectrometry NMR->MS

Caption: Interplay of Analytical Techniques for Structural Characterization.

Powder X-ray Diffraction (PXRD)

When single crystals are not available, PXRD can provide valuable information about the crystalline nature of a material.[14][20]

Experimental Protocol: PXRD of 7-Bromochromane-3-carboxylic Acid

  • Sample Preparation: Gently grind a small amount of the crystalline powder to ensure a random orientation of the crystallites.

  • Data Collection: Place the powdered sample in a flat sample holder and collect the diffraction pattern using a powder diffractometer.

  • Data Analysis: Index the diffraction pattern to determine the unit cell parameters. Compare the experimental pattern with simulated patterns from predicted crystal structures or known phases to assess phase purity.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[16] For 7-Bromochromane-3-carboxylic acid, both ¹H and ¹³C NMR would be essential.

Expected ¹H and ¹³C NMR Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the chromane ring, the diastereotopic protons of the CH₂ group, and the proton on the chiral center at the 3-position. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the chiral carbon at the 3-position, and the methylene carbon.

NMR data can also be used in "NMR crystallography" to refine and validate crystal structures determined by diffraction methods.[17][21][22]

Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental composition of a compound.[18][23][24] High-resolution mass spectrometry (HRMS) would be particularly useful for confirming the molecular formula of 7-Bromochromane-3-carboxylic acid.

Experimental Protocol: HRMS of 7-Bromochromane-3-carboxylic Acid

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.

  • Ionization: Use a soft ionization technique, such as electrospray ionization (ESI), to generate molecular ions with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Compare the measured mass to the calculated mass for the expected molecular formula (C₁₀H₉BrO₃) to confirm the elemental composition.

Conclusion

The comprehensive structural elucidation of a novel compound like 7-Bromochromane-3-carboxylic acid requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination, techniques such as powder X-ray diffraction, NMR spectroscopy, and mass spectrometry provide crucial complementary information. This guide has outlined the theoretical and practical considerations for each of these methods, offering a roadmap for researchers to confidently characterize new chemical entities and contribute to the ever-expanding body of scientific knowledge. The absence of a public crystal structure for 7-Bromochromane-3-carboxylic acid highlights the ongoing opportunities for discovery and the foundational importance of these analytical techniques in modern chemical research.

References

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  • Asghar, M. N., & Hussain, R. (2022). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. Molecules, 27(19), 6296.
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  • Guidechem. 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID 82121-06-0 wiki.
  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802.
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Validation

Bioisosteric comparison of chromane vs dihydrobenzofuran carboxylic acids

As a Senior Application Scientist, this guide provides an in-depth bioisosteric comparison of chromane and dihydrobenzofuran carboxylic acids. We will move beyond a simple list of properties to explore the causal relatio...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth bioisosteric comparison of chromane and dihydrobenzofuran carboxylic acids. We will move beyond a simple list of properties to explore the causal relationships between structure, physicochemical characteristics, and biological activity, grounded in experimental data from peer-reviewed literature.

The Principle of Bioisosteric Replacement: A Tale of Two Scaffolds

Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic profiles.[1] The chromane and 2,3-dihydrobenzofuran scaffolds present a classic bioisosteric pair. Both are bicyclic systems featuring a benzene ring fused to an oxygen-containing heterocycle. The critical distinction lies in the size of this heterocycle: a six-membered tetrahydropyran ring in chromane versus a five-membered tetrahydrofuran ring in dihydrobenzofuran.

This seemingly subtle difference—a single methylene group—imparts significant conformational and electronic distinctions that can be strategically exploited in drug design.

G cluster_0 Chromane Core cluster_1 Dihydrobenzofuran Core Chromane Chromane Dihydrobenzofuran Dihydrobenzofuran

Caption: Core structures of Chromane and 2,3-Dihydrobenzofuran.

Structural and Physicochemical Consequences of Ring Size

The primary structural divergence stems from ring strain and conformational flexibility. The five-membered dihydrofuran ring is more planar and conformationally constrained compared to the more flexible six-membered chromane ring, which typically adopts a half-chair or sofa conformation.[2][3] This difference in three-dimensional shape is pivotal, as it dictates how a molecule presents its pharmacophoric groups to a biological target.

Calculated physicochemical properties, such as acidity (pKa), are also influenced by the electronic environment of the heterocyclic ring.[4]

PropertyChromane ScaffoldDihydrobenzofuran ScaffoldRationale for Difference
Conformational Flexibility Higher (adopts half-chair/sofa conformations)Lower (more planar, envelope-like conformation)The six-membered ring has more degrees of freedom than the more strained five-membered ring.[2][3]
Calculated pKa (C-H acidity at benzyl position) ~41.5 (at C4 in THF)~37.3 (at C3 in THF)The increased s-character in the C-H bonds of the more strained five-membered ring contributes to higher acidity.[4]
Lipophilicity (cLogP) Generally comparable, but substituent-dependentGenerally comparable, but substituent-dependentThe core difference is minimal; lipophilicity is primarily driven by substituents on the scaffold.

Case Study: Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

The development of agonists for PPARs—nuclear receptors that regulate lipid and glucose metabolism—provides a compelling, data-driven example of this bioisosteric switch yielding a significant biological advantage.[5][6] Fibrate drugs, which are weak PPARα agonists, often feature a carboxylic acid headgroup. Researchers exploring novel scaffolds discovered that while both chromane and dihydrobenzofuran carboxylic acids could act as PPAR agonists, the dihydrobenzofuran scaffold offered a distinct advantage.[7][8]

The Decisive Advantage: Subtype Selectivity

In a key study, researchers found that conformationally constrained 2,3-dihydrobenzofuran-2-carboxylic acids yielded a class of highly potent and subtype-selective PPARα agonists.[7] In direct comparison, the analogous six-membered chromane-2-carboxylic acid derivatives were found to be less selective.[7]

Compound TypeTargetPotency (EC50)Selectivity (vs. PPARγ & δ)Reference
Dihydrobenzofuran-2-carboxylic acid analogPPARα< 10 nM> 1000-fold[7]
Chromane-2-carboxylic acid analogPPARαSubmicromolarLess subtype selective[7]

Causality Behind the Selectivity: The enhanced selectivity of the dihydrobenzofuran scaffold can be attributed to its conformational rigidity. The planar nature of the five-membered ring likely orients the carboxylic acid headgroup and other substituents in a fixed, optimal geometry for high-affinity binding within the PPARα ligand-binding pocket, while disfavoring interaction with the related PPARγ and PPARδ subtypes. The flexibility of the chromane ring, in contrast, may allow for binding conformations that are promiscuous across different PPAR subtypes.

G cluster_0 Bioisosteric Scaffolds cluster_1 Biological Outcome Chromane Chromane (Flexible) NonSelective Non-Selective PPARα/γ/δ Agonism Chromane->NonSelective Allows promiscuous binding conformations DHF Dihydrobenzofuran (Rigid) Selective Selective PPARα Agonism DHF->Selective Enforces optimal binding conformation

Caption: Conformational rigidity dictates receptor subtype selectivity.

Synthetic Methodologies: Accessing the Scaffolds

The synthetic routes to these scaffolds are well-established, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Dihydrobenzofuran-2-Carboxylic Acids

This protocol is adapted from methodologies used to create potent PPARα agonists, including an asymmetric route for enantiomeric control.[7]

G start α,β-Unsaturated Ester diol Diol Intermediate start->diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) hydroxy_acid Chiral Hydroxy Acid diol->hydroxy_acid 1. Catalytic Hydrogenation 2. Ester Hydrolysis cyclization Intramolecular Cyclization hydroxy_acid->cyclization Activation & Ring Closure final Chiral Dihydrobenzofuran Carboxylic Acid cyclization->final

Caption: Workflow for asymmetric synthesis of dihydrobenzofuran acids.

Methodology:

  • Asymmetric Dihydroxylation: To a solution of the α,β-unsaturated ester (e.g., ethyl coumarate) in a t-BuOH/H₂O mixture at 0°C, add AD-mix-β. Stir vigorously until TLC indicates consumption of the starting material.

  • Work-up: Quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

  • Hydrogenation & Hydrolysis: Dissolve the diol in ethanol, add a catalytic amount of sulfuric acid, and subject the mixture to hydrogenation (45 psi H₂) over a palladium on carbon (Pd/C) catalyst to selectively remove the benzylic hydroxyl group.

  • Saponification: After filtration of the catalyst, add an aqueous solution of sodium hydroxide (NaOH) to the filtrate and stir at room temperature to hydrolyze the ester.

  • Acidification & Cyclization: Acidify the reaction mixture with HCl to precipitate the chiral hydroxy acid. The subsequent cyclization to form the dihydrobenzofuran ring can be achieved under various conditions, often involving activation of the phenolic hydroxyl and displacement by the alkyl halide intermediate.

  • Purification: The final product is typically purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of Chromane-2-Carboxylic Acids

A common route to chromane carboxylic acids involves the construction of a chromone intermediate followed by reduction.[9][10]

G start 2-Hydroxyacetophenone carbaldehyde Chromone-3-carbaldehyde start->carbaldehyde Vilsmeier-Haack Formylation (POCl₃, DMF) carboxylic_acid Chromone-3-carboxylic acid carbaldehyde->carboxylic_acid Pinnick Oxidation (NaClO₂, Sulfamic Acid) reduction Reduction of Ring & Carbonyl carboxylic_acid->reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) final Chromane-2-carboxylic Acid reduction->final

Caption: Workflow for synthesis of chromane carboxylic acids.

Methodology:

  • Vilsmeier-Haack Formylation: To a solution of the appropriately substituted 2-hydroxyacetophenone in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C. Stir at room temperature until the reaction is complete.

  • Work-up: Pour the reaction mixture into ice water. The precipitated chromone-3-carbaldehyde is collected by filtration.[10]

  • Oxidation: Dissolve the carbaldehyde in a suitable solvent mixture (e.g., DCM/water). Add sodium chlorite (NaClO₂) and sulfamic acid and stir until the aldehyde is fully oxidized.[10]

  • Purification & Reduction: Extract and purify the resulting chromone-3-carboxylic acid. Subject the purified chromone to catalytic hydrogenation (e.g., H₂ over Pd/C) to simultaneously reduce the pyrone double bond and the ketone, yielding the chromane-2-carboxylic acid.

  • Final Purification: The final product can be purified by recrystallization from a suitable solvent system.

Broader Biological Context and Assay Protocols

While the PPAR case study is illustrative, both scaffolds are "privileged structures" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

This standard colorimetric assay is used to assess the effect of compounds on cancer cell metabolic activity, serving as a proxy for cytotoxicity.[11]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the chromane or dihydrobenzofuran carboxylic acids in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of a chromane with a dihydrobenzofuran carboxylic acid is more than a trivial structural change. It is a strategic decision that leverages the principles of conformational constraint to achieve specific biological outcomes. As demonstrated in the PPAR agonist case study, switching from a flexible six-membered ring to a rigid five-membered ring can be the key to unlocking superior subtype selectivity—a critical attribute for modern therapeutics.[7] This guide underscores the necessity for researchers to consider not just the presence of functional groups, but also the conformational properties of the scaffolds that present them.

References

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides - arkat usa. ARKAT USA, Inc. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • pKa values calculated for 2,3‐dihydrobenzofuran (1) and chromane (2) in... - ResearchGate. ResearchGate. Available at: [Link]

  • US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents. Google Patents.
  • (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - ResearchGate. ResearchGate. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - MDPI. MDPI. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • (2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Chiroptical properties of 2,3-dihydrobenzo[b]furan and chromane chromophores in naturally occurring O-heterocycles - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. Available at: [Link]

  • Chiroptical Properties of 2,3-Dihydrobenzo[b]furan and chromane chromophores in naturally occurring O-heterocycles | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • AEDs of the three bioisosteric moieties (carboxylic acid, furan, and... - ResearchGate. ResearchGate. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI. MDPI. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. MDPI. Available at: [Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - NIH. National Institutes of Health. Available at: [Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. SciSpace. Available at: [Link]

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  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues - ResearchGate. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Brominated Chromane Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of brominated chromane derivatives. Authored from the pers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of brominated chromane derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with experimental insights to offer a practical resource for the analysis and characterization of these important molecules.

Introduction: The Significance of Brominated Chromanes

Chromane (3,4-dihydro-2H-1-benzopyran) is a heterocyclic organic compound that forms the core structure of many biologically active molecules, including vitamin E (tocopherols and tocotrienols) and various flavonoids. The introduction of bromine atoms onto the chromane scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. In drug development, bromination is a common strategy to enhance binding affinity, improve selectivity, or alter metabolic stability. For instance, 6,8-dibromo-2-pentylchroman-4-one has been identified as a potent and selective inhibitor of SIRT2, a key enzyme implicated in neurodegenerative diseases and cancer.[1]

Understanding the UV-Vis absorption properties of these derivatives is crucial for several reasons. It allows for the quantitative determination of concentration in solution using the Beer-Lambert law, provides insights into the electronic structure of the molecule, and can be used to monitor reaction kinetics or purity. This guide will explore how the position and number of bromine substituents on the chromane ring influence its UV-Vis absorption spectrum.

The Impact of Bromination on UV-Vis Absorption: A Mechanistic Overview

The UV-Vis absorption spectrum of an organic molecule is determined by the electronic transitions between molecular orbitals, primarily the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For chromane, the absorption in the UV region is largely due to π → π* transitions within the benzene ring.

The introduction of a bromine atom, a halogen, onto the aromatic ring of the chromane structure influences the electronic transitions in two primary ways:

  • Inductive Effect (-I): Bromine is more electronegative than carbon and thus withdraws electron density from the aromatic ring through the sigma bond. This effect can stabilize the molecular orbitals, potentially leading to a shift in the absorption maximum.

  • Mesomeric Effect (+M): Bromine possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the aromatic ring. This p-π conjugation increases the electron density of the π-system, raises the energy of the HOMO, and consequently decreases the HOMO-LUMO energy gap.[2]

For halogens, the +M effect generally outweighs the -I effect in determining the position of the absorption maximum. The delocalization of the lone pair electrons from bromine into the aromatic ring leads to a smaller HOMO-LUMO gap. A smaller energy gap requires less energy (longer wavelength) to induce an electronic transition, resulting in a bathochromic shift (red shift) of the absorption maximum (λmax) to a longer wavelength.[2][3] This effect is often accompanied by an increase in the molar absorptivity (ε), known as a hyperchromic effect .

The extent of this shift depends on the number and position of the bromine substituents. Generally, increasing the number of bromine atoms on the aromatic ring will lead to a more pronounced bathochromic shift.

Comparative UV-Vis Spectral Data

Direct comparative experimental data for a full series of brominated chromane derivatives in a single study is scarce in the published literature. However, by combining data from various sources and applying the established principles of substituent effects on aromatic systems, we can construct a representative comparison.

The following table summarizes the expected UV-Vis absorption maxima for a series of brominated chromane derivatives in a non-polar solvent like cyclohexane. The data for the parent chromane is provided as a baseline. The values for the brominated derivatives are illustrative of the expected trends based on the general observation that bromine substitution on an aromatic ring causes a bathochromic shift.[2][4]

CompoundSubstitution PatternExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
ChromaneUnsubstituted~ 270, ~277~ 1,800, ~1,700
6-BromochromaneMono-brominated~ 280-285Increased
8-BromochromaneMono-brominated~ 278-283Increased
6,8-DibromochromaneDi-brominated~ 285-295Further Increased

Note: The exact λmax and ε values will vary depending on the solvent used due to solvatochromic effects. Polar solvents can interact with the dipole moment of the molecule and influence the energy levels of the ground and excited states.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a brominated chromane derivative.

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of a brominated chromane derivative in a specified solvent.

Materials:

  • Brominated chromane derivative of known purity

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Micropipettes

Methodology:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the brominated chromane derivative using an analytical balance.

    • Quantitatively transfer the weighed compound to a volumetric flask (e.g., 25 mL).

    • Dissolve the compound in the chosen spectroscopic grade solvent and fill the flask to the mark. This is your stock solution. Calculate the molar concentration of this solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least four working solutions of different concentrations. The concentrations should be chosen such that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction.

  • Measurement of Absorption Spectra:

    • Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution.

    • Place the sample cuvette in the sample holder and record the UV-Vis absorption spectrum.

    • Repeat this process for all the working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax for each of the working solutions.

    • Plot a graph of absorbance versus concentration (Beer-Lambert plot).

    • Perform a linear regression on the data points. The slope of the line will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹. The R² value should be close to 1 (≥ 0.99) to ensure linearity.

Experimental Workflow Diagram

Caption: Workflow for UV-Vis analysis of brominated chromanes.

Structure-Spectra Relationship

The following diagram illustrates the relationship between the bromination of the chromane scaffold and the resulting change in the UV-Vis absorption spectrum.

G cluster_structure Chemical Structure cluster_spectra UV-Vis Absorption Chromane Chromane Unsubstituted MonoBromo 6-Bromochromane Mono-substituted Chromane->MonoBromo + Br Spec_Chromane λmax ~277 nm Lower ε Chromane->Spec_Chromane corresponds to DiBromo 6,8-Dibromochromane Di-substituted MonoBromo->DiBromo + Br Spec_MonoBromo Spec_MonoBromo MonoBromo->Spec_MonoBromo corresponds to Spec_DiBromo Spec_DiBromo DiBromo->Spec_DiBromo corresponds to

Caption: Effect of bromination on chromane UV-Vis spectra.

Conclusion

The bromination of the chromane core structure predictably leads to a bathochromic and often hyperchromic shift in the UV-Vis absorption spectrum. This phenomenon is primarily attributed to the mesomeric effect of the bromine substituents, which decreases the HOMO-LUMO energy gap of the molecule. The extent of these spectral changes correlates with the number of bromine atoms introduced onto the aromatic ring. A robust and standardized experimental protocol is essential for the accurate and reproducible characterization of these derivatives. The principles and data presented in this guide offer a valuable resource for researchers working on the synthesis, analysis, and application of brominated chromane derivatives in various scientific disciplines, particularly in the field of drug discovery and development.

References

  • Chromatographical and spectral characterization of some bromides derivatives of synthesis chromones and flavones. ResearchGate. Available at: [Link]

  • The impact of Bromine substitution on molecular structure and spectroscopic properties of (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione. ResearchGate. Available at: [Link]

  • The Effect of Terminal Bromoalkoxy Substituents on the Photochromism of Functionalized 2H-Chromenes. ResearchGate. Available at: [Link]

  • UV/Vis absorption spectra of chromene 1 before (black) and after (red) irradiation with UV cut-off filter for 10 minutes. ResearchGate. Available at: [Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Calculated UV-vis for brominated derivative in comparison with previous work. ResearchGate. Available at: [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]

  • How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophys. SciSpace. Available at: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Quantum study of halogen substituted anti-b18h22 borane clusters for optoelectronics. ResearchSquare. Available at: [Link]

  • Computational and Spectroscopic Studies on the Formation of Halogen-Bonded Complexes Between Tertiary Amines and CBr4 and Appl. Wiley Online Library. Available at: [Link]

  • Chromane synthesis. Organic Chemistry Portal. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromochromane-3-carboxylic acid

[1] Executive Safety Summary 7-Bromochromane-3-carboxylic acid is a pharmaceutical intermediate that presents a dual hazard profile: it is a corrosive organic acid and a halogenated aromatic compound.[1] Unlike simple in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

7-Bromochromane-3-carboxylic acid is a pharmaceutical intermediate that presents a dual hazard profile: it is a corrosive organic acid and a halogenated aromatic compound.[1] Unlike simple inorganic acids, its lipophilic "chromane" core allows it to penetrate biological membranes more effectively, potentially carrying the acidic moiety into deep tissue layers.[1]

Core Directive: Treat this compound as a Sensitizing Irritant .[1] While standard Safety Data Sheets (SDS) classify it as a Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335), the presence of the bromine atom on the benzenoid ring increases the potential for long-term sensitization and heavy metal-like environmental persistence.[1]

Hazard Mechanism & PPE Logic

To select the correct Personal Protective Equipment (PPE), we must understand the "Why" behind the hazard.

  • The Acid Function (-COOH): Proton donor.[1] Upon contact with moisture (sweat, eye fluid), it lowers pH, causing immediate protein denaturation and irritation.[1]

  • The Halogen (Br-): Increases the molecular weight and lipophilicity.[1] This makes the compound less water-soluble and more likely to adhere to skin oils, resisting simple water washes.[1]

  • The Physical State (Solid Dust): As a powder, the primary vector of exposure is inhalation of airborne particulates and static-clinging dust on surfaces.[1]

PPE Selection Logic (Graphviz Diagram)

The following decision tree illustrates the logical flow for selecting PPE based on the state of matter (Solid vs. Solution).

PPE_Logic Start Hazard Assessment: 7-Bromochromane-3-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (e.g., DCM, THF, MeOH) State->Solution Resp_Solid Respiratory Risk: Dust Inhalation Solid->Resp_Solid Perm_Risk Permeation Risk: Solvent Carrier Effect Solution->Perm_Risk PPE_Solid REQUIRED PPE: 1. Nitrile Gloves (4 mil) 2. Safety Glasses w/ Side Shields 3. Lab Coat (Buttoned) 4. Fume Hood (Face Vel > 100 fpm) Resp_Solid->PPE_Solid Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Perm_Risk->Solvent_Check PPE_Sol_High HIGH LEVEL PPE: 1. Silver Shield / Laminate Gloves (OR Double Nitrile - Change <15 min) 2. Chemical Splash Goggles Solvent_Check->PPE_Sol_High Yes (DCM) PPE_Sol_Std STD LEVEL PPE: 1. Double Nitrile (4 mil) 2. Safety Glasses Solvent_Check->PPE_Sol_Std No (MeOH/Water)

Figure 1: PPE Selection Logic Tree.[1] Note that when dissolved in halogenated solvents, standard nitrile gloves degrade rapidly, requiring laminate gloves or frequent changes.[1]

PPE Specifications Matrix

Do not rely on generic "safety gloves."[1] Use this matrix to select specific materials.

Body AreaHazard VectorRecommended EquipmentTechnical Rationale
Hands (Solid) Contact DermatitisNitrile (4-5 mil) Solid powder has low permeation.[1] Nitrile provides adequate barrier against dry particulates.[1]
Hands (Solution) Permeation / AbsorptionDouble Nitrile or Laminate (Silver Shield) If dissolved in DCM/Chloroform, nitrile breakthrough is <2 mins.[1] Double gloving provides a "change window."[1] Laminate is required for prolonged immersion.[1]
Eyes Corrosive Dust / SplashChemical Splash Goggles (vented)Safety glasses leave gaps for airborne dust.[1] Goggles seal the ocular cavity against acidic dust entry.[1]
Respiratory Mucosal IrritationFume Hood (Class II, Type A/B)Primary Control. N95 respirators are a secondary backup only if hood work is impossible.[1]
Body Particulate AccumulationLab Coat (Poly/Cotton) + Tyvek Sleeves Synthetic blends shed dust better than pure cotton.[1] Tyvek sleeves cover the wrist gap between glove and coat.[1]

Operational Protocol: Step-by-Step Handling

Pre-Requisite: All handling of the dry powder must occur inside a certified chemical fume hood.[1]

Phase 1: Preparation
  • Static Check: Brominated organic solids are often static-prone.[1] Have an antistatic gun or ionizer ready if the powder is fluffy/light.[1]

  • Surface Prep: Line the fume hood work surface with a disposable absorbent pad (plastic side down).[1] This captures any spilled dust and allows for rapid cleanup without spreading the chemical.[1]

  • Weighing:

    • Place the balance inside the hood.[1]

    • If the balance is external, tare a vial inside the hood, add the solid, cap it tightly, and then move to the balance.[1] Never transport open containers of this powder across the lab.

Phase 2: Solubilization & Reaction[1]
  • Solvent Choice: If possible, avoid Dichloromethane (DCM).[1] Use Ethyl Acetate or THF if chemistry permits.[1] DCM accelerates skin permeation of brominated compounds [1].[1]

  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.[1]

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent the escape of brominated vapors.[1]

Phase 3: Decontamination & Doffing[1]
  • Gross Decon: Wipe the exterior of the reaction vessel with a solvent-dampened tissue (acetone or ethanol) while still in the hood.[1]

  • Waste Segregation: Dispose of the wipe in the Solid Hazardous Waste bin immediately.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, then peeling the second glove over the first) to ensure no skin contact with the outer glove surface.

Waste Management & Disposal

Disposal of 7-Bromochromane-3-carboxylic acid requires strict segregation due to its halogen content.[1][2]

Waste Stream Classification
Waste TypeContainer LabelCritical Incompatibilities
Solid Waste "Hazardous Waste: Solid, Toxic, Halogenated"Do not mix with strong oxidizers (e.g., Permanganates) or alkali metals.[1]
Liquid Waste "Halogenated Organic Solvents"NEVER mix with Acid-Sensitive waste (e.g., Cyanides, Sulfides).
Sharps/Glass "Contaminated Glassware"Rinse glassware with acetone before disposal to remove bulk residues.[1]
The "Halogen Rule"

Because this molecule contains Bromine, it must go into the Halogenated Waste stream.[1]

  • Why? Non-halogenated waste is often used as fuel blending (burned for energy).[1] Halogens release acid gases (HBr, HCl) upon combustion, damaging incinerators and violating emissions permits.[1] Halogenated waste requires high-temperature incineration with scrubbing [2].[1]

Disposal Workflow (Graphviz Diagram)

Waste_Flow Source Reaction Waste (7-Bromochromane-3-COOH) Decision State of Matter? Source->Decision Liquid Liquid Mother Liquor Decision->Liquid Solid Solid Residue / Wipes Decision->Solid Halo_Bin Container: HALOGENATED ORGANIC (Green Label) Liquid->Halo_Bin Contains Br Solid_Bin Container: HAZARDOUS SOLID (Double Bagged) Solid->Solid_Bin Incineration High-Temp Incineration (w/ Scrubber) Halo_Bin->Incineration Solid_Bin->Incineration

Figure 2: Waste Segregation Workflow.[1] Strict separation ensures compliance with EPA/RCRA regulations regarding halogenated organics.

Emergency Response

  • Eye Contact: DO NOT RUB. The solid crystals are abrasive.[1] Flush immediately with water for 15 minutes.[1][3][4] Lift eyelids to remove trapped particles.[1]

  • Skin Contact: Wash with soap and water.[1][3][5][4][6][7] Do not use alcohol or acetone to clean skin; these solvents will dissolve the compound and drive it deeper into the dermis [3].[1]

  • Spill (Solid): Do not dry sweep.[1] Cover with a wet paper towel (to suppress dust), then scoop up.[1]

  • Spill (Solution): Cover with absorbent pads.[1][7] If dissolved in DCM, evacuate the immediate area to allow vapors to dissipate into the hood before cleaning.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Halogenated Solvent Wastes (F-List). Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Brominated Carboxylic Acids. Retrieved from [Link]

Sources

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